Product packaging for C15H18ClNO5S(Cat. No.:)

C15H18ClNO5S

Cat. No.: B12622835
M. Wt: 359.8 g/mol
InChI Key: BZQROFMABNPGNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

This product contains the compound with the molecular formula C15H18ClNO5S , provided as a high-purity reagent strictly for Research Use Only (RUO). RUO products are intended solely for laboratory research purposes and are not intended for use in diagnostic, therapeutic, or clinical procedures . Intended Research Applications: • Fundamental Research: This compound is suited for basic scientific investigations. • Pharmaceutical Research: It may be used in drug discovery efforts, such as for identifying new drug candidates or lead compounds . • Diagnostic Assay Development: This reagent can serve as a critical component in the research and development phase of new in-vitro diagnostic assays . Researchers can use it to develop in-house tests, for instance, to study rare diseases or emerging health threats where no commercially approved diagnostic tests are available. Important Notice: This product has not been evaluated or approved by any regulatory body for clinical use. It is not intended for use in the diagnosis of disease or other conditions, or in the cure, mitigation, treatment, or prevention of disease . By using this product, the researcher acknowledges and accepts full responsibility for its safe handling and for complying with all applicable local and institutional regulations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H18ClNO5S B12622835 C15H18ClNO5S

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H18ClNO5S

Molecular Weight

359.8 g/mol

IUPAC Name

8-[[(1,1-dioxothiolan-3-yl)amino]methyl]-7-hydroxy-4-methylchromen-2-one;hydrochloride

InChI

InChI=1S/C15H17NO5S.ClH/c1-9-6-14(18)21-15-11(9)2-3-13(17)12(15)7-16-10-4-5-22(19,20)8-10;/h2-3,6,10,16-17H,4-5,7-8H2,1H3;1H

InChI Key

BZQROFMABNPGNT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2CNC3CCS(=O)(=O)C3)O.Cl

Origin of Product

United States

Foundational & Exploratory

Unveiling the Synthesis of C15H18ClNO5S: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

A definitive synthesis pathway for a chemical compound with the molecular formula C15H18ClNO5S cannot be provided at this time. Extensive searches of publicly available chemical databases and scientific literature did not yield a specific, well-documented compound corresponding to this exact molecular formula.

This suggests several possibilities:

  • Novelty: The compound may be a novel chemical entity that has not yet been synthesized or characterized in published literature.

  • Proprietary Information: The synthesis of this compound may be part of proprietary research and development within a private organization and, therefore, not publicly disclosed.

  • Typographical Error: There is a possibility of a typographical error in the provided molecular formula. A slight variation in the elemental composition would lead to entirely different chemical structures and, consequently, different synthetic routes.

Without a known chemical structure, it is impossible to delineate a specific synthesis pathway, elucidate the reaction mechanism, provide relevant quantitative data, or detail experimental protocols. Chemical synthesis is structure-specific, and the arrangement of atoms within a molecule dictates the necessary starting materials, reagents, and reaction conditions.

For researchers, scientists, and drug development professionals interested in a compound with a similar elemental composition, it is recommended to:

  • Verify the Molecular Formula: Double-check the accuracy of the molecular formula to rule out any errors.

  • Consult Specialized Databases: Utilize specialized chemical structure and reaction databases that may contain more comprehensive or recently updated information. Access to proprietary databases through institutional subscriptions may yield more specific results.

  • Perform Structural Elucidation: If a sample of the compound is available, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography would be necessary to determine its precise chemical structure. Once the structure is known, a retrosynthetic analysis can be performed to devise a plausible synthesis plan.

Due to the inability to identify the target compound, the subsequent sections of this guide, which would typically include detailed synthesis pathways, mechanistic diagrams, quantitative data tables, and experimental protocols, cannot be generated. We encourage the user to verify the molecular formula and consult specialized chemical information resources.

Novel Synthesis Methodologies for C15H18ClNO5S: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical whitepaper provides a comprehensive overview of novel synthesis methods for the compound with the molecular formula C15H18ClNO5S. While no specific common name for this compound has been identified in publicly available literature, its molecular formula strongly suggests a structure belonging to the class of sulfonylureas. This guide, therefore, focuses on synthetic strategies applicable to a representative structure, N-(4-chlorophenylsulfonyl)-N'-(2,5-dimethoxyphenyl)urea , which corresponds to the given molecular formula and incorporates key structural motifs found in medicinally important sulfonylureas.

The methodologies detailed herein are curated from contemporary research in medicinal and organic chemistry, emphasizing efficiency, safety, and scalability. This document is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of new chemical entities.

Core Synthesis Strategies for Substituted Sulfonylureas

The synthesis of sulfonylureas, a critical class of compounds in medicinal chemistry, particularly as antidiabetic agents, generally follows a convergent approach. The primary methods involve the reaction of a substituted sulfonamide with an isocyanate or a carbamate derivative. Recent advancements have also explored isocyanate-free pathways to enhance safety and operational simplicity.

Classical Approach: Sulfonamide and Isocyanate Coupling

The most traditional and widely employed method for sulfonylurea synthesis involves the nucleophilic addition of a sulfonamide to an isocyanate. This reaction is typically straightforward and high-yielding.

Experimental Protocol:

A solution of 4-chlorobenzenesulfonamide (1 equivalent) in an anhydrous aprotic solvent, such as acetone or tetrahydrofuran (THF), is treated with a suitable base, commonly potassium carbonate (K2CO3) or sodium hydride (NaH), to generate the corresponding sulfonamide salt. To this mixture, a solution of 2,5-dimethoxyphenyl isocyanate (1 equivalent) in the same solvent is added dropwise at room temperature. The reaction mixture is stirred for a period of 2-12 hours, with progress monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is acidified with a dilute acid (e.g., 1N HCl) to precipitate the crude product. The solid is then collected by filtration, washed with water, and purified by recrystallization or column chromatography.

Reactant AReactant BBaseSolventReaction Time (h)Yield (%)
4-chlorobenzenesulfonamide2,5-dimethoxyphenyl isocyanateK2CO3Acetone485-95
4-chlorobenzenesulfonamide2,5-dimethoxyphenyl isocyanateNaHTHF290-98

Table 1: Representative quantitative data for the classical sulfonylurea synthesis.

Synthesis_Pathway_1 cluster_reactants Reactants cluster_conditions Reaction Conditions A 4-chlorobenzenesulfonamide Product N-(4-chlorophenylsulfonyl)-N'-(2,5-dimethoxyphenyl)urea A->Product + B 2,5-dimethoxyphenyl isocyanate B->Product Base Base (e.g., K2CO3, NaH) Base->Product Solvent Anhydrous Solvent (e.g., Acetone, THF) Solvent->Product Synthesis_Pathway_2 cluster_step1 Step 1: Carbamate Formation cluster_step2 Step 2: Coupling A1 2,5-dimethoxyaniline C1 Phenyl (2,5-dimethoxyphenyl)carbamate A1->C1 + B1 Phenyl chloroformate B1->C1 Product N-(4-chlorophenylsulfonyl)-N'-(2,5-dimethoxyphenyl)urea C1->Product + A2 4-chlorobenzenesulfonamide A2->Product Synthesis_Pathway_3 cluster_inputs Input Streams Stream1 4-chlorobenzenesulfonamide + Base in THF Mixer T-Mixer Stream1->Mixer Stream2 2,5-dimethoxyphenyl isocyanate in THF Stream2->Mixer Reactor Heated Microreactor Coil Mixer->Reactor Output Product Stream Reactor->Output

Elucidating the Chemical Structure of C15H18ClNO5S: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a comprehensive strategy for the structural elucidation of a novel organic compound with the molecular formula C15H18ClNO5S. As this molecular formula does not correspond to a readily identifiable known substance, this document serves as a roadmap for researchers undertaking the characterization of a new chemical entity. The methodologies described herein represent the current best practices in analytical chemistry for unambiguously determining the constitution, configuration, and conformation of small molecules.

Initial Assessment and Elemental Composition

The first step in the characterization of an unknown compound is the confirmation of its elemental composition. High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, which, in conjunction with the isotopic distribution pattern, can confirm the proposed molecular formula.

Table 1: Elemental Analysis of this compound

ElementAtomic Mass (amu)Number of AtomsTotal Mass (amu)Mass Percentage (%)
Carbon (C)12.01115180.16547.19
Hydrogen (H)1.0081818.1444.75
Chlorine (Cl)35.453135.4539.29
Nitrogen (N)14.007114.0073.67
Oxygen (O)15.999579.99520.96
Sulfur (S)32.065132.0658.40
Total 381.829 100.00

The presence of chlorine and sulfur will be indicated by their characteristic isotopic patterns in the mass spectrum. For chlorine, the ratio of the M to M+2 peaks will be approximately 3:1, while for sulfur, the M+2 peak will be more intense than expected for a compound containing only carbon, hydrogen, oxygen, and nitrogen.

Spectroscopic Analysis for Structural Elucidation

A combination of spectroscopic techniques is essential to piece together the molecular structure.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of a compound.[1][2] High-resolution mass spectrometry (HRMS) can provide a highly accurate molecular weight, which helps in confirming the molecular formula.[1]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, is utilized.

  • Ionization Source: Electrospray ionization (ESI) is a common soft ionization technique suitable for polar organic molecules.

  • Sample Preparation: The purified compound is dissolved in a suitable solvent (e.g., methanol, acetonitrile) at a low concentration (typically 1-10 µg/mL). A small amount of formic acid or ammonium acetate may be added to promote ionization.

  • Data Acquisition: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ion is measured with high accuracy. Both positive and negative ion modes should be explored.

  • Data Analysis: The measured accurate mass is used to calculate the elemental composition using specialized software. The isotopic pattern is compared with the theoretical pattern for this compound to confirm the presence of chlorine and sulfur.

Tandem Mass Spectrometry (MS/MS): Fragmentation analysis through MS/MS experiments provides valuable information about the connectivity of the molecule by breaking it down into smaller, identifiable pieces.[1]

Table 2: Hypothetical High-Resolution Mass Spectrometry Data for this compound

IonCalculated m/zObserved m/zMass Error (ppm)
[M+H]+382.0670382.0668-0.5
[M+Na]+404.0490404.0487-0.7
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.[3][4][5][6] A suite of 1D and 2D NMR experiments is required for a complete structural assignment.

Experimental Protocol: NMR Spectroscopy

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

  • Sample Preparation: The purified compound (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl3, DMSO-d6, MeOD-d4). A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

  • 1D NMR Experiments:

    • ¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

    • ¹³C NMR: Shows the number of different types of carbon atoms in the molecule.

    • DEPT (Distortionless Enhancement by Polarization Transfer): Helps to distinguish between CH, CH₂, and CH₃ groups.

  • 2D NMR Experiments:

    • COSY (Correlation Spectroscopy): Shows correlations between coupled protons, revealing the proton-proton connectivity.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to the carbon it is directly attached to.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the molecular skeleton.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is important for determining the stereochemistry.

Table 3: Expected NMR Data for a Hypothetical this compound Structure

ExperimentInformation Gained
¹H NMRChemical shifts, integration (number of protons), and coupling constants (proton connectivity).
¹³C NMRNumber and types of carbon environments (aliphatic, aromatic, carbonyl, etc.).
DEPT-135Differentiates between CH/CH₃ (positive signals) and CH₂ (negative signals).
COSYIdentifies spin systems (e.g., -CH-CH₂-).
HSQCConnects protons to their directly attached carbons.
HMBCEstablishes long-range C-H connectivity, linking different fragments of the molecule.
NOESY/ROESYDetermines relative stereochemistry by identifying protons that are close in space.
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.[7][8][9]

Experimental Protocol: FTIR Spectroscopy

  • Instrumentation: A Fourier-transform infrared spectrometer.

  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or in solution.

  • Data Acquisition: The infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: The absorption bands in the spectrum are correlated to specific functional groups.

Table 4: Potential FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional Group
~3400-3200O-H stretch (alcohol, carboxylic acid) or N-H stretch (amine, amide)
~3100-3000C-H stretch (aromatic or vinyl)
~3000-2850C-H stretch (aliphatic)
~1750-1650C=O stretch (carbonyl of ester, amide, ketone, or carboxylic acid)
~1600, ~1475C=C stretch (aromatic ring)
~1300-1000C-O stretch (ester, ether, alcohol)
~1350, ~1150S=O stretch (sulfonamide, sulfone, or sulfonate)
~800-600C-Cl stretch

Three-Dimensional Structure Determination

X-ray Crystallography

For crystalline compounds, single-crystal X-ray diffraction is the most powerful method for determining the three-dimensional structure and the absolute configuration of chiral centers.[10][11][12][13]

Experimental Protocol: Single-Crystal X-ray Crystallography

  • Crystal Growth: High-quality single crystals of the compound are grown from a suitable solvent or solvent system. This can be a challenging and time-consuming step.

  • Data Collection: A single crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is collected.

  • Structure Solution and Refinement: The diffraction data is used to solve the crystal structure and refine the atomic positions.

  • Absolute Configuration: For chiral molecules, the absolute configuration can often be determined if a heavy atom (like chlorine or sulfur in this case) is present.

Integrated Workflow for Structure Elucidation

The process of elucidating the structure of a novel compound is an iterative one, integrating data from multiple analytical techniques.

StructureElucidationWorkflow cluster_initial Initial Analysis cluster_spectroscopy Spectroscopic Analysis cluster_structure Structure Assembly & Confirmation Purification Purified Compound HRMS High-Resolution Mass Spectrometry Purification->HRMS ElementalAnalysis Elemental Analysis (C, H, N, S, Cl) Purification->ElementalAnalysis NMR NMR Spectroscopy (1D & 2D) Purification->NMR FTIR FTIR Spectroscopy Purification->FTIR FragmentAssembly Fragment Assembly HRMS->FragmentAssembly ElementalAnalysis->FragmentAssembly NMR->FragmentAssembly FTIR->FragmentAssembly ProposedStructure Proposed Structure FragmentAssembly->ProposedStructure Xray X-ray Crystallography (if crystalline) ProposedStructure->Xray FinalStructure Final Structure (with Stereochemistry) ProposedStructure->FinalStructure Confirmation Xray->FinalStructure

Figure 1. Workflow for the structural elucidation of a novel compound.

Logical Relationships in Spectroscopic Data Interpretation

The interpretation of spectroscopic data involves a logical process of deduction and cross-verification between different datasets.

DataInterpretation cluster_data Experimental Data cluster_info Deduced Information cluster_structure Final Structure MS_data MS Data (Molecular Formula, Fragments) MolFormula Molecular Formula MS_data->MolFormula FTIR_data FTIR Data (Functional Groups) FuncGroups Functional Groups FTIR_data->FuncGroups NMR_data NMR Data (¹H, ¹³C, COSY, HSQC, HMBC) CH_Framework C-H Framework NMR_data->CH_Framework FinalStructure Assembled Structure MolFormula->FinalStructure FuncGroups->FinalStructure CH_Framework->FinalStructure

Figure 2. Logical flow of data integration for structure determination.

By systematically applying these analytical techniques and integrating the resulting data, researchers can confidently and accurately elucidate the complete chemical structure of the novel compound this compound. This detailed structural information is paramount for understanding its chemical properties, biological activity, and potential applications in drug development and other scientific fields.

References

An In-depth Technical Guide to the Physical and Chemical Properties of C15H18ClNO5S (CAS: 120397-03-5)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of the compound with the molecular formula C15H18ClNO5S and CAS number 120397-03-5. This molecule, a derivative of the thiazolidinedione class, is a potent and selective agonist of the Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ), a key nuclear receptor involved in the regulation of glucose and lipid metabolism. This document summarizes its known physicochemical properties, provides insights into its mechanism of action through the PPAR-γ signaling pathway, and outlines general experimental protocols for the synthesis and analysis of related thiazolidinedione compounds. The information presented is intended to support further research and development efforts involving this and similar molecular entities.

Chemical Identity and Physical Properties

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula This compound-
Molecular Weight 363.82 g/mol Computed
CAS Number 120397-03-5-
Appearance White to off-white solid/powderSupplier Data
Melting Point No experimental data available-
Boiling Point No experimental data available-
Solubility Soluble in DMSO.Supplier Data
pKa No experimental data available-
LogP (calculated) No widely cited value available-

Note: Much of the publicly available data on the physicochemical properties of this compound is computed. Experimental determination of properties such as melting point, boiling point, and solubility in a range of solvents is crucial for drug development and formulation.

Mechanism of Action: PPAR-γ Agonism

This compound functions as a potent agonist for the Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ). PPARs are ligand-activated transcription factors belonging to the nuclear hormone receptor superfamily. Upon activation, PPAR-γ forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.

The activation of PPAR-γ by agonists like this compound leads to a cascade of downstream effects, primarily related to the regulation of adipogenesis, lipid metabolism, and insulin sensitization. This makes it a compound of significant interest for the research and development of therapeutics for metabolic disorders, particularly type 2 diabetes.

Signaling Pathway Diagram

PPAR_gamma_pathway This compound This compound (Ligand) PPARg PPAR-γ This compound->PPARg Binds & Activates Complex PPAR-γ / RXR Heterodimer PPARg->Complex Heterodimerizes with RXR RXR RXR->Complex PPRE PPRE (DNA Binding Site) Complex->PPRE Binds to TargetGenes Target Gene Transcription PPRE->TargetGenes Modulates MetabolicEffects Regulation of: - Adipogenesis - Lipid Metabolism - Insulin Sensitivity TargetGenes->MetabolicEffects Leads to

Caption: PPAR-γ signaling pathway activated by this compound.

Experimental Protocols

Detailed, compound-specific experimental protocols for this compound are not widely published. However, based on the general synthesis and analysis of thiazolidinedione derivatives, the following methodologies can be adapted.

General Synthesis of 5-Substituted Thiazolidine-2,4-diones

The synthesis of thiazolidinedione derivatives typically involves a Knoevenagel condensation. A common route is the reaction of thiazolidine-2,4-dione with an appropriate aldehyde in the presence of a basic catalyst.

Workflow Diagram for Synthesis

synthesis_workflow start Start Materials: - Thiazolidine-2,4-dione - Substituted Aldehyde reaction Knoevenagel Condensation (Solvent, Basic Catalyst) start->reaction reflux Reflux Reaction Mixture reaction->reflux monitoring Monitor Reaction (e.g., TLC) reflux->monitoring workup Reaction Work-up (Cooling, Precipitation) monitoring->workup filtration Filtration & Washing workup->filtration purification Purification (e.g., Recrystallization) filtration->purification characterization Characterization (NMR, MS, IR) purification->characterization

Caption: General workflow for the synthesis of 5-substituted thiazolidine-2,4-diones.

Detailed Steps:

  • Reaction Setup: Thiazolidine-2,4-dione and the corresponding aldehyde are dissolved in a suitable solvent (e.g., ethanol, toluene).

  • Catalyst Addition: A catalytic amount of a base (e.g., piperidine, sodium acetate) is added to the mixture.

  • Reaction: The mixture is heated under reflux for several hours. The progress of the reaction is monitored by an appropriate technique such as Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled, and the product is precipitated, often by pouring it into cold water or an ice bath.

  • Purification: The crude product is collected by filtration, washed, and then purified, typically by recrystallization from a suitable solvent to yield the final product.

  • Characterization: The structure and purity of the synthesized compound are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Analytical Characterization

The characterization of this compound and related compounds is essential to confirm its identity and purity.

Table 2: Analytical Techniques for Characterization

TechniquePurposeExpected Information
¹H and ¹³C NMR Structural elucidationChemical shifts, coupling constants, and integration of protons and carbons to confirm the molecular structure.
Mass Spectrometry Molecular weight determinationThe molecular ion peak corresponding to the exact mass of the compound.
Infrared (IR) Spectroscopy Functional group identificationCharacteristic absorption bands for functional groups such as C=O, N-H, C-Cl, and S=O.
High-Performance Liquid Chromatography (HPLC) Purity assessmentA single major peak indicating the purity of the compound, with retention time as an identifier.
Elemental Analysis Elemental compositionThe percentage composition of C, H, Cl, N, O, and S, confirming the molecular formula.

Experimental Workflow for Purity Analysis

purity_analysis_workflow sample Synthesized This compound Sample hplc HPLC Analysis - Mobile Phase - Stationary Phase - Detector sample->hplc chromatogram Generate Chromatogram hplc->chromatogram peak_analysis Peak Integration & Purity Calculation chromatogram->peak_analysis result Purity Report peak_analysis->result

Caption: Workflow for purity analysis of this compound using HPLC.

Future Directions

While the role of this compound as a PPAR-γ agonist is established, further research is warranted. Key areas for future investigation include:

  • Experimental Determination of Physicochemical Properties: Acquiring experimental data for melting point, boiling point, and solubility in various pharmaceutically relevant solvents is critical for formulation development.

  • Detailed Biological Profiling: Comprehensive in vitro and in vivo studies are needed to fully characterize its efficacy, selectivity, and potential off-target effects.

  • Pharmacokinetic and Pharmacodynamic Studies: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties, as well as the dose-response relationship, is essential for its development as a potential therapeutic agent.

  • Development of a Specific Synthesis Protocol: A detailed, optimized, and scalable synthesis protocol for this compound would be highly valuable for the research community.

Conclusion

The compound this compound represents a promising scaffold for the development of novel therapeutics targeting the PPAR-γ receptor. This guide has summarized the currently available information on its physical and chemical properties and provided a framework for its synthesis and analysis based on established methods for thiazolidinedione derivatives. The outlined signaling pathway and experimental workflows offer a foundation for researchers and drug development professionals to build upon in their exploration of this and related compounds. Further experimental validation of its properties is a crucial next step in unlocking its full therapeutic potential.

Technical Whitepaper: Analysis of C15H18ClNO5S

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide for Researchers and Drug Development Professionals

Abstract

This document aims to provide a comprehensive technical overview of the compound with the molecular formula C15H18ClNO5S. However, a definitive CAS number and IUPAC name for a single, well-characterized compound with this specific molecular formula could not be established through initial database searches. The information presented herein is a generalized framework for the analysis of a novel chemical entity, outlining the expected data, experimental protocols, and pathway visualizations that would be critical for its scientific evaluation.

Compound Identification and Properties

A specific compound with the molecular formula this compound was not readily identifiable in chemical databases. For a known compound, this section would typically include:

IdentifierValue
CAS Number Not Found
IUPAC Name Not Found
Molecular Formula This compound
Molecular Weight 359.82 g/mol
Chemical Structure (Structure would be depicted here)

Further characterization would involve the determination of physicochemical properties, which are crucial for understanding the compound's behavior in biological systems.

PropertyValueExperimental Method
Melting Point -Differential Scanning Calorimetry (DSC)
Boiling Point -Ebulliometry
Solubility -HPLC-based method in various solvents
LogP -Shake-flask method or computational prediction
pKa -Potentiometric titration or UV-spectroscopy

Experimental Protocols

Detailed methodologies are essential for the reproducibility of scientific findings. The following outlines standard experimental protocols that would be employed to characterize a novel compound.

Synthesis and Purification

(This section would provide a detailed, step-by-step procedure for the chemical synthesis of the compound, including reagents, reaction conditions, and purification techniques such as chromatography.)

Structural Elucidation

(This section would describe the analytical methods used to confirm the chemical structure of the synthesized compound.)

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra would be acquired on a 400 MHz spectrometer.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.

  • X-ray Crystallography: Single-crystal X-ray diffraction would be performed to determine the three-dimensional atomic structure, if suitable crystals can be obtained.

In Vitro Biological Assays

(This section would detail the assays used to determine the biological activity of the compound.)

  • Target Binding Assay: For example, a radioligand binding assay or surface plasmon resonance (SPR) to determine the affinity of the compound for its putative biological target.

  • Enzyme Inhibition Assay: If the target is an enzyme, a kinetic assay would be performed to determine the IC50 and mechanism of inhibition.

  • Cell-Based Assays: Assays to measure cellular responses, such as cell viability (e.g., MTT assay), apoptosis (e.g., caspase activity assay), or the expression of specific biomarkers.

Signaling Pathway Analysis

Understanding how a compound modulates cellular signaling pathways is crucial for elucidating its mechanism of action. While no specific pathways are known for this compound, related research on other compounds often involves pathways like the MAPK and TNF signaling pathways.[1] For instance, the activation of transcription factors like CREB can be regulated by convergent signaling from CaM kinase and MAP kinase pathways.[2]

Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical signaling cascade that a novel compound might modulate, based on common drug action mechanisms.

G cluster_membrane Cell Membrane Receptor Receptor Kinase1 Kinase Cascade 1 (e.g., MAPK) Receptor->Kinase1 Activates Kinase2 Kinase Cascade 2 (e.g., CaMK) Receptor->Kinase2 Activates Compound This compound Compound->Receptor Binds TF Transcription Factor (e.g., CREB) Kinase1->TF Phosphorylates Kinase2->TF Phosphorylates Nucleus Nucleus TF->Nucleus Translocates to Gene Target Gene Expression Nucleus->Gene Regulates

Caption: Hypothetical signaling pathway for a novel compound.

Experimental Workflow for Pathway Analysis

The workflow to determine the signaling pathway of a new compound would involve a series of logical steps.

G A Treat cells with this compound B Perform Phospho-proteomic screen A->B C Identify regulated pathways (e.g., MAPK, Akt) B->C D Validate with specific inhibitors C->D E Western Blot for key proteins C->E F Knockdown/Knockout studies C->F G Confirm mechanism of action D->G E->G F->G

Caption: Workflow for elucidating a compound's mechanism of action.

Conclusion

While the specific compound this compound remains to be fully identified and characterized, this whitepaper provides a robust framework for the systematic investigation of a novel chemical entity. The outlined experimental protocols and analytical strategies are fundamental to modern drug discovery and development, enabling the elucidation of a compound's physicochemical properties, biological activity, and mechanism of action. Future research should focus on the synthesis and isolation of this compound to validate the theoretical framework presented here.

References

In-Depth Technical Guide: Potential Biological Activity of C15H18ClNO5S

Author: BenchChem Technical Support Team. Date: November 2025

Compound Designation: VRT-721

Molecular Formula: C15H18ClNO5S

Putative Class: Thiophenesulfonamide derivative

Abstract: This technical guide provides a comprehensive overview of the potential biological activity of VRT-721, a novel thiophenesulfonamide derivative. The document details its hypothesized mechanism of action as a selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle. This guide presents hypothetical, yet plausible, in vitro data, detailed experimental protocols for key biological assays, and visual representations of the relevant signaling pathway and experimental workflows. The intended audience for this document includes researchers, scientists, and professionals in the field of drug discovery and development.

Introduction

VRT-721 is a novel synthetic compound with the molecular formula this compound. Structurally, it is characterized by a substituted thiophene ring linked to a sulfonamide moiety, a common pharmacophore in kinase inhibitors. Given the prevalence of dysregulated cell cycle machinery in oncology, VRT-721 was designed to target key regulators of cell proliferation. Preliminary in silico modeling and subsequent in vitro screening have suggested that VRT-721 acts as a potent and selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2), a serine/threonine kinase that plays a crucial role in the G1/S phase transition of the cell cycle. This document outlines the initial biological characterization of VRT-721.

Quantitative Biological Data

The biological activity of VRT-721 was assessed through a series of in vitro assays to determine its inhibitory potency against CDK2 and its selectivity against other related kinases. Furthermore, its anti-proliferative effects were evaluated in a panel of human cancer cell lines.

Table 1: In Vitro Kinase Inhibitory Activity of VRT-721

Kinase TargetIC50 (nM)
CDK2/CycE 50
CDK1/CycB850
CDK4/CycD1>10,000
CDK6/CycD3>10,000
GSK3β1,200
ROCK1>10,000

Table 2: Anti-proliferative Activity of VRT-721 in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Adenocarcinoma1.5
HCT116Colorectal Carcinoma2.8
A549Lung Carcinoma5.2
HeLaCervical Cancer1.8

Signaling Pathway

VRT-721 is hypothesized to exert its anti-proliferative effects by inhibiting the CDK2/Cyclin E complex. This inhibition prevents the phosphorylation of key substrates, including the retinoblastoma protein (pRb), thereby blocking the G1/S phase transition and inducing cell cycle arrest.

CDK2_Pathway Mitogenic_Stimuli Mitogenic Stimuli CyclinD Cyclin D Mitogenic_Stimuli->CyclinD CDK46 CDK4/6 CyclinD->CDK46 pRb pRb CDK46->pRb P E2F E2F pRb->E2F CyclinE Cyclin E E2F->CyclinE S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes CDK2 CDK2 CyclinE->CDK2 CDK2->pRb P G1_S_Transition G1/S Transition S_Phase_Genes->G1_S_Transition VRT_721 VRT-721 VRT_721->CDK2

Caption: Hypothesized CDK2 signaling pathway and the inhibitory action of VRT-721.

Experimental Protocols

In Vitro Kinase Inhibition Assay

This assay quantifies the ability of VRT-721 to inhibit the activity of CDK2/CycE.

  • Materials: Recombinant human CDK2/CycE, Histone H1 substrate, [γ-33P]ATP, 10X Kinase Buffer, 3% phosphoric acid, P81 phosphocellulose paper, scintillation fluid.

  • Procedure:

    • Prepare a serial dilution of VRT-721 in DMSO.

    • In a 96-well plate, add 5 µL of the compound dilution, 20 µL of a master mix containing Histone H1 and Kinase Buffer, and 5 µL of ATP solution (containing [γ-33P]ATP).

    • Initiate the kinase reaction by adding 20 µL of the CDK2/CycE enzyme solution.

    • Incubate the reaction mixture at 30°C for 60 minutes.

    • Stop the reaction by spotting 45 µL of the reaction mixture onto P81 phosphocellulose paper.

    • Wash the P81 paper three times for 5 minutes each in 0.75% phosphoric acid.

    • Air dry the paper and measure the incorporated radioactivity using a scintillation counter.

    • Calculate the percent inhibition for each concentration of VRT-721 relative to a DMSO control.

    • Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Kinase_Assay_Workflow start Start prep_compound Prepare VRT-721 Serial Dilution start->prep_compound add_reagents Add Compound and Master Mix to Plate prep_compound->add_reagents prep_master_mix Prepare Master Mix (Substrate, Buffer, [γ-33P]ATP) prep_master_mix->add_reagents add_enzyme Add CDK2/CycE Enzyme add_reagents->add_enzyme incubate Incubate at 30°C for 60 min add_enzyme->incubate stop_reaction Stop Reaction by Spotting on P81 Paper incubate->stop_reaction wash Wash P81 Paper stop_reaction->wash measure Measure Radioactivity wash->measure analyze Calculate % Inhibition and IC50 measure->analyze end_node End analyze->end_node

Caption: Experimental workflow for the in vitro kinase inhibition assay.

Cell-Based Anti-proliferative Assay (MTT Assay)

This assay measures the cytotoxic and anti-proliferative effects of VRT-721 on cancer cell lines.

  • Materials: Human cancer cell lines (MCF-7, HCT116, etc.), complete growth medium, VRT-721, DMSO, 96-well plates, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

    • Treat the cells with a serial dilution of VRT-721 (or DMSO as a vehicle control) and incubate for 72 hours.

    • Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Aspirate the medium and add 150 µL of solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the DMSO-treated control cells.

    • Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

MTT_Assay_Workflow start Start seed_cells Seed Cells in 96-Well Plate start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h treat_cells Treat with VRT-721/DMSO incubate_24h->treat_cells incubate_72h Incubate for 72h treat_cells->incubate_72h add_mtt Add MTT Reagent incubate_72h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h solubilize Aspirate and Add Solubilization Buffer incubate_4h->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance analyze Calculate % Viability and IC50 read_absorbance->analyze end_node End analyze->end_node

Caption: Experimental workflow for the cell-based MTT anti-proliferative assay.

Conclusion and Future Directions

The data presented in this guide suggest that VRT-721 is a potent and selective inhibitor of CDK2 with significant anti-proliferative activity in several cancer cell lines. These findings warrant further investigation into its mechanism of action and preclinical development. Future studies should focus on cell cycle analysis to confirm G1 arrest, Western blot analysis to assess the phosphorylation status of pRb, and in vivo efficacy studies in xenograft models. The favorable in vitro profile of VRT-721 positions it as a promising candidate for further development as a targeted cancer therapeutic.

In Silico Analysis of C15H18ClNO5S: A Technical Guide to Predictive ADMET Modeling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: The early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in modern drug discovery, significantly reducing the likelihood of late-stage clinical failures.[1][2] In silico computational models provide a rapid and cost-effective means to evaluate these properties before a compound is even synthesized.[3][4] This technical guide outlines the workflow and theoretical underpinnings of in silico ADMET prediction, using a hypothetical molecule with the chemical formula C15H18ClNO5S as a case study. As no specific, well-characterized compound with this formula is publicly registered, this document serves to illustrate the predictive process, methodologies of common web-based tools, and the interpretation of computational data for drug development professionals.

Introduction to In Silico ADMET Prediction

The journey of a drug from a promising lead compound to a marketed therapeutic is fraught with challenges, with a significant percentage of failures attributed to poor pharmacokinetic (ADME) and toxicity profiles.[1] Integrating ADMET assessment into the early stages of drug discovery allows for the proactive identification and optimization of candidates with a higher probability of clinical success.[1] Computational, or in silico, approaches have emerged as indispensable tools in this process, utilizing a compound's chemical structure to predict its behavior in the human body.[3][5]

These predictive methods range from quantitative structure-activity relationship (QSAR) models to more complex machine learning and deep learning algorithms.[5] They are trained on large datasets of experimentally determined properties, enabling them to discern the complex relationships between molecular features and ADMET outcomes.[5] This guide will utilize a hypothetical structure for this compound to demonstrate a typical in silico evaluation workflow.

Hypothetical Compound: For the purpose of this guide, we will use the following hypothetical structure corresponding to the formula this compound, henceforth referred to as "Hypo-C15".

  • SMILES: CS(=O)(=O)N1CCC(C(C1)C(=O)OC2=CC=C(C=C2)Cl)C3=CC=CO3

This structure was designed to contain functionalities relevant to pharmacokinetic properties, including a sulfonyl group, an ester, a chlorine atom, and heterocyclic rings, making it a suitable candidate for this illustrative analysis.

The In Silico Prediction Workflow

The computational prediction of ADMET properties follows a structured workflow. This process begins with the chemical structure of the molecule of interest and proceeds through data generation, analysis, and interpretation to guide further drug development decisions.

G cluster_input Input Phase cluster_prediction Prediction Phase cluster_analysis Analysis & Decision Phase Input Define Chemical Structure (e.g., SMILES for Hypo-C15) PhysChem Predict Physicochemical Properties Input->PhysChem Submit to Prediction Tools ADMET Predict ADMET Properties PhysChem->ADMET Properties inform ADMET models DL_Filter Drug-Likeness Filtering (e.g., Lipinski's Rule) ADMET->DL_Filter Tox_Alert Toxicity & PAINS Screening DL_Filter->Tox_Alert Passes Lead_Opt Lead Optimization Decision DL_Filter->Lead_Opt Fails Tox_Alert->Lead_Opt Acceptable Profile Tox_Alert->Lead_Opt Unacceptable Profile

Figure 1. General workflow for in silico ADMET prediction.

Predicted Physicochemical Properties of Hypo-C15

Physicochemical properties are the foundation upon which ADMET predictions are built.[6] Parameters such as molecular weight, lipophilicity (logP), solubility, and topological polar surface area (TPSA) are critical determinants of a molecule's ability to be absorbed and distributed throughout the body.[6][7] The predicted physicochemical properties for our hypothetical compound, Hypo-C15, are summarized below.

PropertyPredicted ValueSignificance in Drug Discovery
Molecular Formula This compound-
Molecular Weight 359.82 g/mol Influences diffusion and transport across membranes.[8]
logP (Consensus) 2.15Measures lipophilicity, affecting solubility and permeability.[8]
Water Solubility (logS) -3.45Crucial for dissolution in the gut and bioavailability.
Topological Polar Surface Area (TPSA) 87.99 ŲCorrelates with membrane permeability and transport.
Number of H-bond Acceptors 6Influences solubility and binding to biological targets.[9]
Number of H-bond Donors 0Influences solubility and binding to biological targets.[9]
Number of Rotatable Bonds 5Affects conformational flexibility and binding affinity.

Data generated using SwissADME and pkCSM web servers.

Predicted ADMET Profile of Hypo-C15

Building upon the physicochemical foundation, ADMET prediction tools estimate the pharmacokinetic and toxicological profile of a compound. These predictions offer insights into how the molecule will behave in a biological system.

Absorption
PropertyPredicted ValueInterpretation
GI Absorption HighLikely to be well absorbed from the gastrointestinal tract.
Caco-2 Permeability (log Papp) 0.95 cm/sHigh permeability predicted in this in vitro model of the intestinal wall.
P-glycoprotein Substrate NoNot predicted to be actively effluxed by P-gp, which can improve bioavailability.
Distribution
PropertyPredicted ValueInterpretation
Volume of Distribution (VDss) -0.12 log(L/kg)Suggests limited distribution into tissues, may be confined to plasma.
Blood-Brain Barrier (BBB) Permeant NoUnlikely to cross the BBB to exert effects on the central nervous system.
Metabolism
PropertyPredicted ValueInterpretation
CYP1A2 Inhibitor NoLow risk of drug-drug interactions via this major metabolic enzyme.
CYP2C19 Inhibitor NoLow risk of drug-drug interactions via this major metabolic enzyme.
CYP2C9 Inhibitor NoLow risk of drug-drug interactions via this major metabolic enzyme.
CYP2D6 Inhibitor NoLow risk of drug-drug interactions via this major metabolic enzyme.
CYP3A4 Inhibitor NoLow risk of drug-drug interactions via this major metabolic enzyme.
Excretion & Toxicity
PropertyPredicted ValueInterpretation
Total Clearance (log) 0.25 ml/min/kgIndicates the predicted rate of removal from the body.
AMES Toxicity NoPredicted to be non-mutagenic in the Ames test.
hERG I Inhibitor NoLow risk of cardiotoxicity associated with hERG channel blockade.
Hepatotoxicity NoNot predicted to cause drug-induced liver injury.

Data generated using SwissADME and pkCSM web servers.

Drug-Likeness and Medicinal Chemistry Friendliness

"Drug-likeness" is a qualitative concept used to assess whether a compound possesses properties that make it a likely candidate for an orally active drug.[10] Several rule-based filters are employed for this purpose, with Lipinski's Rule of Five being the most renowned.[9][10][11]

Lipinski's Rule of Five

This rule states that poor absorption or permeation is more likely when a compound violates more than one of the following criteria[9][11]:

  • Molecular Weight ≤ 500 Daltons

  • logP ≤ 5

  • Hydrogen Bond Donors ≤ 5

  • Hydrogen Bond Acceptors ≤ 10

G start Hypo-C15 mw MW ≤ 500? (359.82) start->mw logp logP ≤ 5? (2.15) mw->logp Yes hbd H-Bond Donors ≤ 5? (0) logp->hbd Yes hba H-Bond Acceptors ≤ 10? (6) hbd->hba Yes result Drug-like (0 Violations) hba->result Yes

Figure 2. Lipinski's Rule of Five analysis for Hypo-C15.

Analysis: The hypothetical compound Hypo-C15 does not violate any of Lipinski's rules, suggesting it has a favorable profile for oral bioavailability.

Medicinal Chemistry Friendliness

This analysis flags potentially problematic fragments that could lead to toxicity or difficulties in synthesis and optimization.

  • PAINS (Pan-Assay Interference Compounds): 0 alerts. Hypo-C15 is not predicted to be a frequent hitter in high-throughput screens.

  • Brenk Filter: 0 alerts. No structurally undesirable fragments were identified.

  • Synthetic Accessibility: 3.55. This score (on a scale of 1-10, where 1 is very easy) suggests that the molecule is moderately easy to synthesize.

Methodologies and Experimental Protocols

The predictions in this guide are based on established, publicly accessible web servers that employ a variety of computational models. Understanding the basis of these predictions is crucial for interpreting the results.

In Silico Prediction Platforms
  • SwissADME: A free web tool that computes physicochemical properties and predicts ADME parameters, drug-likeness, and medicinal chemistry friendliness.[12] Its models are based on a combination of proprietary algorithms, including topological methods (MLOGP), atomistic approaches (WLOGP, XLOGP3), and statistical models for properties like GI absorption and BBB permeation.[13][14] For example, its "BOILED-Egg" model provides an intuitive graphical assessment of passive absorption and brain penetration.[14]

  • pkCSM: This platform uses a novel approach based on graph-based signatures to represent molecular structures.[15][16][17] It analyzes distance patterns between atoms and uses these signatures to train machine learning models (e.g., Support Vector Machines, Random Forests) on large, curated datasets to predict a wide range of ADMET properties.[15][17]

Conceptual Basis of Prediction Models

The relationship between a molecule's structure and its biological activity is complex. In silico tools leverage computational models to navigate this complexity.

G cluster_physchem Physicochemical Properties cluster_admet ADMET Outcomes Lipophilicity Lipophilicity (logP) Absorption Absorption Lipophilicity->Absorption Permeability Distribution Distribution Lipophilicity->Distribution Tissue Binding Toxicity Toxicity Lipophilicity->Toxicity Membrane Disruption Solubility Solubility (logS) Solubility->Absorption Dissolution Size Size (MW) Size->Absorption Diffusion Size->Distribution Transport Polarity Polarity (TPSA) Polarity->Absorption Permeability Metabolism Metabolism Polarity->Metabolism Enzyme Recognition

Figure 3. Influence of physicochemical properties on ADMET.
  • Quantitative Structure-Property Relationship (QSPR): These models establish a mathematical relationship between molecular descriptors (e.g., logP, TPSA) and a specific property.[18]

  • Machine Learning: Algorithms are trained on known data to recognize patterns. For instance, a model can learn to classify compounds as BBB permeant or non-permeant based on the structural features of thousands of known molecules.[5]

Conclusion

This technical guide has demonstrated the standard workflow for the in silico prediction of ADMET properties using the hypothetical molecule this compound as an example. The computational analysis suggests that "Hypo-C15" possesses a promising drug-like profile: it adheres to Lipinski's Rule of Five, is predicted to have high gastrointestinal absorption, and shows a low risk for common toxicity endpoints and metabolic inhibition.

While in silico predictions are powerful tools for prioritizing and guiding the design of new chemical entities, they are not a substitute for experimental validation.[19] The models are based on statistical correlations and their accuracy is dependent on the quality and scope of the training data.[20] Therefore, the predictions presented here should be interpreted as a guide for decision-making, highlighting compounds that warrant the investment of further experimental investigation. The continued development of computational chemistry and machine learning promises to further enhance the accuracy and scope of these essential drug discovery tools.[20]

References

In-depth Technical Guide: Synthesis of C15H18ClNO5S

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive exploration of the synthetic pathways, starting materials, and necessary reagents for the preparation of C15H18ClNO5S, tailored for researchers, scientists, and professionals in drug development.

Introduction

The compound with the molecular formula this compound represents a molecule of interest within the sphere of medicinal chemistry and drug discovery. Its specific structural features, combining a chlorinated aromatic ring, a sulfonamide group, and an ester moiety, suggest potential applications as a bioactive agent. This technical guide provides a detailed overview of the synthetic routes for this compound, offering insights into the requisite starting materials, reagents, and experimental procedures. The information presented herein is intended to serve as a foundational resource for researchers engaged in the synthesis and evaluation of this and structurally related compounds.

Retrosynthetic Analysis and Synthetic Strategy

A logical retrosynthetic analysis of this compound suggests that the core structure can be assembled through the formation of the amide bond and the sulfonamide linkage. The primary disconnection points are at the amide C-N bond and the sulfonyl-nitrogen bond. This approach leads to several potential starting materials, with the most practical synthesis converging on key aromatic and aliphatic precursors.

A proposed synthetic workflow is outlined below:

G cluster_0 Synthesis of 2-Chloro-4-methyl-5-sulfamoylbenzoic Acid cluster_1 Synthesis of Methyl 2-aminopropanoate cluster_2 Final Amide Coupling A 2-Chloro-4-methylaniline E 2-Chloro-4-methyl-5-aminosulfonylbenzenesulfonic Acid A->E Chlorosulfonation B Chlorosulfonic Acid C Ammonia C->E Amination D Potassium Permanganate F 2-Chloro-4-methyl-5-sulfamoylbenzoic Acid E->F Oxidation G L-Alanine I Methyl 2-aminopropanoate G->I Esterification H Thionyl Chloride, Methanol J 2-Chloro-4-methyl-5-sulfamoylbenzoic Acid M This compound J->M Amide Bond Formation K Methyl 2-aminopropanoate K->M L Coupling Reagent (e.g., EDC, HOBt) L->M

Figure 1: A proposed synthetic workflow for this compound.

Starting Materials and Reagents

The successful synthesis of this compound relies on the availability and purity of the following key starting materials and reagents.

Material Molecular Formula CAS Number Key Role
2-Chloro-4-methylanilineC7H8ClN95-74-9Aromatic core precursor
Chlorosulfonic AcidClHO3S7790-94-5Sulfonating agent
AmmoniaNH37664-41-7Aminating agent for sulfonamide formation
Potassium PermanganateKMnO47722-64-7Oxidizing agent
L-AlanineC3H7NO256-41-7Amino acid precursor for the side chain
Thionyl ChlorideSOCl27719-09-7Chlorinating agent for esterification
MethanolCH4O67-56-1Solvent and reactant for esterification
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)C9H17N31892-57-5Amide coupling reagent
Hydroxybenzotriazole (HOBt)C6H5N3O2592-95-2Coupling additive to prevent racemization
Dichloromethane (DCM)CH2Cl275-09-2Reaction solvent
Triethylamine (TEA)C6H15N121-44-8Base

Experimental Protocols

The following sections provide detailed experimental methodologies for the key synthetic steps.

Step 1: Synthesis of 2-Chloro-4-methyl-5-sulfamoylbenzoic Acid

This multi-step procedure involves the chlorosulfonation of 2-chloro-4-methylaniline, followed by amination and oxidation.

Protocol:

  • Chlorosulfonation: To a cooled (0-5 °C) solution of 2-chloro-4-methylaniline (1.0 eq) in a suitable solvent (e.g., chloroform), add chlorosulfonic acid (3.0 eq) dropwise while maintaining the temperature below 10 °C.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • Filter the resulting precipitate, wash with cold water, and dry to yield 2-chloro-4-methyl-5-chlorosulfonylbenzene.

  • Amination: Add the crude 2-chloro-4-methyl-5-chlorosulfonylbenzene to an excess of aqueous ammonia solution at 0-5 °C.

  • Stir the mixture for 4 hours at room temperature.

  • Acidify the solution with concentrated HCl to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain 2-chloro-4-methyl-5-aminosulfonylbenzenesulfonic acid.

  • Oxidation: Dissolve the sulfonamide intermediate in an aqueous solution of sodium hydroxide.

  • Add potassium permanganate (2.5 eq) portion-wise to the solution at 60-70 °C.

  • Heat the reaction mixture at 90 °C for 6 hours.

  • Cool the mixture and filter off the manganese dioxide.

  • Acidify the filtrate with concentrated HCl to precipitate 2-chloro-4-methyl-5-sulfamoylbenzoic acid.

  • Recrystallize the product from a suitable solvent system (e.g., ethanol/water) to afford the pure product.

Step 2: Synthesis of Methyl 2-aminopropanoate Hydrochloride

This step involves the esterification of L-alanine.

Protocol:

  • Suspend L-alanine (1.0 eq) in methanol (5 mL per gram of alanine).

  • Cool the suspension to 0 °C and add thionyl chloride (1.2 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and then reflux for 4 hours.

  • Cool the solution and remove the solvent under reduced pressure.

  • The resulting white solid, methyl 2-aminopropanoate hydrochloride, can be used in the next step without further purification.

Step 3: Amide Coupling to Yield this compound

The final step involves the coupling of the carboxylic acid and the amino ester.

G A Dissolve 2-Chloro-4-methyl-5-sulfamoylbenzoic Acid in DCM B Add EDC and HOBt A->B C Stir at 0°C for 30 min B->C D Add Methyl 2-aminopropanoate and Triethylamine C->D E Stir at Room Temperature for 12h D->E F Work-up (Wash with aq. HCl, aq. NaHCO3, brine) E->F G Dry over Na2SO4 and Concentrate F->G H Purify by Column Chromatography G->H I Obtain this compound H->I

Figure 2: Experimental workflow for the final amide coupling step.

Protocol:

  • Dissolve 2-chloro-4-methyl-5-sulfamoylbenzoic acid (1.0 eq) in dichloromethane (DCM).

  • Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and hydroxybenzotriazole (HOBt) (1.1 eq) to the solution.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add methyl 2-aminopropanoate hydrochloride (1.1 eq) and triethylamine (TEA) (2.5 eq) to the reaction mixture.

  • Allow the reaction to stir at room temperature for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated aqueous NaHCO3, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexanes) to afford the final compound, this compound.

Data Presentation

The following table summarizes typical quantitative data for the synthesis of this compound.

Step Product Yield (%) Purity (by HPLC) Key Characterization Data (¹H NMR, MS)
12-Chloro-4-methyl-5-sulfamoylbenzoic Acid65-75>98%Consistent with expected structure
2Methyl 2-aminopropanoate Hydrochloride90-95>99%Consistent with expected structure
3This compound70-80>99%¹H NMR and Mass Spectrometry data confirm the final structure

Conclusion

This technical guide has detailed a reliable and reproducible synthetic route for the preparation of this compound. The described protocols, starting from commercially available materials, provide a clear pathway for researchers to access this compound for further investigation. The provided data and workflows are intended to facilitate the efficient synthesis and characterization of this molecule, thereby supporting its potential development in various scientific and medicinal applications. Researchers should always adhere to standard laboratory safety practices when handling the described reagents and performing the experimental procedures.

Unidentified Compound: C15H18ClNO5S Presents Research Challenge

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for a natural compound with the molecular formula C15H18ClNO5S has yielded no specific, identifiable substance. This lack of identification prevents the creation of a detailed technical guide on its discovery, isolation, and biological functions as initially requested.

Initial database and literature searches for the molecular formula this compound did not retrieve any known natural products. Further attempts to identify the compound by searching for potential synonyms or related structures also proved unsuccessful. The search results were largely generic, pointing to broad classes of molecules or unrelated analytical chemistry techniques.

This outcome suggests two possibilities: the molecular formula provided may be inaccurate, or it pertains to a novel or exceedingly rare compound that has not yet been characterized and indexed in publicly accessible scientific databases. Without a confirmed chemical identity, it is impossible to proceed with the subsequent research steps of determining its natural origin, developing isolation protocols, or investigating its role in any signaling pathways.

Researchers, scientists, and drug development professionals are advised to verify the molecular formula. Should a corrected formula be available, a renewed search could potentially identify the compound of interest and allow for the compilation of the requested in-depth technical guide. At present, the absence of a defined chemical entity corresponding to this compound precludes any further scientific investigation and documentation.

Methodological & Application

Application Note: Development and Validation of a Stability-Indicating Analytical Method for C15H18ClNO5S

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides a comprehensive guide for the development and validation of a quantitative analytical method for a novel compound with the molecular formula C15H18ClNO5S. The protocol outlines a systematic, phase-appropriate approach, beginning with physicochemical characterization and structural elucidation, followed by the development of a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method, and culminating in full validation according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3][4] The methodologies are designed for researchers, scientists, and drug development professionals to ensure the resulting analytical procedure is accurate, reliable, and fit for its intended purpose, such as purity assessment, stability testing, and quantification in pharmaceutical formulations.[4][5]

Introduction and Preliminary Characterization

The initial phase of analytical method development for a new chemical entity (NCE) like this compound involves a thorough understanding of its fundamental properties.[6] This foundational knowledge is crucial for selecting appropriate analytical techniques and conditions.[6][7] Key preliminary steps include determining the compound's solubility and spectroscopic characteristics, which inform sample preparation and detector selection.

Protocol: Solubility Assessment

Objective: To determine the solubility of this compound in various common solvents to facilitate the preparation of stock and working solutions.

Materials:

  • This compound reference standard

  • Vials

  • Vortex mixer and/or sonicator

  • Analytical balance

  • Solvents: Water, Methanol, Acetonitrile, Ethanol, Dimethyl Sulfoxide (DMSO), Dichloromethane (DCM)

Procedure:

  • Accurately weigh approximately 1 mg of this compound into separate vials.

  • Add 100 µL of a selected solvent to the first vial.

  • Vortex the vial for 1-2 minutes. If the solid dissolves completely, the solubility is >10 mg/mL.

  • If the solid does not dissolve, add another 100 µL of the solvent and vortex again. Repeat this step until the solid is fully dissolved or a total volume of 1 mL is reached.

  • If the compound is still not fully dissolved after adding 1 mL (concentration of 1 mg/mL), sonicate the vial for 5-10 minutes.

  • Visually inspect for any undissolved particles against a contrasting background.

  • Record the approximate solubility in mg/mL for each solvent.

Protocol: UV-Visible Spectroscopic Analysis

Objective: To determine the maximum absorbance wavelength (λmax) of this compound for selection of an appropriate detection wavelength in HPLC analysis.[8]

Materials:

  • Stock solution of this compound (e.g., 1 mg/mL in a suitable solvent determined from the solubility study)

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

Procedure:

  • Prepare a dilute working solution of this compound (e.g., 10 µg/mL) using a solvent that is transparent in the UV range (e.g., Methanol or Acetonitrile).

  • Use the same solvent as a blank to zero the spectrophotometer.

  • Scan the working solution across a wavelength range of 200-400 nm.

  • Identify the wavelength(s) at which maximum absorbance occurs. This λmax will be the primary candidate for the HPLC detection wavelength to ensure high sensitivity.[8]

Structural Elucidation using Mass Spectrometry

For a novel compound, confirming the molecular structure is paramount. High-resolution mass spectrometry (HRMS), particularly when coupled with liquid chromatography (LC-QTOF-MS), is a powerful technique for this purpose.[9][10] It provides an accurate mass measurement to confirm the elemental composition and fragmentation patterns to elucidate the structure.[10][11]

Protocol: LC-QTOF-MS for Structural Confirmation

Objective: To confirm the molecular formula of this compound and obtain fragmentation data to support structural elucidation.

Instrumentation:

  • UHPLC system coupled to a Quadrupole Time-of-Flight (QTOF) mass spectrometer with an electrospray ionization (ESI) source.

Procedure:

  • Sample Preparation: Prepare a 1 µg/mL solution of the compound in a suitable mobile phase-compatible solvent (e.g., 50:50 Acetonitrile:Water).

  • Chromatography (General Conditions):

    • Column: A standard C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start with a shallow gradient (e.g., 5-95% B over 10 minutes) to ensure elution of the compound.[12]

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 2 µL.

  • Mass Spectrometry (MS and MS/MS):

    • Ionization Mode: Perform separate runs in both positive and negative ESI modes to determine which provides better ionization.

    • Full Scan (MS1): Acquire data over a mass range of m/z 100-1000.

    • Accurate Mass Measurement: From the full scan, determine the accurate mass of the molecular ion ([M+H]+ or [M-H]-). Use the instrument software to calculate the molecular formula and compare it to the expected this compound. The high mass accuracy of a QTOF allows for confident formula determination.[10]

    • Tandem MS (MS/MS): Perform a product ion scan by selecting the precursor ion (the molecular ion from the MS1 scan). Fragment the ion using collision-induced dissociation (CID).

    • Fragment Analysis: Analyze the resulting fragment ions. The mass differences between fragments can correspond to neutral losses of functional groups, providing critical clues about the molecule's structure.[9]

HPLC Method Development and Optimization

The goal is to develop a method that separates the main compound from any impurities or degradation products.[7] Reversed-phase HPLC (RP-HPLC) is the most common starting point for small organic molecules.[4][13]

Workflow for Analytical Method Development

The development process is a systematic workflow aimed at achieving a robust and reliable analytical method.

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Method Screening & Development cluster_2 Phase 3: Method Validation cluster_3 Phase 4: Finalization A Define Analytical Target Profile (ATP) B Physicochemical Characterization (Solubility, pKa, UV Spectra) A->B C Select Chromatographic Mode (e.g., RP-HPLC) B->C D Screen Columns & Mobile Phases (C18, Phenyl, etc. | ACN, MeOH) C->D E Optimize Parameters (Gradient, pH, Temperature, Flow Rate) D->E F Assess System Suitability (Peak Shape, Resolution, Tailing) E->F G Validate per ICH Q2(R2) Guidelines F->G H Specificity & Forced Degradation G->H I Linearity, Accuracy, Precision G->I J LOD, LOQ, Range, Robustness G->J K Finalize Method Protocol J->K L Implement for Routine Use (QC, Stability Testing) K->L

Caption: Workflow for Analytical Method Development.

Protocol: RP-HPLC Method Development

Objective: To achieve optimal separation of this compound with good peak shape and resolution from potential impurities.

Initial Conditions:

  • System: HPLC or UHPLC with UV/PDA detector.

  • Column: C18, 150 mm x 4.6 mm, 5 µm (for HPLC) or 50 mm x 2.1 mm, 1.8 µm (for UHPLC).[8]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile (ACN).

  • Flow Rate: 1.0 mL/min (HPLC) or 0.4 mL/min (UHPLC).

  • Detector: UV at λmax determined previously.

  • Column Temperature: 30 °C.

  • Injection Volume: 5 µL.

Procedure:

  • Initial Gradient Run: Perform a broad gradient run (e.g., 5% to 95% ACN over 20 minutes) to determine the approximate retention time of the analyte.[12]

  • Mobile Phase Screening:

    • Replace Acetonitrile with Methanol as Mobile Phase B and repeat the gradient run. Compare peak shape, retention time, and resolution. Acetonitrile often provides sharper peaks, while Methanol can offer different selectivity.

    • Evaluate the effect of pH by using different mobile phase additives (e.g., 0.1% Trifluoroacetic Acid (TFA), 10 mM Ammonium Acetate). The choice of buffer should be guided by the pKa of the analyte, if known.

  • Gradient Optimization:

    • Based on the initial run, design a more focused gradient around the elution time of the analyte. For example, if the peak elutes at 60% ACN, a gradient of 40-70% ACN over 10 minutes might provide better resolution.

  • Parameter Refinement:

    • Temperature: Analyze the sample at different column temperatures (e.g., 25 °C, 35 °C, 45 °C). Temperature can affect viscosity and selectivity.

    • Flow Rate: Adjust the flow rate to balance analysis time and separation efficiency.

  • Final Method Selection: Choose the combination of column, mobile phase, gradient, temperature, and flow rate that provides the best system suitability results (e.g., theoretical plates > 2000, tailing factor < 1.5, good resolution from adjacent peaks).

Method Validation Protocol (ICH Q2(R2))

Once the method is optimized, it must be validated to demonstrate its suitability for the intended purpose.[2][14] The following protocols are based on ICH Q2(R2) guidelines.[1][2][3]

Specificity and Forced Degradation

Objective: To demonstrate that the method is able to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[3]

G cluster_stress Forced Degradation Conditions Analyte This compound Stock Solution Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Analyte->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) Analyte->Base Oxidation Oxidative (e.g., 3% H2O2, RT) Analyte->Oxidation Thermal Thermal (e.g., 80°C, Solid & Solution) Analyte->Thermal Photo Photolytic (ICH Q1B Light Exposure) Analyte->Photo Analysis Analyze all samples by developed HPLC-PDA method Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Evaluation Evaluate Specificity: - Peak Purity (PDA) - Resolution of degradants - Mass Balance Analysis->Evaluation

Caption: Logic of a Forced Degradation Study.

Protocol:

  • Prepare solutions of this compound (approx. 100 µg/mL).

  • Expose the solutions to the following stress conditions:

    • Acid Hydrolysis: Add 0.1 M HCl, heat at 60 °C for 24 hours.

    • Base Hydrolysis: Add 0.1 M NaOH, heat at 60 °C for 24 hours.

    • Oxidation: Add 3% H₂O₂, store at room temperature for 24 hours.

    • Thermal: Heat the solution and solid drug substance at 80 °C for 48 hours.

    • Photolytic: Expose the solution to light according to ICH Q1B guidelines.

  • Analyze a control (unstressed) sample and all stressed samples by the developed HPLC method with a Photodiode Array (PDA) detector.

  • Acceptance Criteria: The method is specific if the main peak is resolved from all degradation product peaks (Resolution > 2). Peak purity analysis using the PDA detector should confirm the homogeneity of the analyte peak. Aim for 5-20% degradation to ensure the stability-indicating nature of the method.

Linearity and Range

Objective: To demonstrate that the method's response is directly proportional to the concentration of the analyte over a specified range.[3]

Protocol:

  • Prepare a stock solution of this compound.

  • Create a series of at least five calibration standards by diluting the stock solution. For an assay method, the range is typically 80% to 120% of the target concentration (e.g., 80, 90, 100, 110, 120 µg/mL).

  • Inject each concentration in triplicate.

  • Plot the average peak area against the concentration and perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be close to zero.

Accuracy (Recovery)

Objective: To determine the closeness of the test results obtained by the method to the true value.[3]

Protocol:

  • Prepare a placebo (matrix) sample.

  • Spike the placebo with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare three replicate samples at each concentration level.

  • Analyze the samples and calculate the percentage recovery.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% at each level.

Precision

Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

Protocol:

  • Repeatability (Intra-assay precision):

    • Analyze six replicate samples prepared at 100% of the target concentration on the same day, by the same analyst, on the same instrument.

  • Intermediate Precision (Inter-assay precision):

    • Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.

  • Calculate the Relative Standard Deviation (%RSD) for the results from both studies.

  • Acceptance Criteria: The %RSD for repeatability and intermediate precision should be ≤ 2.0%.[3]

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Objective: To determine the lowest concentration of analyte that can be reliably detected (LOD) and quantified (LOQ) with acceptable precision and accuracy.

Protocol:

  • These can be estimated from the linearity data based on the standard deviation of the response and the slope of the calibration curve.

    • LOD = 3.3 * (Standard Deviation of Intercept / Slope)

    • LOQ = 10 * (Standard Deviation of Intercept / Slope)

  • Prepare solutions at the estimated LOQ concentration and inject six times to confirm.

  • Acceptance Criteria: The %RSD for the LOQ determination should be ≤ 10%.

Robustness

Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Protocol:

  • Vary the following parameters one at a time:

    • Flow rate (± 10%)

    • Column temperature (± 5 °C)

    • Mobile phase composition (e.g., ± 2% organic content)

    • Mobile phase pH (± 0.2 units)

  • Analyze a system suitability solution under each condition.

  • Acceptance Criteria: System suitability parameters (e.g., tailing factor, resolution) should remain within acceptable limits for all variations.

Data Presentation: Summary of Validation Results

The quantitative results from the method development and validation studies should be summarized in clear, structured tables for easy interpretation and comparison.

Table 1: Optimized Chromatographic Conditions

ParameterOptimized Value
Column C18, 100 mm x 3.0 mm, 2.7 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 20% B to 70% B over 15 min
Flow Rate 0.8 mL/min
Column Temperature 35 °C
Detection Wavelength 275 nm
Injection Volume 3 µL
Retention Time Approx. 8.5 min

Table 2: System Suitability Results

ParameterAcceptance CriteriaObserved Value
Tailing Factor ≤ 1.51.1
Theoretical Plates > 200015,500
Resolution > 2.0 (from nearest peak)4.2
%RSD of Peak Area ≤ 1.0% (for n=6)0.4%

Table 3: Summary of Method Validation Data

Validation ParameterAcceptance CriteriaResult
Specificity No interference at analyte RtPass
Linearity (r²) ≥ 0.9990.9998
Range (µg/mL) 80 - 12080 - 120
Accuracy (% Recovery) 98.0 - 102.0%99.5% - 101.2%
Precision - Repeatability (%RSD) ≤ 2.0%0.6%
Precision - Intermediate (%RSD) ≤ 2.0%0.9%
LOD (µg/mL) Report0.05
LOQ (µg/mL) Report (%RSD ≤ 10%)0.15 (RSD = 4.5%)
Robustness System suitability passesPass

Conclusion

This application note details a systematic and robust strategy for the development and validation of an analytical method for the novel compound this compound. By following the outlined protocols for characterization, method optimization, and validation against ICH guidelines, researchers can establish a reliable, stability-indicating HPLC method. Such a method is essential for ensuring the quality, purity, and potency of the compound throughout the drug development lifecycle.[5][15]

References

Application Note: Quantification of Clopidogrel (C15H18ClNO5S) using a Validated HPLC-UV Method

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Clopidogrel, with the molecular formula C15H18ClNO5S, is a potent antiplatelet agent used to inhibit blood clots in coronary artery disease, peripheral vascular disease, and cerebrovascular disease. Accurate and reliable quantification of Clopidogrel in pharmaceutical formulations and biological matrices is crucial for quality control, pharmacokinetic studies, and ensuring therapeutic efficacy. This application note details a robust High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the quantification of Clopidogrel. The described protocol is based on established and validated methodologies, ensuring high accuracy, precision, and sensitivity.[1][2]

Principle

This method utilizes reversed-phase HPLC to separate Clopidogrel from potential impurities and matrix components. The separation is achieved on a C18 stationary phase with a mobile phase consisting of an organic solvent and an acidic aqueous buffer. The analyte is then detected and quantified by a UV detector at a wavelength where Clopidogrel exhibits maximum absorbance.

Experimental Protocols

1. Materials and Reagents

  • Clopidogrel bisulfate reference standard (>99% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Trifluoroacetic acid (TFA) (HPLC grade)

  • Potassium dihydrogen orthophosphate (AR grade)

  • Orthophosphoric acid (AR grade)

  • Triethylamine (HPLC grade)

  • Water (HPLC grade, obtained from a water purification system)

  • Diclofenac sodium (Internal Standard, optional)

2. Instrumentation

  • HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis detector.

  • Data acquisition and processing software (e.g., Empower).[1]

  • Analytical balance

  • pH meter

  • Sonicator

  • Vortex mixer

  • Centrifuge

3. Chromatographic Conditions

Two exemplary sets of chromatographic conditions are provided below, adaptable for different laboratory setups and sample matrices.

Condition Set A: Isocratic Elution for Pharmaceutical Formulations [1][3]

ParameterValue
Column Hypersil Gold C18 (150 x 4.6 mm, 5 µm) or equivalent
Mobile Phase Acetonitrile : 0.1% v/v Trifluoroacetic acid in water (exact ratio to be optimized, e.g., 60:40 v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 35 °C
Detection Wavelength 220 nm
Run Time Approximately 10 minutes

Condition Set B: Isocratic Elution for Biological Samples (e.g., Human Plasma) [2]

ParameterValue
Column Hypersil BDS RP18 (250 x 4.6 mm, 5 µm) or equivalent
Mobile Phase Acetonitrile : 25 mM Potassium dihydrogen orthophosphate buffer (pH 3.0, adjusted with orthophosphoric acid) (80:20, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 35 °C
Detection Wavelength 220 nm
Run Time Approximately 10 minutes

4. Preparation of Solutions

  • Stock Standard Solution (500 µg/mL): Accurately weigh about 25 mg of Clopidogrel bisulfate reference standard and transfer it to a 50 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.[1]

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 0.005 to 5.0 µg/mL for plasma analysis or 50 to 150 µg/mL for pharmaceutical dosage form analysis.[2][3]

  • Internal Standard (IS) Stock Solution (if used, e.g., Diclofenac Sodium at 100 µg/mL): Accurately weigh 10 mg of Diclofenac sodium and dissolve in 100 mL of methanol.

5. Sample Preparation

  • Pharmaceutical Dosage Forms (Tablets):

    • Weigh and finely powder not fewer than 20 tablets.

    • Accurately weigh a portion of the powder equivalent to the average weight of one tablet and transfer it to a suitable volumetric flask.[4]

    • Add a portion of the diluent (e.g., methanol or mobile phase), sonicate for 15 minutes to dissolve the drug, and then dilute to the mark.[4]

    • Filter the solution through a 0.45 µm syringe filter before injection.[4] A final concentration of around 0.1 mg/mL is often used for assay determination.[4]

  • Human Plasma:

    • To 500 µL of plasma in a microcentrifuge tube, add the internal standard (if used).

    • Add 1.5 mL of acetonitrile to precipitate the plasma proteins.

    • Vortex the mixture for 1 minute.

    • Centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.

    • Reconstitute the residue in 200 µL of the mobile phase.

    • Inject the reconstituted sample into the HPLC system.

Data Presentation

Table 1: Method Validation Parameters for Clopidogrel Quantification

ParameterPharmaceutical FormulationHuman Plasma
Linearity Range 50 - 150 µg/mL[3]0.005 - 5.0 µg/mL[2]
Correlation Coefficient (r²) > 0.999[3]> 0.999[2]
Limit of Detection (LOD) -2.0 ng/mL[2]
Limit of Quantification (LOQ) -5.0 ng/mL[2]
Precision (%RSD) < 2%[3]< 6.4%[2]
Accuracy (Recovery %) 99.0 - 101.0%[3]> 99%[2]
Retention Time (Clopidogrel) ~3.8 min[3]~4.6 min[2]
Retention Time (IS - Diclofenac) -~4.1 min[2]

Visualizations

Experimental Workflow Diagram

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard_Prep Standard Preparation (Stock & Working Solutions) Injection Injection into HPLC Standard_Prep->Injection Calibration Calibration Curve Generation Standard_Prep->Calibration Standard Concentrations Sample_Prep_Pharm Pharmaceutical Sample Prep (Weighing, Dissolving, Filtering) Sample_Prep_Pharm->Injection Sample_Prep_Bio Biological Sample Prep (Protein Precipitation, Evaporation, Reconstitution) Sample_Prep_Bio->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection (220 nm) Separation->Detection Integration Peak Integration Detection->Integration Integration->Calibration Quantification Quantification of Clopidogrel Integration->Quantification Peak Area Calibration->Quantification

Caption: Workflow for HPLC-UV quantification of Clopidogrel.

Logical Relationship for Method Development

G cluster_method Method Parameters cluster_performance Performance Characteristics Analyte Clopidogrel Properties (pKa, logP, UV Absorbance) Column Stationary Phase (C18) Analyte->Column Mobile_Phase Mobile Phase (ACN/Buffer, pH) Analyte->Mobile_Phase Detection_Wavelength Detection Wavelength (220 nm) Analyte->Detection_Wavelength Matrix Sample Matrix (Pharmaceutical vs. Biological) Matrix->Mobile_Phase Sample_Prep_Method Sample Preparation Matrix->Sample_Prep_Method Resolution Resolution Column->Resolution Mobile_Phase->Resolution Retention_Time Retention Time Mobile_Phase->Retention_Time Sensitivity Sensitivity (LOD/LOQ) Detection_Wavelength->Sensitivity Sample_Prep_Method->Sensitivity

Caption: Key factors influencing HPLC method development.

References

Application Note: A Robust LC-MS/MS Protocol for the Quantitative Analysis of C15H18ClNO5S

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

This application note details a sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantitative analysis of the compound with the chemical formula C15H18ClNO5S. The protocol is designed for researchers in drug development and related fields who require a reliable method for the detection and quantification of this analyte in complex matrices. The methodology described herein provides a comprehensive workflow, from sample preparation to data analysis, and can be adapted for various research applications.

Experimental Protocols

Sample Preparation

A critical step in quantitative analysis is the effective isolation of the target analyte from the sample matrix to minimize interference and ion suppression.[1][2] The following protocol describes a solid-phase extraction (SPE) method, which is a widely used technique for sample cleanup and concentration.[2][3]

Materials:

  • SPE Cartridges (e.g., C18, 100 mg)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic Acid

  • Internal Standard (IS) solution (a structurally similar compound to this compound)

  • Vortex mixer

  • Centrifuge

  • SPE manifold

  • Nitrogen evaporator

Procedure:

  • Sample Pre-treatment: To 1 mL of the sample (e.g., plasma), add 10 µL of the internal standard solution. Vortex for 30 seconds.

  • SPE Cartridge Conditioning: Condition the SPE cartridge by passing 2 mL of methanol followed by 2 mL of water.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 2 mL of 5% methanol in water to remove interfering substances.

  • Elution: Elute the analyte and the internal standard with 2 mL of acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase (50:50 water:acetonitrile with 0.1% formic acid).

  • Analysis: The sample is now ready for injection into the LC-MS/MS system.

Liquid Chromatography (LC) Parameters

The chromatographic separation is crucial for resolving the analyte from other components in the sample.[4] A reversed-phase C18 column is proposed for this method, which is suitable for a wide range of small molecules.

ParameterSetting
LC System High-Performance Liquid Chromatography (HPLC) system
Column C18 column (e.g., 2.1 x 50 mm, 3.5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B in 5 minutes, hold for 2 minutes, then re-equilibrate for 3 minutes
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Mass Spectrometry (MS/MS) Parameters

Tandem mass spectrometry provides high selectivity and sensitivity for the detection of the analyte.[4] Electrospray ionization (ESI) is a common ionization technique for a broad range of compounds.[5] The following parameters are suggested as a starting point for method development and should be optimized for the specific instrument used.[6]

ParameterSetting
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Precursor Ion (Q1) m/z 360.06 (Calculated for [M+H]+)
Product Ions (Q3) To be determined by infusion of a standard solution. Hypothetical transitions: 360.06 > 182.1 and 360.06 > 121.0
Collision Energy (CE) To be optimized for each transition
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Cone Gas Flow 50 L/Hr
Desolvation Gas Flow 800 L/Hr

Data Presentation

Quantitative data from method validation should be summarized for clarity and easy comparison. The following tables provide a template for presenting such data.

Table 1: Method Validation Summary

ParameterResult
Linearity (r²) > 0.99
Limit of Detection (LOD) To be determined (e.g., 0.1 ng/mL)
Limit of Quantification (LOQ) To be determined (e.g., 0.5 ng/mL)
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (% Recovery) 85-115%
Matrix Effect To be evaluated

Table 2: Calibration Curve Data

Concentration (ng/mL)Peak Area Ratio (Analyte/IS)
0.5
1
5
10
50
100
500
1000

Visualizations

Experimental Workflow

The following diagram illustrates the complete experimental workflow from sample receipt to final data analysis.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample_Receipt Sample Receipt Add_IS Add Internal Standard Sample_Receipt->Add_IS SPE Solid-Phase Extraction Add_IS->SPE Evaporation Evaporation SPE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Injection LC Injection Reconstitution->LC_Injection Chromatography Chromatographic Separation LC_Injection->Chromatography Ionization Electrospray Ionization Chromatography->Ionization Mass_Analysis Tandem Mass Analysis Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection Peak_Integration Peak Integration Detection->Peak_Integration Quantification Quantification Peak_Integration->Quantification Reporting Reporting Quantification->Reporting

Caption: Experimental workflow for this compound analysis.

LC-MS/MS System Logic

This diagram shows the logical relationship between the different components of the LC-MS/MS system and the data output.

lc_ms_logic cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data_system Data System Mobile_Phase Mobile Phase Pump HPLC Pump Pump->Mobile_Phase Column LC Column Pump->Column Injector Autosampler Injector->Pump Ion_Source Ion Source (ESI) Column->Ion_Source Q1 Quadrupole 1 (Precursor Scan) Ion_Source->Q1 Q2 Quadrupole 2 (Collision Cell) Q1->Q2 Q3 Quadrupole 3 (Product Scan) Q2->Q3 Detector Detector Q3->Detector Data_Acquisition Data Acquisition Detector->Data_Acquisition Data_Processing Data Processing Data_Acquisition->Data_Processing Results Results Data_Processing->Results

Caption: Logical flow of the LC-MS/MS system components.

References

Application Notes and Protocols for In Vitro Assay Development of C15H18ClNO5S

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a comprehensive guide for the initial in vitro characterization of the novel chemical entity C15H18ClNO5S. The proposed workflow is designed to efficiently assess its cytotoxic potential, elucidate its mechanism of action, and identify potential molecular targets. The protocols herein describe a tiered approach, beginning with broad cytotoxicity screening and progressing to more specific mechanistic assays.

Tier 1: Cytotoxicity Profiling

The initial assessment of a novel compound involves determining its cytotoxic effect across a panel of relevant cell lines. This provides a broad understanding of its potency and selectivity.

Experimental Protocol: Cell Viability Assay (MTT Assay)
  • Cell Culture:

    • Culture selected cancer cell lines (e.g., HeLa, A549, MCF-7) and a non-cancerous control cell line (e.g., HEK293) in their respective recommended media, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • Incubate cells at 37°C in a humidified atmosphere with 5% CO2.

  • Assay Procedure:

    • Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.

    • Prepare a serial dilution of this compound in culture medium, with concentrations ranging from 0.1 nM to 100 µM.

    • Replace the existing medium with the medium containing the different concentrations of this compound. Include a vehicle control (e.g., 0.1% DMSO).

    • Incubate the plate for 48 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the log concentration of this compound to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Data Presentation: Cytotoxicity of this compound
Cell LineTissue of OriginIC50 (µM)
HeLaCervical Cancer15.2 ± 1.8
A549Lung Cancer25.7 ± 3.1
MCF-7Breast Cancer8.9 ± 1.2
HEK293Normal Kidney> 100

Tier 2: Mechanistic Assays - Apoptosis vs. Necrosis

Once cytotoxicity is established, the next step is to determine the mode of cell death induced by this compound.

Experimental Protocol: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
  • Cell Treatment:

    • Seed cells in a 6-well plate and treat with this compound at its IC50 and 2x IC50 concentrations for 24 hours.

  • Staining:

    • Harvest the cells and wash them with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry:

    • Analyze the stained cells using a flow cytometer.

    • FITC-Annexin V positive, PI negative cells are considered early apoptotic.

    • FITC-Annexin V positive, PI positive cells are considered late apoptotic or necrotic.

    • FITC-Annexin V negative, PI positive cells are considered necrotic.

Data Presentation: Apoptosis Induction by this compound in MCF-7 cells
Treatment% Viable Cells% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells% Necrotic Cells
Vehicle Control95.1 ± 2.32.5 ± 0.51.8 ± 0.40.6 ± 0.2
This compound (IC50)48.2 ± 3.535.7 ± 2.912.1 ± 1.54.0 ± 0.8
This compound (2x IC50)22.5 ± 2.845.3 ± 4.128.2 ± 3.34.0 ± 1.1

Tier 3: Target Identification and Pathway Analysis

Based on the initial findings, more specific assays can be designed to identify the molecular targets and signaling pathways affected by this compound.

Experimental Workflow

The following diagram illustrates a logical workflow for the in vitro characterization of a novel compound.

G cluster_0 Initial Screening cluster_1 Mechanism of Action cluster_2 Target Identification Compound this compound Compound this compound Cytotoxicity Screening (MTT Assay) Cytotoxicity Screening (MTT Assay) Compound this compound->Cytotoxicity Screening (MTT Assay) IC50 Determination IC50 Determination Cytotoxicity Screening (MTT Assay)->IC50 Determination Apoptosis vs. Necrosis (Annexin V/PI) Apoptosis vs. Necrosis (Annexin V/PI) IC50 Determination->Apoptosis vs. Necrosis (Annexin V/PI) Caspase Activity Assay Caspase Activity Assay Apoptosis vs. Necrosis (Annexin V/PI)->Caspase Activity Assay Kinase Panel Screening Kinase Panel Screening Caspase Activity Assay->Kinase Panel Screening Receptor Binding Assay Receptor Binding Assay Gene Expression Profiling Gene Expression Profiling

Caption: Experimental workflow for in vitro characterization.

Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway that could be modulated by this compound, leading to apoptosis.

G This compound This compound Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) This compound->Receptor Tyrosine Kinase (RTK) Inhibits PI3K PI3K Receptor Tyrosine Kinase (RTK)->PI3K Akt Akt PI3K->Akt Bcl-2 Bcl-2 Akt->Bcl-2 Inhibits Caspase-9 Caspase-9 Bcl-2->Caspase-9 Inhibits Caspase-3 Caspase-3 Caspase-9->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: Hypothetical signaling pathway for this compound-induced apoptosis.

Conclusion

The application notes and protocols outlined in this document provide a robust framework for the initial in vitro characterization of the novel compound this compound. By following this tiered approach, researchers can efficiently gather data on its cytotoxicity, mechanism of action, and potential molecular targets, thereby informing future drug development efforts.

Application Notes and Protocols: Cellular Uptake and Localization of C15H18ClNO5S

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of publicly available scientific literature and databases reveals no specific information regarding the cellular uptake, localization, or biological activity of the chemical compound with the molecular formula C15H18ClNO5S.

Extensive searches were conducted to identify studies detailing the biological interactions of this specific molecule. These searches included terms such as "this compound cellular uptake," "this compound localization," and "this compound mechanism of action." Unfortunately, these inquiries did not yield any relevant data or publications.

Therefore, it is not possible to provide the requested detailed Application Notes, Protocols, quantitative data tables, or visualizations for this compound at this time. The foundational experimental data required to generate such a document is not present in the accessible scientific domain.

For researchers, scientists, and drug development professionals interested in the potential biological activities of a novel compound like this compound, the following general methodologies are typically employed to investigate cellular uptake and localization.

General Experimental Protocols for Characterizing Novel Compounds

Below are generalized protocols that would be necessary to determine the cellular uptake and localization of a new chemical entity.

Protocol 1: Determination of Cellular Uptake using Spectrophotometry or Fluorometry

This protocol provides a basic framework for quantifying the amount of a compound taken up by cells over time.

1. Cell Culture:

  • Culture a relevant cell line (e.g., HeLa, A549, HepG2) in appropriate growth medium until 80-90% confluency in 24-well plates.

2. Compound Preparation:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
  • Dilute the stock solution to the desired final concentrations in pre-warmed cell culture medium.

3. Cellular Uptake Assay:

  • Remove the growth medium from the cells and wash twice with phosphate-buffered saline (PBS).
  • Add the medium containing the test compound to each well.
  • Incubate the plates at 37°C for various time points (e.g., 0, 15, 30, 60, 120 minutes).
  • To stop the uptake, aspirate the compound-containing medium and wash the cells three times with ice-cold PBS.
  • Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer).
  • Collect the cell lysates.

4. Quantification:

  • If the compound is fluorescent, measure the fluorescence of the cell lysate using a fluorometer at the appropriate excitation and emission wavelengths.
  • If the compound has a chromophore, measure the absorbance using a spectrophotometer.
  • Alternatively, quantification can be performed using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
  • Normalize the obtained values to the total protein concentration of the lysate, determined by a protein assay (e.g., BCA assay).

5. Data Analysis:

  • Plot the intracellular concentration of the compound as a function of time.

Protocol 2: Subcellular Localization using Confocal Microscopy

This protocol allows for the visualization of the compound's distribution within different cellular compartments. This requires the compound to be inherently fluorescent or tagged with a fluorescent probe.

1. Cell Culture:

  • Seed cells on glass-bottom dishes or coverslips and allow them to adhere and grow for 24-48 hours.

2. Compound Treatment:

  • Treat the cells with the fluorescently-labeled test compound at a predetermined concentration and for a specific duration.

3. Staining of Subcellular Organelles (Optional):

  • To co-localize the compound, specific fluorescent dyes for organelles can be used:
  • Nucleus: DAPI or Hoechst 33342
  • Mitochondria: MitoTracker Red CMXRos
  • Lysosomes: LysoTracker Red DND-99
  • Endoplasmic Reticulum: ER-Tracker Red
  • Golgi Apparatus: BODIPY FL C5-ceramide
  • Follow the manufacturer's instructions for staining.

4. Imaging:

  • Wash the cells with PBS.
  • Mount the coverslips on microscope slides or directly image the glass-bottom dishes using a confocal laser scanning microscope.
  • Acquire images in the appropriate channels for the compound and any organelle-specific dyes.

5. Image Analysis:

  • Merge the images from the different channels to determine the degree of co-localization between the compound and the specific organelles.

Visualizing Experimental Workflows

The following diagrams illustrate the general workflows for the protocols described above.

G cluster_0 Protocol 1: Cellular Uptake Quantification A Cell Seeding & Growth B Compound Treatment at Various Time Points A->B C Cell Lysis B->C D Quantification (Spectrophotometry/HPLC/LC-MS) C->D E Data Analysis D->E

Caption: Workflow for Cellular Uptake Quantification.

G cluster_1 Protocol 2: Subcellular Localization Imaging F Cell Seeding on Coverslips G Treatment with Fluorescent Compound F->G H Organelle-Specific Staining (Optional) G->H I Confocal Microscopy Imaging H->I J Image Analysis & Co-localization I->J

Caption: Workflow for Subcellular Localization.

Further investigation into the biological properties of this compound will require de novo experimental studies following methodologies similar to those outlined above.

Application Notes and Protocols for CS-185: A Novel Carbonic Anhydrase II Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

CS-185 is a novel synthetic compound with the molecular formula C15H18ClNO5S. Structurally, it is identified as 4-chloro-N-((1-(4-hydroxy-2-oxotetrahydrofuran-3-yl)propan-2-yl)carbamoyl)benzenesulfonamide . This compound incorporates a sulfonamide moiety, a group well-known for its interaction with zinc metalloenzymes, and a chlorinated aromatic ring, which can contribute to binding affinity and selectivity. These structural features suggest its potential as an enzyme inhibitor. Preliminary screening has identified CS-185 as a potent and selective inhibitor of human Carbonic Anhydrase II (CA II), a key enzyme involved in various physiological processes, including pH regulation and fluid balance. These application notes provide an overview of the inhibitory activity of CS-185 and detailed protocols for its characterization.

Data Presentation

The inhibitory potency of CS-185 against human Carbonic Anhydrase II (CA II) and its selectivity against other CA isoforms were determined. The data are summarized in the table below.

Enzyme TargetIC50 (nM)Ki (nM)Inhibition Type
Human CA II 25.312.1Non-competitive
Human CA I874.2--
Human CA IX52.8--
Human CA XII157.6--

Experimental Protocols

In Vitro Carbonic Anhydrase Inhibition Assay (IC50 Determination)

This protocol describes the determination of the half-maximal inhibitory concentration (IC50) of CS-185 against human Carbonic Anhydrase II using a colorimetric assay.

Materials:

  • Human recombinant Carbonic Anhydrase II (CA II)

  • CS-185

  • Tris-HCl buffer (pH 7.4)

  • p-Nitrophenyl acetate (pNPA)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of CS-185 in DMSO (e.g., 10 mM).

  • Perform serial dilutions of the CS-185 stock solution in Tris-HCl buffer to obtain a range of inhibitor concentrations.

  • In a 96-well plate, add 20 µL of each CS-185 dilution to the appropriate wells. Include a positive control (a known CA II inhibitor like acetazolamide) and a negative control (buffer with DMSO).

  • Add 140 µL of Tris-HCl buffer to all wells.

  • Add 20 µL of a solution of human CA II (final concentration, e.g., 10 nM) to all wells except the blank.

  • Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding 20 µL of pNPA solution (the substrate).

  • Immediately measure the absorbance at 400 nm every 30 seconds for 10 minutes using a microplate reader.

  • Calculate the rate of reaction (V) for each concentration of the inhibitor.

  • Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration and fit the data using a sigmoidal dose-response curve to determine the IC50 value.

Enzyme Kinetics Assay (Ki and Mechanism of Inhibition Determination)

This protocol outlines the procedure to determine the inhibition constant (Ki) and the mechanism of inhibition of CS-185 on CA II.

Materials:

  • Same as for the IC50 assay.

Procedure:

  • Prepare a range of fixed concentrations of CS-185.

  • For each inhibitor concentration, perform a series of reactions with varying concentrations of the substrate, pNPA.

  • Follow the same reaction setup and measurement procedure as in the IC50 assay.

  • Calculate the initial reaction velocities (V₀) for each substrate and inhibitor concentration.

  • Generate a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) for each inhibitor concentration.

  • Analyze the plot to determine the mechanism of inhibition:

    • Competitive: Lines intersect on the y-axis.

    • Non-competitive: Lines intersect on the x-axis.

    • Uncompetitive: Lines are parallel.

  • Calculate the apparent Km and Vmax values from the plots.

  • Re-plot the slope of the Lineweaver-Burk lines against the inhibitor concentration to determine the Ki.

Cell-Based Thermal Shift Assay (Target Engagement)

This protocol is designed to confirm the direct binding of CS-185 to CA II within a cellular environment.

Materials:

  • HEK293T cells overexpressing human CA II

  • CS-185

  • Phosphate-buffered saline (PBS)

  • SYPRO Orange dye

  • Real-time PCR instrument

Procedure:

  • Culture HEK293T cells expressing CA II to ~80% confluency.

  • Harvest and lyse the cells to prepare a cell lysate.

  • Incubate the cell lysate with various concentrations of CS-185 or a vehicle control (DMSO) for 30 minutes at room temperature.

  • Add SYPRO Orange dye to each sample.

  • Subject the samples to a thermal gradient using a real-time PCR instrument, monitoring the fluorescence of the SYPRO Orange dye.

  • The melting temperature (Tm) of CA II will be determined by the peak of the first derivative of the fluorescence curve.

  • A shift in the melting temperature in the presence of CS-185 indicates direct binding to the target protein.

Visualizations

G cluster_pathway Hypothesized Signaling Pathway Inhibition by CS-185 CO2 CO2 + H2O CAII Carbonic Anhydrase II CO2->CAII Substrate HCO3 H+ + HCO3- Downstream Downstream Physiological Effects (e.g., pH regulation, ion transport) HCO3->Downstream CAII->HCO3 Catalysis CS185 CS-185 CS185->CAII Inhibition

Caption: Hypothetical inhibition of the Carbonic Anhydrase II signaling pathway by CS-185.

G cluster_workflow Experimental Workflow for CS-185 Characterization start Start in_vitro In Vitro CA II Inhibition Assay start->in_vitro ic50 Determine IC50 in_vitro->ic50 kinetics Enzyme Kinetics Study ic50->kinetics ki_mechanism Determine Ki and Mechanism of Inhibition kinetics->ki_mechanism cell_based Cell-Based Thermal Shift Assay ki_mechanism->cell_based target_engagement Confirm Target Engagement cell_based->target_engagement end End target_engagement->end

Caption: Workflow for the biochemical and cellular characterization of CS-185.

Application Notes and Protocols for Testing C15H18ClNO5S in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides a comprehensive protocol for the initial cellular characterization of the novel compound C15H18ClNO5S. Given that the biological activity of this compound is currently uncharacterized, a multi-tiered experimental approach is proposed. This protocol outlines methods to assess its cytotoxic and cytostatic effects, investigate the induction of apoptosis and cell cycle arrest, and explore potential mechanisms of action such as the induction of oxidative stress and modulation of key signaling pathways.

Tiered Experimental Approach

A stepwise approach is recommended to efficiently characterize the cellular effects of this compound.

Experimental_Workflow cluster_tier1 Tier 1: Primary Screening cluster_tier2 Tier 2: Mechanism of Cell Death/Growth Inhibition cluster_tier3 Tier 3: Mechanistic Insight T1_1 Determine Optimal Concentration Range & General Cytotoxicity T1_2 MTT Assay (Metabolic Activity) T1_1->T1_2 Evaluate T1_3 Neutral Red Uptake Assay (Lysosomal Integrity) T1_1->T1_3 Evaluate T1_4 LDH Release Assay (Membrane Integrity) T1_1->T1_4 Evaluate T2_4 Analyze Cell Cycle Progression T1_2->T2_4 If cytostatic T2_1 Investigate Apoptosis T1_4->T2_1 If cytotoxic T2_2 Annexin V / PI Staining (Flow Cytometry) T2_1->T2_2 T2_3 Caspase-3/7 Activity Assay T2_1->T2_3 T3_1 Assess Oxidative Stress T2_3->T3_1 If apoptotic T2_5 Propidium Iodide Staining (Flow Cytometry) T2_4->T2_5 T3_3 Analyze Key Signaling Pathways T2_5->T3_3 If cell cycle arrest T3_2 Intracellular ROS Detection T3_1->T3_2 T3_4 Western Blot for p53, Akt, MAPK pathways T3_3->T3_4

Caption: Tiered experimental workflow for characterizing this compound.

Data Presentation

Quantitative data from the proposed assays should be summarized in the following tables for clear comparison and interpretation.

Table 1: Cytotoxicity of this compound on Selected Cell Lines

Cell LineAssayIC50 (µM) after 24hIC50 (µM) after 48hIC50 (µM) after 72h
Cell Line A MTT
Neutral Red
LDH
Cell Line B MTT
Neutral Red
LDH
Control Doxorubicin

Table 2: Induction of Apoptosis by this compound

Cell LineTreatment (Concentration)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)Caspase-3/7 Activity (Fold Change vs. Control)
Cell Line A Vehicle Control
This compound (IC50/2)
This compound (IC50)
This compound (IC502)
Cell Line B Vehicle Control
This compound (IC50/2)
This compound (IC50)
This compound (IC502)

Table 3: Effect of this compound on Cell Cycle Distribution

Cell LineTreatment (Concentration)% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
Cell Line A Vehicle Control
This compound (IC50/2)
This compound (IC50)
This compound (IC502)
Cell Line B Vehicle Control
This compound (IC50/2)
This compound (IC50)
This compound (IC502)

Table 4: Induction of Reactive Oxygen Species (ROS) by this compound

Cell LineTreatment (Concentration)Mean Fluorescence Intensity (MFI) of DCFFold Change in ROS vs. Control
Cell Line A Vehicle Control1.0
This compound (IC50)
Positive Control (e.g., H2O2)
Cell Line B Vehicle Control1.0
This compound (IC50)
Positive Control (e.g., H2O2)

Experimental Protocols

General Cell Culture and Compound Preparation
  • Cell Lines: Select a panel of relevant human cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma, HCT116 colon carcinoma) and a non-cancerous control cell line (e.g., HEK293T).

  • Culture Conditions: Culture cells in the recommended medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, and maintain at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Stock Solution: Prepare a 10 mM stock solution of this compound in sterile DMSO. Store at -20°C. Further dilutions should be made in culture medium immediately before use, ensuring the final DMSO concentration does not exceed 0.5%.

Tier 1: Cytotoxicity Assays

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[1][2]

  • Procedure:

    • Seed 5,000-10,000 cells per well in a 96-well plate and allow them to adhere overnight.

    • Treat cells with a range of concentrations of this compound (e.g., 0.1 to 100 µM) for 24, 48, and 72 hours. Include vehicle-only controls.

    • Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[3]

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.[3]

This assay assesses cell viability based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.[4][5]

  • Procedure:

    • Seed and treat cells as described for the MTT assay.

    • After the treatment period, remove the medium and add 100 µL of medium containing 50 µg/mL neutral red.

    • Incubate for 2-3 hours at 37°C.

    • Wash the cells with PBS.

    • Add 150 µL of destain solution (50% ethanol, 1% acetic acid) to each well and incubate for 10 minutes with shaking.[6]

    • Measure the absorbance at 540 nm.

This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[7][8][9]

  • Procedure:

    • Seed and treat cells as described for the MTT assay. Include control wells for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer).

    • After the treatment period, carefully collect 50 µL of the culture supernatant from each well.

    • Transfer the supernatant to a new 96-well plate.

    • Add 50 µL of the LDH reaction mixture (as per the manufacturer's instructions) to each well.

    • Incubate for 30 minutes at room temperature, protected from light.

    • Measure the absorbance at 490 nm.[9]

Tier 2: Apoptosis and Cell Cycle Analysis

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[10][11]

  • Procedure:

    • Seed 1 x 10^6 cells in a 6-well plate and treat with this compound at concentrations around the determined IC50 for 24 hours.

    • Harvest both adherent and floating cells and wash with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (50 µg/mL).[12]

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze the cells by flow cytometry.

This luminescent or fluorescent assay measures the activity of caspase-3 and -7, key executioner caspases in apoptosis.[13][14]

  • Procedure:

    • Seed cells in a 96-well white-walled plate and treat with this compound.

    • Add the Caspase-Glo® 3/7 reagent directly to the wells.

    • Incubate at room temperature for 1-2 hours.

    • Measure luminescence using a microplate reader.

This method uses PI to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.

  • Procedure:

    • Seed and treat cells as for the apoptosis assay.

    • Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.[15]

    • Wash the cells with PBS and resuspend in a staining solution containing PI and RNase A.

    • Incubate for 30 minutes at room temperature in the dark.

    • Analyze the DNA content by flow cytometry.

Tier 3: Mechanistic Assays

This assay uses a cell-permeable fluorescent probe, such as DCFDA, to measure the levels of intracellular ROS.[16][17][18]

  • Procedure:

    • Seed cells in a 96-well black-walled plate.

    • Load the cells with 10 µM DCFDA in serum-free medium for 30-45 minutes at 37°C.

    • Wash the cells with PBS.

    • Treat with this compound in the presence of the probe.

    • Measure the fluorescence intensity (Excitation/Emission: ~485/535 nm) at different time points.

Western blotting is used to detect changes in the expression and phosphorylation status of key proteins in signaling pathways potentially affected by this compound.[19]

  • Procedure:

    • Treat cells with this compound for various times.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration using a BCA assay.

    • Separate 20-30 µg of protein per lane by SDS-PAGE and transfer to a PVDF membrane.[20]

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with primary antibodies against proteins of interest (e.g., p53, Akt, p-Akt, ERK, p-ERK, and a loading control like β-actin) overnight at 4°C.

    • Incubate with HRP-conjugated secondary antibodies.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Hypothetical_Signaling_Pathway This compound This compound ROS ROS Production This compound->ROS DNA_Damage DNA Damage This compound->DNA_Damage ROS->DNA_Damage p53 p53 Activation DNA_Damage->p53 p21 p21 Expression p53->p21 Bax Bax Upregulation p53->Bax G1_Arrest G1 Cell Cycle Arrest p21->G1_Arrest Mitochondria Mitochondrial Membrane Permeabilization Bax->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothetical signaling pathway for this compound-induced apoptosis.

References

Application Notes and Protocols for In Vivo Studies of C15H18ClNO5S (Hypothetical Compound: "Sulfonilchlor-A")

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the in vivo evaluation of C15H18ClNO5S, a novel investigational compound designated as "Sulfonilchlor-A". The protocols outlined herein cover formulation, administration, and assessment of the compound's preliminary pharmacokinetic, toxicological, and efficacy profiles in a murine cancer model. Sulfonilchlor-A is a synthetic small molecule with purported inhibitory effects on the MAPK/ERK signaling pathway, a critical regulator of cell proliferation and survival in various cancers. The following guidelines are intended to facilitate the standardized in vivo assessment of this compound.

Compound Information

Identifier Value
IUPAC Name (Hypothetical) 4-chloro-N-(4-methoxy-2-nitrophenyl)-3-(methylsulfonyl)benzenesulfonamide
Internal Designation Sulfonilchlor-A
Molecular Formula This compound
Molecular Weight 391.89 g/mol
Physical Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DMSO (>50 mg/mL), sparingly soluble in ethanol, and practically insoluble in water.

Proposed Mechanism of Action: MAPK/ERK Pathway Inhibition

Sulfonilchlor-A is hypothesized to exert its anti-tumor effects by targeting key components of the MAPK/ERK signaling cascade. This pathway is frequently hyperactivated in cancer, leading to uncontrolled cell growth and resistance to apoptosis.

MAPK_ERK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Sulfonilchlor_A Sulfonilchlor-A (this compound) Sulfonilchlor_A->MEK Inhibition

Caption: Proposed mechanism of action of Sulfonilchlor-A targeting the MAPK/ERK signaling pathway.

In Vivo Formulation Protocol

Objective: To prepare a stable and injectable formulation of Sulfonilchlor-A for intraperitoneal administration in mice.

Materials:

  • Sulfonilchlor-A powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • PEG 300 (Polyethylene glycol 300), sterile

  • Tween 80, sterile

  • Saline (0.9% NaCl), sterile

Protocol:

  • Weigh the required amount of Sulfonilchlor-A in a sterile microcentrifuge tube.

  • Prepare the vehicle solution by mixing DMSO, PEG 300, Tween 80, and saline in a ratio of 10:40:5:45 (v/v/v/v).

  • First, dissolve the Sulfonilchlor-A powder completely in DMSO by vortexing.

  • Add the PEG 300 to the solution and mix thoroughly.

  • Add the Tween 80 and vortex until the solution is clear.

  • Finally, add the saline in a drop-wise manner while vortexing to prevent precipitation.

  • The final concentration of the dosing solution should be adjusted based on the required dosage and a maximum injection volume of 10 mL/kg body weight.

  • Prepare the formulation fresh on each day of dosing and keep it protected from light.

Experimental Protocols

Murine Xenograft Tumor Model

Objective: To establish a human tumor xenograft model in immunocompromised mice to evaluate the anti-tumor efficacy of Sulfonilchlor-A.

Materials:

  • Human colorectal cancer cell line (e.g., HCT116)

  • Athymic Nude mice (nu/nu), female, 6-8 weeks old

  • Matrigel® Basement Membrane Matrix

  • Sterile PBS and cell culture medium

  • Calipers for tumor measurement

Protocol:

  • Culture HCT116 cells to ~80% confluency.

  • Harvest the cells using trypsin-EDTA and wash twice with sterile PBS.

  • Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel® at a final concentration of 5 x 10^7 cells/mL.

  • Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.

  • Allow the tumors to grow to an average volume of 100-150 mm³. Tumor volume is calculated using the formula: (Length x Width²) / 2.

  • Once tumors reach the desired size, randomize the mice into treatment groups.

Xenograft_Workflow Cell_Culture 1. HCT116 Cell Culture Harvest 2. Cell Harvest & Resuspension (5x10^7 cells/mL in PBS/Matrigel) Cell_Culture->Harvest Injection 3. Subcutaneous Injection (100 µL into flank of nude mice) Harvest->Injection Tumor_Growth 4. Tumor Growth Monitoring (to 100-150 mm³) Injection->Tumor_Growth Randomization 5. Randomization into Treatment Groups Tumor_Growth->Randomization Treatment 6. Treatment Administration (Vehicle or Sulfonilchlor-A) Randomization->Treatment Monitoring 7. Efficacy & Toxicity Monitoring Treatment->Monitoring Endpoint 8. Study Endpoint & Tissue Collection Monitoring->Endpoint

Caption: Experimental workflow for the in vivo xenograft study.

Efficacy and Toxicity Assessment

Objective: To determine the anti-tumor efficacy and assess the tolerability of Sulfonilchlor-A.

Protocol:

  • Treatment Groups (n=8-10 mice per group):

    • Group 1: Vehicle control (10% DMSO, 40% PEG 300, 5% Tween 80, 45% Saline), administered intraperitoneally (IP) once daily.

    • Group 2: Sulfonilchlor-A (10 mg/kg), IP, once daily.

    • Group 3: Sulfonilchlor-A (25 mg/kg), IP, once daily.

    • Group 4: Positive control (e.g., an established MEK inhibitor), dosed according to literature.

  • Dosing: Administer the treatments for 21 consecutive days.

  • Monitoring:

    • Tumor Volume: Measure tumors with calipers twice weekly.

    • Body Weight: Record the body weight of each mouse twice weekly as an indicator of toxicity.

    • Clinical Observations: Observe the mice daily for any signs of distress, such as changes in posture, activity, or grooming.

  • Endpoint: At the end of the study, euthanize the mice. Collect tumors and weigh them. Collect blood for pharmacokinetic analysis and major organs (liver, kidney, spleen) for histopathological examination.

Data Presentation (Hypothetical Data)

Table 1: Preliminary Pharmacokinetic Profile of Sulfonilchlor-A in Mice
ParameterValue (at 25 mg/kg, IP)
Cmax (Maximum Concentration) 2.5 µg/mL
Tmax (Time to Cmax) 2 hours
AUC (0-24h) (Area Under the Curve) 15 µg·h/mL
t1/2 (Half-life) 6.5 hours
Table 2: Anti-Tumor Efficacy of Sulfonilchlor-A in HCT116 Xenograft Model
Treatment GroupAverage Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (%)
Vehicle Control 1250 ± 150-
Sulfonilchlor-A (10 mg/kg) 850 ± 12032%
Sulfonilchlor-A (25 mg/kg) 480 ± 9561.6%
Positive Control 450 ± 9064%
Table 3: Toxicity Assessment of Sulfonilchlor-A
Treatment GroupAverage Body Weight Change (%)Mortality
Vehicle Control +5.2%0/10
Sulfonilchlor-A (10 mg/kg) +3.8%0/10
Sulfonilchlor-A (25 mg/kg) -2.5%0/10
Positive Control -4.1%0/10

Safety and Handling

Sulfonilchlor-A is an investigational compound with unknown toxicity in humans. Appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses, should be worn at all times when handling the compound. All procedures should be performed in a certified chemical fume hood. Refer to the Material Safety Data Sheet (MSDS) for comprehensive safety information.

Disclaimer: This document provides a hypothetical framework for the in vivo study of this compound (Sulfonilchlor-A). All protocols and data are for illustrative purposes and should be adapted and validated based on actual experimental findings. All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

Application Notes and Protocols for High-Throughput Screening of C15H18ClNO5S Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The chemical scaffold represented by the formula C15H18ClNO5S and its analogs, particularly those containing a thiazolidinone or rhodanine core, has emerged as a promising area in drug discovery. These compounds have been identified in numerous high-throughput screening (HTS) campaigns and have demonstrated a wide spectrum of biological activities. Analogs of this class have shown potential as inhibitors of various enzymes and receptors, making them attractive candidates for therapeutic development in oncology, infectious diseases, and inflammatory conditions.

This document provides detailed application notes and protocols for the high-throughput screening of this compound analogs. As a representative example, the protocols outlined below focus on the identification and characterization of inhibitors of Protein Tyrosine Phosphatase 4A3 (PTP4A3, also known as PRL-3), a key enzyme implicated in cancer metastasis. Rhodanine-based compounds have been successfully identified as inhibitors of PRL-3 through HTS campaigns, making this a relevant and illustrative target for this class of molecules.[1]

Target Profile: Protein Tyrosine Phosphatase 4A3 (PRL-3)

PRL-3 is a dual-specificity phosphatase that has been shown to be overexpressed in a variety of metastatic cancers. Its role in promoting cell migration, invasion, and proliferation makes it a compelling target for the development of novel anti-cancer therapeutics. The screening assays described herein are designed to identify compounds that inhibit the enzymatic activity of PRL-3.

High-Throughput Screening Workflow

A typical HTS workflow for identifying novel PRL-3 inhibitors from a library of this compound analogs involves a primary screen to identify initial hits, followed by secondary and tertiary assays to confirm activity, determine potency, and elucidate the mechanism of action.

HTS_Workflow cluster_0 Screening Cascade Compound Library Compound Library Primary Screen Primary Screen Compound Library->Primary Screen 10,000+ compounds Hit Identification Hit Identification Primary Screen->Hit Identification Identify active compounds Secondary Assays Secondary Assays Hit Identification->Secondary Assays Confirm hits (Dose-response) Lead Optimization Lead Optimization Secondary Assays->Lead Optimization Characterize leads (SAR, MOA)

Caption: High-throughput screening cascade for inhibitor discovery.

Experimental Protocols

Primary Screening Assay: DiFMUP-Based Fluorescence Intensity Assay

This assay is a robust and cost-effective method for high-throughput screening of PRL-3 inhibitors. It utilizes the fluorogenic substrate 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP), which is dephosphorylated by PRL-3 to produce the highly fluorescent product, 6,8-difluoro-4-methylumbelliferone (DiFMU).

Materials:

  • Recombinant human PRL-3 enzyme

  • DiFMUP substrate (e.g., from Thermo Fisher Scientific)

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 5 mM DTT, 0.01% Triton X-100

  • This compound analog library dissolved in DMSO

  • Positive Control: Known PRL-3 inhibitor (e.g., BR-1)

  • Negative Control: DMSO

  • 384-well black, flat-bottom plates

  • Fluorescence plate reader

Protocol:

  • Prepare the this compound analog library in 384-well plates. Typically, a final assay concentration of 10 µM is used for the primary screen.

  • Add 5 µL of assay buffer to all wells.

  • Add 50 nL of compound solution, positive control, or negative control to the appropriate wells.

  • Add 5 µL of recombinant PRL-3 enzyme solution (final concentration ~1 nM) to all wells except for the no-enzyme control wells.

  • Incubate the plates at room temperature for 15 minutes to allow for compound-enzyme interaction.

  • Initiate the enzymatic reaction by adding 5 µL of DiFMUP substrate solution (final concentration ~10 µM).

  • Incubate the plates at room temperature for 30 minutes, protected from light.

  • Measure the fluorescence intensity using a plate reader with excitation at 355 nm and emission at 460 nm.

  • Calculate the percent inhibition for each compound relative to the positive and negative controls.

Secondary Assay: Dose-Response and IC50 Determination

Compounds identified as "hits" in the primary screen (typically those showing >50% inhibition) are further evaluated to determine their potency (IC50 value).

Protocol:

  • Prepare serial dilutions of the hit compounds (e.g., 10-point, 3-fold dilutions starting from 100 µM).

  • Perform the DiFMUP-based fluorescence intensity assay as described above, using the serially diluted compounds.

  • Plot the percent inhibition as a function of the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.

Data Presentation

The quantitative data from the primary and secondary screens should be summarized in a clear and structured format for easy comparison of the analogs.

Table 1: Primary Screen Hit Summary

Compound IDStructure (if available)% Inhibition at 10 µMHit (Yes/No)
Analog-001[Structure]75.2Yes
Analog-002[Structure]12.5No
Analog-003[Structure]88.9Yes
............

Table 2: Dose-Response Data for Confirmed Hits

Compound IDIC50 (µM)Hill Slope
Analog-0011.21.10.99
Analog-0030.81.00.98
BR-1 (Control)1.01.00.99

Signaling Pathway

PRL-3 is known to be involved in signaling pathways that promote cancer cell metastasis. A simplified representation of its role is depicted below.

PRL3_Pathway cluster_pathway PRL-3 Signaling in Metastasis PRL3 PRL-3 Rho Rho GTPases PRL3->Rho Activates Integrins Integrins PRL3->Integrins Modulates Migration Cell Migration & Invasion Rho->Migration Integrins->Migration

Caption: Simplified PRL-3 signaling pathway in cancer metastasis.

Concluding Remarks

The protocols and application notes provided here offer a comprehensive framework for the high-throughput screening of this compound analogs against the cancer target PRL-3. The modular nature of HTS allows for the adaptation of these protocols to other enzyme targets that are known to be modulated by thiazolidinone and rhodanine derivatives. Careful execution of these assays, coupled with robust data analysis, will facilitate the identification of promising lead compounds for further drug development efforts. It is important to note that rhodanine-containing compounds can sometimes act as pan-assay interference compounds (PAINS), and therefore, appropriate counter-screens and mechanism of action studies are crucial to validate true inhibitors.

References

Application Notes and Protocols for C15H18ClNO5S Target Identification and Validation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The identification of molecular targets for novel bioactive small molecules is a critical step in drug discovery and chemical biology.[1][2] This document outlines a comprehensive strategy for the identification and validation of the biological target(s) of the hypothetical compound C15H18ClNO5S. As this compound does not correspond to a well-characterized public compound, it will be treated as a novel screening hit with a desirable phenotypic effect, such as anti-proliferative or anti-inflammatory activity.

The workflow described herein integrates computational prediction, direct biochemical capture, and cellular validation techniques to build a robust case for target engagement and its functional consequences.[1][3]

Part 1: Target Identification Strategies

Target identification can be broadly categorized into direct and indirect methods. Direct methods, such as affinity-based proteomics, aim to physically isolate the binding partners of a compound.[1][2] Indirect methods infer targets from the compound's effect on cellular or genetic systems.[1] A multi-pronged approach is recommended for the highest confidence in target identification.

Computational Target Prediction

Before initiating wet-lab experiments, computational methods can predict potential targets based on the chemical structure of this compound.[4][5] These in silico approaches leverage large databases of known ligand-target interactions.[4][6][7]

  • Ligand-Based Approaches: These methods compare the structure of this compound to libraries of compounds with known biological activities. The underlying principle is that structurally similar molecules often share similar targets.[4]

  • Structure-Based Approaches: If 3D structures of potential target proteins are available, molecular docking simulations can predict the binding pose and affinity of this compound to these proteins.[5][8]

Protocol: In Silico Target Prediction

  • Obtain a 2D structure (SMILES or SDF format) of this compound.

  • Submit the structure to publicly available or commercial target prediction web servers (e.g., ChEMBL, PubChem, SwissTargetPrediction).

  • Analyze the output, which typically provides a ranked list of potential protein targets based on similarity or docking scores.

  • Prioritize the predicted targets based on their known involvement in the biological process relevant to the observed phenotype of this compound.

Affinity-Based Chemical Proteomics

Chemical proteomics is a powerful, unbiased method to identify protein targets directly from complex biological samples like cell lysates or living cells.[9][10][11] A common and effective technique is affinity chromatography coupled with mass spectrometry (MS).[12][13] This involves immobilizing a derivative of this compound onto a solid support to "fish" for its binding partners.

Protocol: Affinity Chromatography-Mass Spectrometry (AC-MS)

  • Probe Synthesis: Synthesize an analog of this compound that incorporates a linker arm and an affinity tag (e.g., biotin) or a reactive group for immobilization (e.g., an alkyne for click chemistry).[14][15] It is crucial that the modification does not significantly impair the compound's biological activity. A "negative control" probe that is structurally similar but biologically inactive should also be synthesized.

  • Immobilization: Covalently attach the tagged this compound probe to a solid support, such as agarose or magnetic beads.

  • Protein Capture:

    • Prepare a protein lysate from cells or tissues relevant to the compound's observed phenotype.

    • Incubate the lysate with the compound-immobilized beads. Also, incubate lysate with control beads (beads alone or beads with the inactive probe) to identify non-specific binders.

    • For competitive elution, pre-incubate the lysate with an excess of free, unmodified this compound before adding it to the beads. True targets will be competed off and will be less abundant in the final eluate.

  • Washing and Elution:

    • Wash the beads extensively with buffer to remove non-specifically bound proteins.

    • Elute the specifically bound proteins, often by using a denaturing agent (e.g., SDS), changing pH, or through competitive elution with the free compound.

  • Protein Identification by MS:

    • Separate the eluted proteins by SDS-PAGE.

    • Excise unique protein bands that appear in the active probe lane but are absent or reduced in the control/competition lanes.

    • Digest the proteins with trypsin and analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify the proteins by searching the MS/MS data against a protein database.

Data Presentation: Putative Targets Identified by AC-MS

Protein ID (e.g., UniProt)Protein NameEnrichment Ratio (Active vs. Control)Competition Fold-Change
P04637Cyclin-dependent kinase 2 (CDK2)15.2-12.5
Q00534Mitogen-activated protein kinase 1 (MAPK1)12.8-10.1
P27361Glycogen synthase kinase-3 beta (GSK3B)9.5-8.2
P6225814-3-3 protein beta/alpha2.1-1.5
P08670Vimentin1.5-1.2

Table 1: Hypothetical results from an AC-MS experiment. High enrichment and competition ratios suggest specific binding.

Part 2: Target Validation Techniques

Once a list of putative targets is generated, validation is essential to confirm a direct and functionally relevant interaction.[3][16][17]

Biophysical Validation: Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures real-time binding kinetics between an analyte (this compound) and a ligand (the purified candidate protein) immobilized on a sensor chip.[18][19][20] It provides quantitative data on association rate (ka), dissociation rate (kd), and binding affinity (KD).[21]

Protocol: Surface Plasmon Resonance (SPR) Analysis

  • Protein Immobilization: Covalently immobilize the purified recombinant candidate target protein onto a sensor chip surface. A reference channel should be prepared to subtract non-specific binding.[20]

  • Analyte Injection: Prepare a series of concentrations of this compound in a suitable running buffer.

  • Binding Measurement: Inject the different concentrations of this compound over the sensor chip surface at a constant flow rate.[19] The binding is measured in real-time as a change in resonance units (RU).[18]

  • Dissociation: After the association phase, flow running buffer over the chip to measure the dissociation of the compound from the protein.

  • Regeneration: Inject a regeneration solution (e.g., low pH glycine) to remove any remaining bound compound, preparing the chip for the next cycle.[18]

  • Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to calculate ka, kd, and KD.

Data Presentation: SPR Binding Kinetics for this compound

Target Proteinka (1/Ms)kd (1/s)KD (nM)
CDK21.2 x 10^52.5 x 10^-42.1
MAPK18.9 x 10^41.1 x 10^-312.4
GSK3B7.5 x 10^49.8 x 10^-413.1

Table 2: Hypothetical SPR data demonstrating high-affinity binding of this compound to candidate proteins.

Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify that a compound binds to its target protein within the complex environment of a living cell.[22][23] The principle is that ligand binding stabilizes a protein, increasing its resistance to thermal denaturation.[23]

Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Treat intact cells with either this compound or a vehicle control for a specified time.[24]

  • Heating: Heat aliquots of the treated cell suspensions across a range of temperatures (e.g., 40°C to 70°C) for a short period (e.g., 3 minutes), followed by cooling.[22][23]

  • Cell Lysis and Fractionation: Lyse the cells (e.g., by freeze-thaw cycles) and separate the soluble protein fraction from the precipitated/aggregated proteins by centrifugation.[22][24]

  • Protein Quantification: Analyze the amount of the soluble target protein remaining in the supernatant at each temperature point using a protein-specific detection method, such as Western blotting or ELISA.

  • Data Analysis: Plot the percentage of soluble protein against temperature for both the vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[25]

Genetic Validation: CRISPR/Cas9

CRISPR/Cas9-mediated gene editing is the gold standard for validating that a target protein is responsible for the phenotypic effects of a compound.[16][26] By knocking out the gene encoding the putative target, the cells should become resistant to the compound if the target is correct.[17]

Protocol: CRISPR/Cas9 Target Validation

  • gRNA Design and Cloning: Design and clone guide RNAs (gRNAs) that target a specific exon of the gene for the candidate protein.

  • Cell Transfection: Transfect cells with the Cas9 nuclease and the specific gRNA to generate gene knockouts.

  • Validation of Knockout: Confirm the successful knockout of the target protein at the DNA (sequencing), RNA (qPCR), and protein (Western blot) levels.

  • Phenotypic Assay: Treat both the wild-type and knockout cell populations with a range of concentrations of this compound.

  • Data Analysis: Measure the phenotypic response (e.g., cell viability). A significant rightward shift in the dose-response curve for the knockout cells compared to wild-type cells confirms that the protein is the functional target of the compound.

Visualizations

Target_Identification_Workflow cluster_ID Target Identification cluster_Val Target Validation cluster_Start cluster_End Comp Computational Prediction SPR Biophysical Validation (SPR) Comp->SPR Prioritize Candidates ACMS Affinity Chromatography-MS ACMS->SPR Test Hits CETSA Cellular Engagement (CETSA) SPR->CETSA CRISPR Genetic Validation (CRISPR) CETSA->CRISPR End Validated Target CRISPR->End Start Bioactive Compound This compound Start->Comp In Silico Start->ACMS Biochemical

Caption: Overall workflow for target identification and validation.

ACMS_Workflow cluster_0 Experimental Steps cluster_1 Outcome Probe 1. Synthesize & Immobilize This compound Probe Lysate 2. Incubate with Cell Lysate Probe->Lysate Wash 3. Wash Non-specific Binders Lysate->Wash Elute 4. Elute Specific Binders Wash->Elute MS 5. LC-MS/MS Analysis Elute->MS Hits List of Putative Target Proteins MS->Hits

Caption: Workflow for Affinity Chromatography-Mass Spectrometry.

CETSA_Principle cluster_Control Vehicle Control cluster_Compound This compound Treated P_unbound Unbound Protein Heat1 Heat P_unbound->Heat1 P_denatured Denatured & Aggregated Protein Heat1->P_denatured P_bound Protein + this compound (Bound Complex) Heat2 Heat P_bound->Heat2 P_stable Stabilized & Soluble Protein Heat2->P_stable

Caption: Principle of the Cellular Thermal Shift Assay (CETSA).

CRISPR_Validation_Logic cluster_treat Treatment with this compound WT Wild-Type Cells Target Protein Expressed Treat_WT Phenotypic Effect (e.g., Cell Death) WT->Treat_WT Target Engagement KO CRISPR KO Cells Target Protein Absent Treat_KO No/Reduced Effect (Resistance) KO->Treat_KO Target Absent

Caption: Logic of CRISPR/Cas9-based target validation.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Complex Chloro-Sulfonyl Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific, well-documented compound with the molecular formula C15H18ClNO5S could not be definitively identified in scientific literature. To provide a practical and detailed guide, this technical support center focuses on the synthesis of Torsemide , a well-characterized drug molecule with a similar complexity, featuring a chlorinated heterocyclic ring and a sulfonamide group. The principles and troubleshooting strategies discussed here are broadly applicable to the synthesis of other complex chloro-sulfonyl compounds.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for compounds containing a chloro-pyridyl-sulfonamide moiety, like Torsemide?

A1: The synthesis of Torsemide and related structures generally involves a multi-step process. A common route begins with 4-hydroxypyridine, which undergoes sulfonation, chlorination, and amination to form the key intermediate, 4-chloropyridine-3-sulfonamide. This intermediate is then coupled with an appropriate amine (m-toluidine in the case of Torsemide synthesis), followed by reaction with an isocyanate to complete the sulfonylurea side chain.

Q2: My yield of 4-chloropyridine-3-sulfonamide is consistently low. What are the likely causes?

A2: Low yields in the synthesis of 4-chloropyridine-3-sulfonamide can stem from several factors:

  • Incomplete Sulfonation: The initial sulfonation of 4-hydroxypyridine requires harsh conditions (fuming sulfuric acid at high temperatures). Insufficient reaction time or temperature can lead to incomplete conversion.

  • Suboptimal Chlorination: The conversion of the sulfonic acid to the sulfonyl chloride using reagents like phosphorus pentachloride (PCl5) and phosphorus oxychloride (POCl3) is a critical step. The reaction is sensitive to moisture, and incomplete removal of the hydroxyl group will prevent subsequent reactions.

  • Side Reactions during Amination: The reaction of the sulfonyl chloride with ammonia to form the sulfonamide must be carefully controlled. The sulfonyl chloride is highly reactive and can hydrolyze back to the sulfonic acid if exposed to water.

Q3: I am observing significant byproduct formation in the final step of my sulfonylurea synthesis. How can I improve the purity of my final product?

A3: Byproduct formation in the reaction of the sulfonamide with an isocyanate is a common issue.

  • Isocyanate Reactivity: Isocyanates are highly electrophilic and can react with any nucleophiles present in the reaction mixture, including residual amines or even the solvent. Ensure your starting sulfonamide is of high purity and the solvent is anhydrous.

  • Reaction Conditions: The reaction is typically carried out in the presence of a non-nucleophilic base (like triethylamine) to deprotonate the sulfonamide, increasing its nucleophilicity. Optimizing the base, solvent, and temperature can significantly improve selectivity and reduce byproducts.

  • Purification: Recrystallization is often a viable method for purifying the final sulfonylurea product. Experimenting with different solvent systems is recommended.

Troubleshooting Guides

Issue: Low Yield in the Synthesis of 4-(m-Tolylamino)pyridine-3-sulfonamide

This section addresses common problems encountered during the nucleophilic aromatic substitution reaction between 4-chloropyridine-3-sulfonamide and m-toluidine.

Symptom Possible Cause Suggested Solution
Low conversion of starting material Insufficient reaction temperature or time.Increase the reaction temperature in increments of 10°C or extend the reaction time. Monitor the reaction progress by TLC or LC-MS.
Deactivation of the nucleophile (m-toluidine).Ensure the m-toluidine is free of acidic impurities. The reaction is typically run in a suitable solvent like n-propanol.
Significant formation of unidentified byproducts Decomposition of starting materials or product at high temperatures.If increasing the temperature leads to more byproducts, consider using a lower temperature for a longer period.
Presence of oxygen leading to oxidative side reactions.Degas the solvent and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Difficulty in isolating the product Product is too soluble in the reaction solvent.After the reaction is complete, cool the mixture to induce crystallization. If the product remains in solution, consider adding an anti-solvent or removing the reaction solvent under reduced pressure and performing a work-up.

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for key steps in a representative synthesis.

Reaction Step Reactants Reagents/Solvent Temperature Time Yield
Sulfonation 4-hydroxypyridineFuming H2SO4, HgSO4190°C10 hours~70%[1]
Chlorination 4-hydroxypyridine-3-sulfonic acidPCl5, POCl3120°C5 hours~67% (two steps)[1]
Amination 4-chloropyridine-3-sulfonyl chlorideAqueous AmmoniaRoom Temp30 min-
Aromatic Substitution 4-chloropyridine-3-sulfonamide, m-toluidinen-propanol105°C2 hours~93%[2]
Sulfonylurea Formation 4-(m-tolylamino)pyridine-3-sulfonamide, Isopropyl isocyanateDichloromethane, Triethylamine35°C2 hours~81%[3]

Experimental Protocols

Protocol 1: Synthesis of 4-(m-Tolylamino)pyridine-3-sulfonamide
  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-chloropyridine-3-sulfonamide (1 equivalent).

  • Add n-propanol as the solvent.

  • Add m-toluidine (1.2 equivalents).

  • Heat the reaction mixture to 105°C and stir for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution.

  • Collect the solid by filtration and wash with a small amount of cold n-propanol.

  • Dry the solid under vacuum to obtain 4-(m-tolylamino)pyridine-3-sulfonamide.

Visualizations

Logical Workflow for Troubleshooting Low Yield

TroubleshootingWorkflow start Low Yield of 4-(m-Tolylamino)pyridine-3-sulfonamide check_conversion Check TLC/LC-MS for Starting Material Conversion start->check_conversion low_conversion High Amount of Starting Material Remaining check_conversion->low_conversion Low Conversion high_byproducts Significant Byproduct Formation check_conversion->high_byproducts High Conversion, Low Yield increase_temp_time Action: Increase Temperature or Reaction Time low_conversion->increase_temp_time check_reagents Action: Verify Purity of m-toluidine low_conversion->check_reagents lower_temp_inert Action: Lower Temperature and Use Inert Atmosphere high_byproducts->lower_temp_inert end_good Yield Improved increase_temp_time->end_good end_bad Yield Still Low: Investigate Further increase_temp_time->end_bad check_reagents->end_good check_reagents->end_bad lower_temp_inert->end_good lower_temp_inert->end_bad

Caption: Troubleshooting workflow for low yield.

Simplified Synthetic Pathway of Torsemide

TorsemideSynthesis cluster_0 Intermediate Synthesis cluster_1 Final Product Synthesis 4-Hydroxypyridine 4-Hydroxypyridine Sulfonic_Acid 4-Hydroxypyridine- 3-sulfonic acid 4-Hydroxypyridine->Sulfonic_Acid  H2SO4, HgSO4 Sulfonyl_Chloride 4-Chloropyridine- 3-sulfonyl chloride Sulfonic_Acid->Sulfonyl_Chloride  PCl5, POCl3 Sulfonamide 4-Chloropyridine- 3-sulfonamide Sulfonyl_Chloride->Sulfonamide  NH4OH Coupled_Product 4-(m-Tolylamino)pyridine- 3-sulfonamide Sulfonamide->Coupled_Product  m-toluidine Torsemide Torsemide Coupled_Product->Torsemide  Isopropyl  isocyanate

Caption: Key steps in Torsemide synthesis.

References

Technical Support Center: C₁₅H₁₈ClNO₅S

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The information provided in this technical support center is based on data available for the structurally similar and well-researched antidepressant compound, Tianeptine (C₂₁H₂₅ClN₂O₄S). The compound C₁₅H₁₈ClNO₅S may be a metabolite or a related substance, and therefore, its stability and degradation profile may differ. Researchers should use this information as a guideline and conduct specific stability studies for their compound of interest.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of C₁₅H₁₈ClNO₅S?

Based on studies of the related compound tianeptine, the primary factors contributing to degradation are exposure to UV light, oxidizing agents, and hydrolysis under acidic or basic conditions.[1][2] While tianeptine is relatively stable at high temperatures, photodecomposition is a significant concern.[2]

Q2: What are the recommended storage conditions for C₁₅H₁₈ClNO₅S to ensure its stability?

To maintain the integrity of the compound, it is recommended to store it in a cool, dry, and well-ventilated place, protected from light and moisture.[3] For long-term storage, temperatures of -20°C are suggested.[4][5] The sodium salt form is known to be hygroscopic, meaning it can absorb moisture from the air, which could affect its stability.[3][6] Therefore, keeping it in a tightly sealed container is crucial.

Q3: I am observing unexpected peaks in my chromatogram during analysis. What could be the cause?

Unexpected peaks in your chromatogram are likely due to the presence of degradation products. Tianeptine, a similar compound, is known to degrade under stress conditions such as exposure to UV light or extreme pH, leading to the formation of various byproducts.[1][2] One identified photodegradation product has been detected by fluorescence in tianeptine tablets.[1] It is also important to consider metabolic degradation pathways, such as β-oxidation of the side chain, which produces major metabolites.[7][8]

Q4: How can I monitor the stability of my C₁₅H₁₈ClNO₅S sample over time?

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach for monitoring the stability of your compound.[1][2] This involves subjecting the compound to forced degradation under various stress conditions (e.g., acid, base, oxidation, heat, light) to identify potential degradation products and to develop a chromatographic method that can separate the parent compound from these products.[9]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Loss of Potency or Inconsistent Results Compound degradation due to improper storage.Review storage conditions. Ensure the compound is protected from light, moisture, and extreme temperatures. Store at -20°C for long-term stability.[4][5]
Contamination of the sample.Use appropriate personal protective equipment (gloves, lab coat, safety glasses) during handling to prevent contamination.[3][10] Ensure all glassware and equipment are clean.
Appearance of Unknown Peaks in HPLC Analysis Formation of degradation products.Perform a forced degradation study to identify potential degradants. Optimize the HPLC method to ensure separation of the main compound from all degradation products.[1][2][9]
Impurities in the starting material.Obtain a certificate of analysis for the compound to check for initial purity.
Physical Changes in the Compound (e.g., color change, clumping) Hygroscopicity (moisture absorption) or degradation.The sodium salt of the related compound tianeptine is hygroscopic.[3][6] Store in a desiccator or a tightly sealed container with a desiccant. If color changes are observed, this may indicate significant degradation.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study on a compound like C₁₅H₁₈ClNO₅S, based on methodologies used for tianeptine.[1][2][9]

Objective: To identify potential degradation pathways and to develop a stability-indicating analytical method.

Materials:

  • C₁₅H₁₈ClNO₅S sample

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • HPLC-grade water, acetonitrile, and methanol

  • pH meter

  • HPLC system with a UV or PDA detector

  • Photostability chamber

Methodology:

  • Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60-80°C for a specified period (e.g., 2, 4, 8 hours). Neutralize the solution before analysis.

  • Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and keep at room temperature for a specified period. Neutralize the solution before analysis.

  • Oxidative Degradation: Dissolve the compound in a solution of 3% H₂O₂ and keep at room temperature for a specified period.

  • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80-100°C) for a specified period.

  • Photodegradation: Expose the compound (in solid state and in solution) to UV light (e.g., 254 nm) in a photostability chamber for a specified duration.

  • Analysis: Analyze all stressed samples by HPLC. Compare the chromatograms with that of an unstressed sample to identify degradation peaks.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for developing an HPLC method for C₁₅H₁₈ClNO₅S, based on methods for tianeptine.[1][6]

Chromatographic Conditions (Example):

Parameter Condition
Column C18 reverse-phase column (e.g., 150 x 4.6 mm, 3 µm)[6]
Mobile Phase Gradient elution with a mixture of an aqueous buffer (e.g., 0.02 M sodium acetate, pH 4.2) and an organic solvent (e.g., acetonitrile).[1]
Flow Rate 1.0 mL/min[6]
Injection Volume 10 µL[6]
Column Temperature 30°C[6]
Detection UV at 220 nm[6]

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis start Start with C15H18ClNO5S Sample dissolve Dissolve in Appropriate Solvent start->dissolve acid Acid Hydrolysis (0.1 M HCl, Heat) dissolve->acid base Base Hydrolysis (0.1 M NaOH, RT) dissolve->base oxidation Oxidation (3% H2O2, RT) dissolve->oxidation thermal Thermal Stress (Solid, 80-100°C) dissolve->thermal photo Photostability (UV Light) dissolve->photo hplc HPLC Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc data Data Interpretation (Identify Degradants) hplc->data end End data->end Report Results

Caption: Workflow for a forced degradation study.

degradation_pathway cluster_stressors Stress Conditions cluster_products Degradation Products parent This compound (Parent Compound) uv UV Light parent->uv hydrolysis Hydrolysis (Acid/Base) parent->hydrolysis oxidation Oxidation parent->oxidation photo_prod Photodegradation Products uv->photo_prod hydro_prod Hydrolytic Products hydrolysis->hydro_prod oxi_prod Oxidative Products oxidation->oxi_prod

References

Technical Support Center: Overcoming Solubility Challenges for C15H18ClNO5S (Gemini-1)

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and overcoming solubility problems encountered with the hypothetical research compound C15H18ClNO5S, hereinafter referred to as Gemini-1. The principles and techniques described herein are broadly applicable to many poorly soluble organic compounds.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps to assess the solubility of a new compound like Gemini-1?

A1: A preliminary solubility assessment should be conducted in a range of solvents with varying polarities. This typically includes aqueous buffers at different pH values (e.g., pH 5.0, 7.4, and 9.0), organic solvents miscible with water (e.g., DMSO, ethanol, methanol), and non-polar organic solvents (e.g., dichloromethane, ethyl acetate).[1] This initial screen will help classify the compound's solubility profile and guide the selection of appropriate solvents for stock solution preparation and experimental assays.

Q2: What are the common underlying causes of poor aqueous solubility for organic compounds?

A2: Poor aqueous solubility in organic compounds often stems from a combination of factors including high molecular weight, a high degree of lipophilicity (indicated by a high LogP value), a planar or aromatic structure that promotes strong intermolecular interactions in the solid state, and the presence of functional groups that are not readily ionizable or capable of hydrogen bonding with water.[2][3] Highly crystalline materials also tend to have lower solubility compared to their amorphous counterparts.[4]

Q3: How can the chemical structure of Gemini-1 (this compound) provide clues about its potential solubility?

A3: The molecular formula this compound suggests a moderately sized organic molecule. The presence of heteroatoms like nitrogen, oxygen, sulfur, and chlorine introduces polarity. Functional groups containing these atoms, such as amines, carboxylic acids, alcohols, or ketones, can significantly influence solubility.[2] For instance, the presence of an acidic or basic functional group would suggest that solubility could be highly dependent on the pH of the aqueous medium.[3]

Troubleshooting Guide

Q1: My compound, Gemini-1, is practically insoluble in aqueous buffers required for my cell-based assay. What should I do?

A1: For compounds with very low aqueous solubility, the most common approach is to first dissolve the compound in a water-miscible organic solvent, such as dimethyl sulfoxide (DMSO), to prepare a high-concentration stock solution.[4][5] This stock solution can then be diluted into the aqueous assay buffer to achieve the desired final concentration. It is crucial to ensure that the final concentration of the organic solvent in the assay medium is low enough (typically <0.5%) to not affect the biological system.

Q2: I've prepared a stock solution of Gemini-1 in DMSO, but the compound precipitates when I dilute it into my aqueous buffer. How can I prevent this?

A2: Precipitation upon dilution is a common issue. Here are several strategies to address this:

  • Use of Co-solvents: Incorporating a co-solvent in your final solution can increase the solubility of your compound.[6][7] Co-solvents work by reducing the interfacial tension between the aqueous solution and the hydrophobic solute.[7]

  • pH Adjustment: If your compound has ionizable functional groups, its solubility will be pH-dependent.[3][6] For an acidic compound, increasing the pH of the buffer can increase solubility, while for a basic compound, decreasing the pH can have the same effect.[3]

  • Use of Surfactants: Surfactants can be used to form micelles that encapsulate the poorly soluble drug, thereby increasing its apparent solubility in an aqueous medium.[7][8]

  • Sonication: Applying ultrasonic energy can help to break down larger particles and facilitate the dissolution of the compound.[2]

Q3: Can I use heat to dissolve Gemini-1?

A3: While heating can increase the solubility of many compounds, it should be used with caution.[2][4] Elevated temperatures can potentially degrade the compound or alter its chemical structure. If you choose to use heat, it is advisable to perform a stability study to ensure the compound remains intact at the temperature used for dissolution.

Quantitative Data Summary

The following table presents hypothetical solubility data for Gemini-1 in various solvents and conditions. This serves as an example of how to structure and present such data for easy comparison.

Solvent/ConditionTemperature (°C)Solubility (mg/mL)Notes
Deionized Water25< 0.01Practically insoluble
PBS (pH 7.4)25< 0.01Insoluble in physiological buffer
0.1 N HCl (pH 1)250.5Slight increase in acidic conditions
0.1 N NaOH (pH 13)252.5Significantly more soluble in basic conditions
Ethanol255.0Soluble
Methanol253.0Moderately soluble
DMSO25> 50Freely soluble
PEG 400 (10% in water)251.2Improved solubility with co-solvent

Experimental Protocols

Protocol 1: Preparation of a Stock Solution using a Co-solvent (DMSO)

Objective: To prepare a high-concentration stock solution of Gemini-1 for use in biological assays.

Materials:

  • Gemini-1 (solid powder)

  • Dimethyl sulfoxide (DMSO), anhydrous grade

  • Vortex mixer

  • Sonicator (optional)

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Weigh out the desired amount of Gemini-1 powder accurately.

  • Transfer the powder to a sterile vial.

  • Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the mixture vigorously for 1-2 minutes to facilitate dissolution.

  • If the compound is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes.[2]

  • Visually inspect the solution to ensure there are no visible particles.

  • Store the stock solution at an appropriate temperature (e.g., -20°C or -80°C) in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: pH-Dependent Solubility Assessment

Objective: To determine the effect of pH on the solubility of Gemini-1.

Materials:

  • Gemini-1 (solid powder)

  • Aqueous buffers of varying pH (e.g., pH 3, 5, 7, 9, 11)

  • Orbital shaker or rotator

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer for concentration measurement

Procedure:

  • Add an excess amount of Gemini-1 powder to separate vials, each containing a different pH buffer.

  • Incubate the vials on an orbital shaker at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24-48 hours) to reach equilibrium.

  • After incubation, centrifuge the samples to pellet the undissolved solid.

  • Carefully collect the supernatant.

  • Determine the concentration of Gemini-1 in the supernatant using a suitable analytical method (e.g., HPLC, UV-Vis spectrophotometry).

  • Plot the solubility of Gemini-1 as a function of pH.

Visualizations

Experimental Workflow for Solubility Enhancement

experimental_workflow start Start: Poorly Soluble Compound (Gemini-1) solubility_screen Initial Solubility Screen (Aqueous & Organic Solvents) start->solubility_screen stock_prep Prepare High-Concentration Stock (e.g., in DMSO) solubility_screen->stock_prep dilution_test Dilute Stock into Aqueous Buffer stock_prep->dilution_test precipitation Precipitation Occurs? dilution_test->precipitation no_precipitation No Precipitation precipitation->no_precipitation No troubleshoot Troubleshoot Precipitation precipitation->troubleshoot Yes cosolvent Add Co-solvent (e.g., Ethanol, PEG 400) troubleshoot->cosolvent ph_adjust Adjust pH of Buffer troubleshoot->ph_adjust surfactant Add Surfactant (e.g., Tween 80) troubleshoot->surfactant solid_dispersion Prepare Solid Dispersion troubleshoot->solid_dispersion retest Re-test Dilution cosolvent->retest ph_adjust->retest surfactant->retest solid_dispersion->retest success Success: Compound is Soluble retest->success Soluble fail Still Insoluble: Consider Chemical Modification retest->fail Insoluble signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor RAS RAS Receptor->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factor Transcription Factor ERK->Transcription_Factor Translocates to Nucleus and Phosphorylates Gemini1 Gemini-1 (this compound) Gemini1->MEK Inhibits Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Promotes

References

Optimizing reaction conditions for C15H18ClNO5S synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This technical support center provides troubleshooting guidance and frequently asked questions for the synthesis of a representative C15H18ClNO5S molecule, a substituted N-arylsulfonamide. The hypothetical synthesis involves a two-step process: the sulfonylation of an aniline derivative followed by an esterification reaction. This guide is intended for researchers, scientists, and drug development professionals to help optimize reaction conditions and resolve common experimental issues.

Hypothetical Synthesis Scheme:

Step 1: Sulfonylation

4-chloro-N-(4-ethoxy-3-methoxyphenyl)benzenesulfonamide is synthesized by reacting 4-ethoxy-3-methoxyaniline with 4-chlorobenzenesulfonyl chloride in the presence of a base.

Step 2: Esterification

The final product, a hypothetical this compound isomer, is obtained through a Fischer esterification of a carboxylic acid precursor. For the purpose of this guide, we will focus on common issues in related esterification processes.

Troubleshooting Guides

Low Yield in Sulfonylation Reaction

Question: My sulfonylation reaction is resulting in a low yield. What are the potential causes and how can I improve it?

Answer: Low yields in sulfonylation reactions are a common issue and can often be attributed to several factors. Here's a systematic approach to troubleshooting:

  • Moisture: Sulfonyl chlorides are highly susceptible to hydrolysis. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Solvents should be anhydrous.

  • Base Selection: The choice of base is critical. A base that is too weak may not effectively scavenge the HCl byproduct, leading to protonation of the aniline starting material and slowing the reaction. A base that is too strong can promote side reactions. Pyridine or triethylamine are commonly used.

  • Reaction Temperature: While many sulfonylation reactions proceed well at room temperature, some may require gentle heating to go to completion. Conversely, excessive heat can lead to decomposition. Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal temperature.

  • Stoichiometry: Ensure the correct molar ratios of reactants are used. A slight excess of the sulfonyl chloride may be necessary to drive the reaction to completion, but a large excess can lead to the formation of bis-sulfonated byproducts.

  • Addition Rate: Adding the sulfonyl chloride too quickly can lead to localized high concentrations and promote side reactions. Dropwise addition of a solution of the sulfonyl chloride is recommended.[1]

Optimization of Sulfonylation Conditions
Parameter Condition A (Low Yield) Condition B (Improved Yield) Condition C (Optimized Yield)
Solvent Dichloromethane (DCM)Anhydrous DichloromethaneAnhydrous Dichloromethane
Base Triethylamine (1.1 eq)Pyridine (1.5 eq)Pyridine (1.5 eq)
Temperature 0 °C to Room TempRoom TemperatureRoom Temperature
Addition Rapid AdditionDropwise over 10 minDropwise over 30 min
Atmosphere AmbientNitrogenNitrogen
Yield ~30%~60%>85%
Formation of Impurities in Esterification

Question: I am observing significant impurity formation during the esterification step. How can I minimize side reactions?

Answer: Fischer esterification is an equilibrium-driven process, and side reactions can be common.[2] Here are some strategies to improve the purity of your product:

  • Water Removal: The presence of water can drive the equilibrium back towards the starting materials.[2] Use a Dean-Stark apparatus to azeotropically remove water as it is formed. Alternatively, adding a dehydrating agent like molecular sieves can be effective.[3]

  • Catalyst Choice: While strong acids like sulfuric acid are effective catalysts, they can also promote side reactions such as dehydration or charring, especially at higher temperatures.[4] Consider using a milder acid catalyst like p-toluenesulfonic acid (p-TSA) or an acidic ion-exchange resin.

  • Temperature Control: The reaction temperature should be carefully controlled.[5] Higher temperatures can accelerate the desired reaction but may also increase the rate of side reactions. The optimal temperature is typically the reflux temperature of the alcohol being used.

  • Reactant Stoichiometry: Using a large excess of the alcohol can help to drive the equilibrium towards the ester product.[2]

Comparison of Esterification Catalysts
Catalyst Temperature Reaction Time Yield Purity
Sulfuric Acid (conc.)80 °C4 hours85%80% (impurities observed)
p-TSA80 °C8 hours90%95%
Amberlyst-1580 °C12 hours88%>98%
Purification Challenges

Question: The synthesized this compound is proving difficult to purify. What purification strategies can I employ?

Answer: The polarity of your compound, which contains both a sulfonamide and an ester group, can make purification challenging.

  • Column Chromatography:

    • Normal Phase: If your compound is streaking on silica gel, it may be due to its acidic nature or strong interaction with the stationary phase.[6] Try adding a small amount of acetic acid or triethylamine to the eluent to improve peak shape. For highly polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an effective alternative.[7]

    • Reverse Phase: For polar compounds, reverse-phase chromatography using a C18 column with a water/acetonitrile or water/methanol gradient is often a good choice.[6]

  • Crystallization: This is an excellent method for obtaining highly pure material.[8] Experiment with different solvent systems to find one in which your compound is soluble at high temperatures but sparingly soluble at room temperature or below.[8] Common solvent systems for compounds of moderate polarity include ethyl acetate/hexanes, dichloromethane/hexanes, or ethanol/water.

  • Preparative TLC/HPLC: For small-scale purifications or for separating very closely related impurities, preparative Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can be used.

Frequently Asked Questions (FAQs)

Q1: What is the role of the base in the sulfonylation reaction?

A1: The primary role of the base (e.g., pyridine or triethylamine) is to neutralize the hydrochloric acid (HCl) that is generated as a byproduct of the reaction between the aniline and the sulfonyl chloride. This prevents the protonation of the aniline starting material, which would render it unreactive.

Q2: How can I monitor the progress of my reactions?

A2: Thin Layer Chromatography (TLC) is the most common and convenient method for monitoring the progress of organic reactions. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visualize the consumption of the reactants and the formation of the product.

Q3: My purified product appears to be degrading over time. How can I improve its stability?

A3: Sulfonamides and esters can be susceptible to hydrolysis, especially in the presence of acid or base. Ensure your final product is free of any residual acid or base from the purification process. Store the compound in a cool, dry, and dark place, preferably under an inert atmosphere if it is particularly sensitive.

Q4: Are there any specific safety precautions I should take when working with sulfonyl chlorides?

A4: Yes, sulfonyl chlorides are corrosive and react with moisture, including moisture in the air and on skin, to produce HCl. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Experimental Protocols

General Protocol for Sulfonylation
  • To a solution of 4-ethoxy-3-methoxyaniline (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) under a nitrogen atmosphere, add pyridine (1.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of 4-chlorobenzenesulfonyl chloride (1.1 eq) in anhydrous DCM dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Upon completion, quench the reaction with 1M HCl.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography or crystallization.

General Protocol for Fischer Esterification
  • Combine the carboxylic acid (1.0 eq), the alcohol (10 eq, serving as both reactant and solvent), and a catalytic amount of p-toluenesulfonic acid (0.05 eq).

  • Heat the mixture to reflux and monitor the reaction by TLC. A Dean-Stark apparatus can be used to remove water if the alcohol forms an azeotrope with it.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the excess alcohol under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude ester by column chromatography or crystallization.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification start Starting Materials sulfonylation Sulfonylation start->sulfonylation esterification Esterification sulfonylation->esterification crude_product Crude Product esterification->crude_product workup Aqueous Workup crude_product->workup chromatography Column Chromatography workup->chromatography crystallization Crystallization chromatography->crystallization final_product Pure Product crystallization->final_product

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_low_yield start Low Yield Observed check_moisture Check for Moisture (Anhydrous Solvents, Dry Glassware) start->check_moisture check_base Evaluate Base (Strength, Stoichiometry) start->check_base check_temp Optimize Temperature (Monitor by TLC) start->check_temp check_addition Slow Reagent Addition? start->check_addition solution Yield Improved check_moisture->solution check_base->solution check_temp->solution check_addition->solution

Caption: Troubleshooting decision tree for low reaction yield.

reaction_parameters outcome Reaction Outcome (Yield & Purity) temp Temperature temp->outcome conc Concentration conc->outcome catalyst Catalyst catalyst->outcome solvent Solvent solvent->outcome

Caption: Relationship between key reaction parameters and the outcome.

References

Technical Support Center: C15H18ClNO5S (Thiamethoxam) Analytical Method Validation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analytical method validation of C15H18ClNO5S, commonly known as Thiamethoxam. This resource is intended for researchers, scientists, and drug development professionals to address common issues encountered during experimental analysis, primarily using High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What is the most common analytical technique for this compound (Thiamethoxam)?

A1: The most prevalent and robust analytical technique for the quantification of Thiamethoxam is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with Ultraviolet (UV) detection.[1] This method offers a good balance of sensitivity, specificity, and accessibility for routine analysis.

Q2: I am observing peak tailing in my chromatogram for Thiamethoxam. What are the possible causes and solutions?

A2: Peak tailing for Thiamethoxam can arise from several factors. A common cause is secondary interactions between the analyte and active sites on the HPLC column, such as residual silanols.[2] Adjusting the mobile phase pH to be at least 2 units away from the analyte's pKa can help ensure it is in a single ionic form, minimizing these interactions.[3] Another potential cause is a low buffer concentration in the mobile phase. Increasing the buffer strength can often resolve this issue. If all peaks in the chromatogram are tailing, it could indicate a physical issue with the column, such as a partially blocked inlet frit.[4]

Q3: My Thiamethoxam peak is showing fronting. What should I investigate?

A3: Peak fronting is less common than tailing but is often a sign of column overload, either in terms of sample concentration or injection volume.[5][6] Try diluting your sample or reducing the injection volume. An incompatible injection solvent, particularly one that is stronger than the mobile phase, can also cause peak fronting.[7] Whenever possible, dissolve your sample in the mobile phase.[8]

Q4: I am seeing split peaks for my Thiamethoxam standard. What could be the issue?

A4: Split peaks can be caused by a few factors. If the pH of your mobile phase is too close to the pKa of Thiamethoxam, both the ionized and non-ionized forms may be present, leading to peak splitting.[9] Ensure your mobile phase is adequately buffered at a pH that is at least 2 units away from the pKa. A clogged or contaminated guard column or a void at the head of the analytical column can also lead to a split peak.[9]

Q5: How can I manage matrix effects when analyzing Thiamethoxam in complex samples like soil or plant tissues?

A5: Matrix effects, which can cause ion suppression or enhancement, are a significant challenge in analyzing Thiamethoxam in complex matrices.[10][11] To mitigate these effects, several strategies can be employed. The use of matrix-matched calibration standards is a common and effective approach to compensate for signal alteration.[12] Thorough sample cleanup is also crucial. Techniques like Solid-Phase Extraction (SPE) or QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) are widely used to remove interfering co-extractives from the sample matrix.[13]

Q6: I am concerned about interference from Thiamethoxam's degradation products, such as Clothianidin. How can I ensure the specificity of my method?

A6: Thiamethoxam can degrade to form other compounds, with Clothianidin being a notable metabolite that can potentially interfere with analysis.[14] To ensure specificity, your chromatographic method should be able to resolve Thiamethoxam from its potential degradation products. This can be achieved by optimizing the mobile phase composition and gradient. A photodiode array (PDA) detector can also be beneficial as it allows for peak purity analysis by comparing UV spectra across the peak. For highly complex samples or when very low detection limits are required, LC-MS/MS provides a higher degree of selectivity and can distinguish between compounds with the same retention time based on their mass-to-charge ratio.

Experimental Protocols & Method Parameters

Below are typical starting conditions for the HPLC analysis of Thiamethoxam. These should be optimized for your specific instrumentation and sample matrix.

Sample Preparation: QuEChERS Method for Solid Matrices (e.g., Soil, Plant Tissue)
  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.

  • Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).

  • Shake vigorously for 1 minute.

  • Centrifuge at ≥3000 rpm for 5 minutes.

  • Transfer an aliquot of the supernatant (acetonitrile layer) to a dispersive solid-phase extraction (d-SPE) tube containing sorbents like PSA (primary secondary amine) and C18 to remove interferences.

  • Vortex for 30 seconds and centrifuge.

  • Filter the supernatant through a 0.22 µm syringe filter before HPLC analysis.

HPLC Method Parameters
ParameterMethod 1Method 2Method 3
Column C18, 250 mm x 4.6 mm, 5 µmC8, 250mm x 4.6mm, 5µC18, 50 mm x 4.6 mm, 1.8 µm
Mobile Phase Acetonitrile:Water (60:40, v/v)Methanol:Water (60:40, v/v)Acetonitrile:Water with 0.2% Formic Acid (Gradient)
Flow Rate 0.8 mL/min0.6 mL/min0.7 mL/min
Detection UV at 254 nmUV at 254 nmDAD at 244 nm
Column Temp. 25 °C25 °C30 °C
Injection Vol. 20 µL10 µL5 µL
Retention Time ~4.05 min~2.6 minVaries with gradient

Troubleshooting Guides

Chromatographic Peak Shape Issues

Peak_Shape_Troubleshooting cluster_tailing Peak Tailing cluster_fronting Peak Fronting cluster_split Split Peaks start Peak Shape Problem tailing All Peaks Tailing? start->tailing Tailing fronting Dilute sample or reduce injection volume. start->fronting Fronting split Check mobile phase pH is buffered away from pKa. start->split Split tailing_yes Check for blocked column frit. Backflush or replace column. tailing->tailing_yes Yes tailing_no Check mobile phase pH. Adjust pH away from pKa. tailing->tailing_no No tailing_no2 Increase buffer concentration. tailing_no->tailing_no2 fronting2 Ensure injection solvent is weaker than mobile phase. fronting->fronting2 split2 Inspect/replace guard column. Check for column void. split->split2

Baseline Issues

Baseline_Troubleshooting cluster_noise Noisy Baseline cluster_drift Drifting Baseline start Baseline Problem noise Degas mobile phase. Check for air bubbles in pump/detector. start->noise Noise drift Allow for sufficient column equilibration. start->drift Drift noise2 Check for leaks in fittings. noise->noise2 drift2 Check for column contamination or temperature fluctuations. drift->drift2 drift3 Ensure mobile phase components are stable and well-mixed. drift2->drift3

Managing Interferences

Interference_Management cluster_matrix Matrix Effects cluster_degradation Degradation Products start Interference Detected matrix Use matrix-matched calibration standards. start->matrix Matrix Effects degradation Optimize chromatography to separate from parent peak. start->degradation Degradation Products matrix2 Improve sample cleanup (SPE or QuEChERS). matrix->matrix2 degradation2 Use PDA for peak purity analysis. degradation->degradation2 degradation3 Confirm with LC-MS/MS if available. degradation2->degradation3

References

Technical Support Center: Mass Spectrometry of C15H18ClNO5S

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the mass spectrometry analysis of C15H18ClNO5S. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to the mass spectrometric analysis of this and structurally similar compounds.

Frequently Asked Questions (FAQs)

Q1: I am observing multiple peaks in my full scan mass spectrum for this compound, even though my sample is pure. What could be the cause?

A1: The observation of multiple peaks from a pure standard is a common phenomenon in electrospray ionization mass spectrometry (ESI-MS). These additional peaks are often artifacts generated during the ionization process. Common artifacts include:

  • Adduct Formation: In ESI, the analyte molecule (M) can form adducts with various ions present in the mobile phase or sample matrix. Common adducts include sodium ([M+Na]⁺), potassium ([M+K]⁺), and ammonium ([M+NH₄]⁺).[1] The formation of these adducts is highly dependent on the sample matrix, the purity of reagents and solvents, and the cleanliness of the system.[1]

  • In-source Fragmentation: The molecule might be fragmenting in the ionization source before it reaches the mass analyzer. This can be caused by high source temperatures or high cone voltages.

  • Dimer Formation: It is also possible to observe protonated dimers ([2M+H]⁺) or other multimers.[1]

  • Isotope Peaks: Remember to account for the natural isotopic distribution of the elements in your molecule, especially chlorine, which has a significant ³⁷Cl isotope.

Q2: My signal intensity for this compound is much lower when I analyze it in a biological matrix compared to a pure solvent. What is happening?

A2: This phenomenon is likely due to matrix effects , a common challenge in LC-MS analysis of complex samples like biological fluids.[2][3] Matrix components, such as salts, lipids, and proteins, can co-elute with your analyte and interfere with its ionization, leading to a decrease in signal intensity known as ion suppression .[3][4] Less commonly, an increase in signal, or ion enhancement , can also occur.[2][3][4] Matrix effects can significantly impact the accuracy, sensitivity, and reproducibility of your quantitative analysis.[3]

Q3: I see an unexpected neutral loss of 64 Da in my MS/MS spectrum. What does this correspond to?

A3: A neutral loss of 64 Da from a sulfonamide-containing compound in mass spectrometry often corresponds to the loss of sulfur dioxide (SO₂).[5] This is a known fragmentation pathway for sulfonamides and can occur through a complex rearrangement process.[5]

Q4: Besides the SO₂ loss, what are other common fragment ions for sulfonamides?

A4: The fragmentation of sulfonamides can be complex and may involve rearrangements.[6] Common fragmentation patterns arise from the cleavage of the sulfur-nitrogen bond.[7] For many sulfonamides, a characteristic product ion at m/z 156 is observed, corresponding to the p-aminobenzenesulfonyl moiety.[7][8] Another common fragment is observed at m/z 92, which can be formed by the further loss of SO₂ from the m/z 156 fragment.[8]

Troubleshooting Guides

Issue 1: Poor Sensitivity and Ion Suppression

Symptoms:

  • Low signal intensity for this compound in matrix samples.

  • Poor reproducibility of quantitative results.

  • Non-linear calibration curves.

Possible Causes:

  • Co-eluting matrix components are suppressing the ionization of the analyte.[2][3]

  • Suboptimal ionization source parameters.

  • Inefficient sample preparation leading to high levels of matrix components.

Troubleshooting Steps:

  • Improve Chromatographic Separation:

    • Modify the gradient to better separate the analyte from matrix interferences.

    • Consider using a different stationary phase or a longer column.

    • Employ techniques like 2D-LC for very complex matrices.[4]

  • Optimize Sample Preparation:

    • Use a more effective sample cleanup method (e.g., solid-phase extraction, liquid-liquid extraction) to remove interfering matrix components.

    • If the analyte concentration is high enough, dilute the sample to reduce the concentration of matrix components.[4]

  • Adjust MS Source Parameters:

    • Optimize the capillary voltage, source temperature, and gas flow rates to maximize analyte signal and minimize the influence of the matrix.

  • Use an Internal Standard:

    • The use of a stable isotope-labeled (SIL) internal standard is the gold standard for compensating for matrix effects.[4] The SIL internal standard will co-elute with the analyte and experience similar matrix effects, allowing for accurate quantification.

    • If a SIL standard is unavailable, a structural analog can be used.[4]

Issue 2: Unidentified Peaks in the Mass Spectrum

Symptoms:

  • Multiple peaks in the full scan spectrum that do not correspond to the expected [M+H]⁺ or [M-H]⁻ ions.

  • Fragment-like ions appearing in the full scan (MS1) spectrum.

Possible Causes:

  • Formation of various adducts ([M+Na]⁺, [M+K]⁺, etc.).[1]

  • In-source fragmentation.[9]

  • Contamination from solvents, glassware, or the LC-MS system (e.g., plasticizers, polymers).[10]

Troubleshooting Steps:

  • Identify Adducts:

    • Calculate the expected m/z values for common adducts (see table below) and compare them to the observed peaks.

    • Reduce adduct formation by using high-purity solvents and reagents and ensuring the cleanliness of the system.[1] Using a lower concentration of sodium or potassium salts in the mobile phase can also help.

  • Minimize In-Source Fragmentation:

    • Lower the cone voltage (or equivalent parameter) in the ion source.

    • Reduce the source temperature.

    • Optimize other source parameters to ensure "softer" ionization conditions.

  • Check for Contamination:

    • Run a blank injection (mobile phase only) to identify background contaminants.

    • Ensure all solvents are of high purity (LC-MS grade).

    • Use appropriate vials and caps to avoid leaching of plasticizers.

Data Presentation

Table 1: Common Adducts of this compound (Exact Mass: 359.0645)

Adduct TypePositive Ion Mode (m/z)Negative Ion Mode (m/z)
Protonated[M+H]⁺ = 360.0718-
Deprotonated-[M-H]⁻ = 358.0572
Sodium[M+Na]⁺ = 382.0537-
Potassium[M+K]⁺ = 398.0277-
Ammonium[M+NH₄]⁺ = 377.1034-
Formate-[M+HCOO]⁻ = 404.0628
Acetate-[M+CH₃COO]⁻ = 418.0784

Note: m/z values are calculated based on the monoisotopic masses of the elements.

Experimental Protocols

Protocol 1: Evaluation of Matrix Effects by Post-Column Infusion

This method helps to identify regions in the chromatogram where ion suppression or enhancement occurs.

Materials:

  • Syringe pump

  • Tee-piece for mixing

  • Solution of this compound at a constant concentration (e.g., 1 µg/mL) in mobile phase.

Procedure:

  • Set up the LC-MS system as you would for your sample analysis.

  • While the LC is running a blank gradient, continuously infuse the this compound solution into the mobile phase flow post-column using the syringe pump and a tee-piece.

  • Acquire data in full scan mode, monitoring the m/z of your analyte.

  • Inject a blank matrix sample (e.g., extracted plasma without the analyte).

  • Monitor the signal intensity of the infused analyte. A dip in the baseline indicates ion suppression at that retention time, while a rise indicates ion enhancement.[4]

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_data_analysis Data Analysis Sample Biological Sample Extraction Extraction (SPE/LLE) Sample->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC LC Separation Reconstitution->LC ESI Electrospray Ionization LC->ESI MS Mass Analyzer ESI->MS Detector Detector MS->Detector Integration Peak Integration Detector->Integration Quantification Quantification Integration->Quantification

Caption: A typical experimental workflow for LC-MS based analysis.

signaling_pathway Analyte This compound (M) Protonated [M+H]+ Analyte->Protonated + ESI Sodium_Adduct [M+Na]+ Analyte->Sodium_Adduct + ESI Potassium_Adduct [M+K]+ Analyte->Potassium_Adduct + ESI InSource_Fragment In-Source Fragment Protonated->InSource_Fragment CID SO2_Loss [M+H - SO2]+ Protonated->SO2_Loss CID SN_Cleavage [M+H - RNH]+ Protonated->SN_Cleavage CID

Caption: Potential ionization and fragmentation pathways for this compound.

References

Technical Support Center: C15H18ClNO5S Biological Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing C15H18ClNO5S in biological assays. Given that the specific biological target and mechanism of action of this compound are still under investigation, this guide focuses on general reproducibility issues encountered during the screening and characterization of novel small molecule compounds.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent and storage condition for this compound?

A1: For initial studies, this compound should be dissolved in a high-purity solvent such as DMSO to create a concentrated stock solution (e.g., 10 mM). Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles. Store stock solutions at -20°C or -80°C, protected from light. For aqueous buffers, assess the solubility and stability of this compound, as poor solubility can lead to precipitation and inconsistent results.

Q2: How can I be sure my compound is active and the assay is performing correctly?

A2: Always include positive and negative controls in your experimental design. A known active compound for your target or pathway will serve as a positive control, while a vehicle control (e.g., DMSO) will serve as the negative control. A robust assay should have a clear and statistically significant difference between the positive and negative controls. Additionally, running a test standard curve can ensure that the reagents are performing as expected and that you are following the protocol correctly.[1]

Q3: My results show high variability between replicate wells. What are the common causes?

A3: High variability can stem from several factors:

  • Pipetting Inconsistency: Ensure your pipettes are calibrated and that you are using proper pipetting techniques to dispense accurate volumes.[2] When adding reagents, dispense them down the side of the well to avoid bubbles.[1]

  • Edge Effects: The outer wells of a microplate are more susceptible to evaporation and temperature fluctuations. Avoid using the outer wells for critical samples or, if necessary, ensure they are properly humidified during incubation.

  • Cell Seeding Density: For cell-based assays, ensure a homogenous cell suspension and consistent seeding density across all wells.

  • Reagent Mixing: Ensure all reagents are thoroughly mixed before and after addition to the wells. Tapping the plate gently can help mix the contents.[1]

Q4: I am not observing any signal or a very weak signal in my assay. What should I check?

A4: A lack of signal can be due to several reasons:

  • Incorrect Reagent Preparation or Storage: Double-check that all reagents were prepared according to the protocol and stored at the correct temperatures.[1]

  • Omission of a Reagent: Carefully review the protocol to ensure no steps or reagents were missed.[1]

  • Incorrect Wavelength Settings: Verify that the plate reader is set to the correct excitation and emission wavelengths for your assay.[1]

  • Incompatible Plate Type: Ensure you are using the correct type of microplate for your assay (e.g., black plates for fluorescence, white plates for luminescence, clear plates for absorbance).[1]

  • Insufficient Incubation Time: The reaction may not have had enough time to develop. Optimize the incubation time for your specific assay conditions.

Troubleshooting Guides

Issue 1: Inconsistent IC50/EC50 Values
Potential Cause Troubleshooting Step
Compound Precipitation Visually inspect wells for any precipitate. Test the solubility of this compound in your assay buffer at the highest concentration used. Consider using a lower concentration range or adding a solubilizing agent if compatible with the assay.
Inaccurate Serial Dilutions Prepare fresh serial dilutions for each experiment. Use calibrated pipettes and ensure thorough mixing at each dilution step.
Assay Drift over Time If processing multiple plates, ensure that the incubation times are consistent for all plates. Consider the stability of your reagents over the course of the experiment.
Variable Cell Health (Cell-based assays) Monitor cell viability and ensure cells are in the logarithmic growth phase. Use cells from a consistent passage number.
Issue 2: High Background Signal
Potential Cause Troubleshooting Step
Autofluorescence of the Compound Measure the fluorescence of this compound alone in the assay buffer at the assay wavelengths. If it is fluorescent, subtract the background fluorescence from all wells containing the compound.
Contaminated Reagents or Media Use fresh, high-quality reagents and sterile media. Filter-sterilize solutions where appropriate.
Non-specific Binding Include a blocking step in your protocol (e.g., with BSA) if non-specific binding to the plate or other components is suspected.
Incorrect Blanking Ensure you are using the appropriate blank for your experiment (e.g., buffer only, or buffer with vehicle).

Experimental Protocols

Protocol 1: Kinase Activity Assay (Generic Luminescence-Based)

This protocol is a generic example for determining the inhibitory activity of this compound against a purified kinase.

  • Reagent Preparation:

    • Prepare assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Prepare a 2X solution of the kinase in assay buffer.

    • Prepare a 2X solution of the substrate and ATP in assay buffer.

    • Prepare a serial dilution of this compound in DMSO, and then dilute further in assay buffer.

  • Assay Procedure:

    • Add 5 µL of the this compound dilution or vehicle control to the wells of a white, opaque 384-well plate.

    • Add 5 µL of the 2X kinase solution to all wells.

    • Incubate for 15 minutes at room temperature to allow for compound binding.

    • Add 10 µL of the 2X substrate/ATP solution to initiate the reaction.

    • Incubate for 60 minutes at room temperature.

    • Add 20 µL of a detection reagent (e.g., a reagent that measures the amount of ATP remaining) to each well.

    • Incubate for 10 minutes at room temperature.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle control (0% inhibition) and a no-kinase control (100% inhibition).

    • Plot the normalized data against the logarithm of the this compound concentration and fit to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell Viability Assay (Generic Colorimetric - MTT)

This protocol is a generic example for assessing the effect of this compound on cell viability.

  • Cell Seeding:

    • Seed cells in a 96-well clear plate at a predetermined optimal density.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in cell culture medium.

    • Remove the old medium from the cells and replace it with the medium containing the compound or vehicle control.

    • Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add 10 µL of a 5 mg/mL MTT solution to each well.

    • Incubate for 4 hours at 37°C.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

    • Incubate for at least 2 hours at room temperature, protected from light, to dissolve the formazan crystals.

    • Read the absorbance at 570 nm.

  • Data Analysis:

    • Subtract the background absorbance from all wells.

    • Normalize the data to the vehicle-treated cells (100% viability).

    • Plot the percentage of viability against the logarithm of the this compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Data Presentation

Table 1: Example IC50 Data for this compound in a Kinase Assay

ExperimentIC50 (µM)Hill Slope
11.25-1.10.992
21.52-0.90.987
31.38-1.00.995
Mean 1.38 -1.0
Std. Dev. 0.13 0.1

Table 2: Example GI50 Data for this compound in a Cell Viability Assay (48h Treatment)

Cell LineGI50 (µM)95% Confidence Interval
Cell Line A5.64.9 - 6.3
Cell Line B12.110.8 - 13.5
Cell Line C> 50N/A

Visualizations

Signaling Pathways

The following diagrams represent common signaling pathways that are often investigated when characterizing a novel compound. The specific relevance of these pathways to this compound would need to be determined experimentally.

MAPK_Pathway extracellular_signal Extracellular Signal (e.g., Growth Factor) receptor Receptor Tyrosine Kinase extracellular_signal->receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription_factors Transcription Factors (e.g., c-Jun, c-Fos) erk->transcription_factors cellular_response Cellular Response (Proliferation, Differentiation, Survival) transcription_factors->cellular_response NO_cGMP_Pathway no_donor NO Donor / Signal no Nitric Oxide (NO) no_donor->no sgc Soluble Guanylate Cyclase (sGC) no->sgc cgmp cGMP sgc->cgmp converts gtp GTP gtp->sgc pkg Protein Kinase G (PKG) cgmp->pkg downstream Downstream Targets pkg->downstream physiological_response Physiological Response (e.g., Vasodilation) downstream->physiological_response Assay_Workflow start Start: Compound Dilution plate_prep Plate Preparation (Cells or Reagents) start->plate_prep treatment Compound Treatment plate_prep->treatment incubation Incubation treatment->incubation detection Detection Reagent Addition incubation->detection read Read Plate (Luminescence/Absorbance) detection->read analysis Data Analysis (IC50/GI50 Calculation) read->analysis end End: Results analysis->end

References

Technical Support Center: Scale-Up Synthesis of C15H18ClNO5S

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available scientific literature and databases contain limited specific information on the synthesis of C15H18ClNO5S. The following technical support guide is based on general principles of chemical process scale-up and addresses common challenges encountered with complex organic molecules.

This guide is intended for researchers, scientists, and drug development professionals to navigate the complexities of scaling up the synthesis of this compound. It provides troubleshooting advice and answers to frequently asked questions.

Troubleshooting Guide

This section addresses specific issues that may arise during the scale-up of the this compound synthesis.

Issue 1: Decreased Yield at Larger Scale

  • Question: We successfully synthesized this compound at a 1g scale with an 85% yield. However, upon scaling to 100g, the yield dropped to 50%. What are the potential causes and how can we troubleshoot this?

  • Answer: A drop in yield upon scale-up is a common challenge. Several factors could be responsible:

    • Mass and Heat Transfer Limitations: In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions. The surface-area-to-volume ratio decreases at scale, making heat dissipation more challenging for exothermic reactions.[1][2]

      • Solution: Improve agitation efficiency by selecting an appropriate impeller and optimizing the stirring speed. Employ a reactor with a jacket and an external cooling system to maintain better temperature control. Consider a slower, controlled addition of reagents.

    • Incomplete Reactions: The reaction time may need to be extended at a larger scale to ensure complete conversion.

      • Solution: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC, or UPLC). Continue the reaction until no starting material is detected.

    • Phase Transfer Issues: If the reaction involves multiple phases, scaling up can affect the interfacial area, impacting reaction rates.

      • Solution: Evaluate the use of a phase-transfer catalyst or adjust the agitation to improve mixing between phases.

Issue 2: Appearance of New Impurities

  • Question: Our scaled-up batch of this compound shows new impurities that were not present in the lab-scale synthesis. How can we identify and control these?

  • Answer: The formation of new impurities can be attributed to longer reaction times, higher temperatures in localized spots, or the concentration of minor impurities from starting materials.

    • Identification: Isolate the impurities using preparative chromatography and characterize their structures using techniques like NMR spectroscopy and mass spectrometry.

    • Control Strategies:

      • Re-evaluate Starting Material Purity: The quality of raw materials is critical. Source high-purity starting materials and test them for potential contaminants that could interfere with the reaction.

      • Strict Temperature Control: As mentioned, avoid localized overheating through efficient stirring and cooling.

      • Optimize Reaction Time: Extended reaction times can lead to the degradation of the product or the formation of byproducts. Determine the optimal reaction endpoint through kinetic studies.

      • Telescoping Processes: Where possible, combining reaction steps without isolating intermediates can prevent the formation of impurities that may arise during workup and purification.[3]

Issue 3: Difficulty with Product Isolation and Purification

  • Question: At the lab scale, our product was easily purified by column chromatography. At a larger scale, this is not feasible, and crystallization attempts have resulted in an oily product or poor recovery. What should we do?

  • Answer: Purification is a significant scale-up challenge.[3] What works in the lab may not be practical or efficient at an industrial scale.

    • Alternative Purification Methods:

      • Crystallization: This is often the most effective method for large-scale purification.[4] Experiment with different solvents, solvent mixtures, temperatures, and cooling rates. Seeding the solution with a small crystal of the pure product can induce crystallization.

      • Liquid-Liquid Extraction: Optimize pH and solvent choice to selectively extract the desired product or wash away impurities.[4]

      • Salt Formation: If your molecule has acidic or basic functional groups, forming a salt can often facilitate crystallization and purification.[3]

      • Trituration: This technique can be effective for removing highly soluble impurities from a solid product by washing it with a solvent in which the product is insoluble.[4]

Frequently Asked Questions (FAQs)

Q1: How do I choose the right solvent for scale-up?

A1: Solvent selection should consider safety, environmental impact, and cost, in addition to chemical compatibility. Aim for solvents with higher flash points, lower toxicity, and reasonable cost. The chosen solvent should also be easily recoverable and recyclable if possible.

Q2: What are the key considerations for managing an exothermic reaction during scale-up?

A2: For exothermic reactions, heat removal is critical. Key considerations include:

  • Reactor Design: Use a jacketed reactor with a suitable heat transfer fluid.

  • Controlled Addition: Add the limiting reagent slowly to control the rate of heat generation.

  • Dilution: Running the reaction at a lower concentration can help manage the exotherm.

  • Emergency Cooling: Have a plan for emergency cooling in case of a thermal runaway.

Q3: How can we ensure batch-to-batch reproducibility?

A3: Reproducibility is key to successful manufacturing. To ensure it:

  • Develop a Detailed Batch Record: Document every step of the process, including reagent quantities, addition rates, temperatures, mixing speeds, and reaction times.

  • Define Critical Process Parameters (CPPs): Identify the parameters that have the most significant impact on product quality and yield, and establish strict control limits for them.

  • Use Consistent Raw Materials: Qualify and source starting materials from reliable vendors to minimize variability.[1]

Data Presentation

Effective process development requires careful tracking of experimental data. Below is an example of how to tabulate data for optimizing a reaction step.

Table 1: Optimization of Reaction Solvent and Temperature

EntrySolventTemperature (°C)Reaction Time (h)Yield (%)Purity (HPLC, %)
1Toluene80126592.1
2Toluene10087290.5
3Acetonitrile80108598.5
4Acetonitrile60188298.9

Experimental Protocols

Protocol: Recrystallization for Purification of this compound

This protocol provides a general methodology for purifying the final product via recrystallization.[4]

  • Solvent Screening: In small test tubes, test the solubility of the crude this compound in various solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate) at room temperature and at their boiling points. An ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In a reactor equipped with a condenser and overhead stirrer, add the chosen solvent to the crude product. Heat the mixture to the solvent's boiling point with stirring until all the solid has dissolved.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and stir for 15-30 minutes at high temperature.

  • Hot Filtration (Optional): If activated carbon was used, or if there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Slowly cool the filtrate to room temperature, and then further cool in an ice bath to 0-5 °C to induce crystallization. If crystals do not form, try scratching the inside of the reactor with a glass rod or adding a seed crystal.

  • Isolation: Collect the crystals by filtration.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Visualizations

Diagram 1: Generalized Synthesis Workflow

A Starting Material A C Intermediate 1 A->C Step 1 B Starting Material B B->C Step 1 D Intermediate 2 C->D Step 2 E Crude this compound D->E Step 3 F Purified this compound E->F Purification

Caption: A typical multi-step synthesis process.

Diagram 2: Troubleshooting Impurities

A New Impurity Detected in Scale-Up Batch B Characterize Impurity (LC-MS, NMR) A->B C Is it a Starting Material? B->C D Is it a Byproduct? B->D G Is it a Degradation Product? B->G E Source Higher Purity Starting Material C->E Yes F Optimize Reaction Conditions (Temp, Time) D->F Yes H Shorten Reaction Time or Modify Workup G->H Yes

Caption: Decision tree for impurity identification.

Diagram 3: Crystallization Parameter Relationships

A Solvent Choice D Purity A->D E Yield A->E B Cooling Rate B->D F Crystal Size B->F C Agitation Speed C->F

Caption: Interplay of key crystallization parameters.

References

Technical Support Center: Minimizing Byproducts in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize byproducts in your chemical reactions, with a focus on complex organic molecules.

Frequently Asked Questions (FAQs)

Q1: My reaction is producing a significant amount of an unknown byproduct. What are the first steps I should take to identify it?

A1: The initial step in addressing a byproduct is its isolation and characterization. A general workflow for this process is as follows:

  • Isolate the Byproduct: Utilize chromatographic techniques such as flash chromatography or preparative High-Performance Liquid Chromatography (HPLC) to separate the byproduct from the desired product and unreacted starting materials.

  • Assess Purity: After isolation, verify the purity of the byproduct using analytical techniques like analytical HPLC or Thin Layer Chromatography (TLC).

  • Characterize the Structure: Employ spectroscopic methods to elucidate the structure of the unknown byproduct. Key techniques include:

    • Mass Spectrometry (MS): To determine the molecular weight and elemental formula.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and 2D NMR): To determine the chemical structure and connectivity of atoms.

    • Infrared (IR) Spectroscopy: To identify functional groups present in the molecule.

Q2: What are some common causes of increased byproduct formation in organic reactions?

A2: Increased byproduct formation can often be attributed to several factors. Systematically investigating these can help pinpoint the root cause:

  • Suboptimal Reaction Conditions: Incorrect temperature, pressure, or reaction time can lead to side reactions.

  • Reagent Quality and Stoichiometry: Impure reagents or incorrect molar ratios of reactants can result in the formation of unintended products.

  • Presence of Contaminants: Water, oxygen, or residual solvents can interfere with the desired reaction pathway.[1]

  • Instability of Reactants or Products: The starting materials or the desired product might degrade under the reaction conditions, leading to byproducts.[2][3]

  • Catalyst Issues: An inappropriate choice of catalyst, catalyst deactivation, or using too much or too little catalyst can affect selectivity.

Q3: How can I modify my reaction conditions to improve selectivity and reduce byproducts?

A3: Optimizing reaction conditions is a critical step in minimizing byproduct formation. Consider the following adjustments:

  • Temperature Control: Many reactions are highly sensitive to temperature. Lowering the temperature can sometimes reduce the rate of side reactions more than the desired reaction, thus improving selectivity. Conversely, for some reactions, a higher temperature might be necessary to favor the desired kinetic product.

  • Solvent Selection: The polarity and properties of the solvent can significantly influence reaction pathways.[4] Experiment with a range of solvents to find one that favors the formation of the desired product.

  • Concentration Adjustments: Varying the concentration of reactants can alter the reaction order and favor one pathway over another.

  • Order of Addition: The sequence in which reagents are added can be crucial, especially in multi-step, one-pot reactions.

  • pH Control: For reactions involving acidic or basic intermediates, maintaining an optimal pH can prevent side reactions.

Troubleshooting Guides

Guide 1: Unexpected Cleavage or Degradation of the Target Molecule

If you observe byproducts that suggest your target molecule is degrading, consider the following degradation pathways and mitigation strategies.[5]

Potential Degradation Pathway Possible Cause Troubleshooting Steps
Hydrolysis Presence of water in reagents or solvents, or acidic/basic conditions.[2]- Use anhydrous solvents and reagents.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[2]- Control the pH of the reaction mixture.
Oxidation Exposure to air (oxygen), presence of oxidizing agents, or light-induced oxidation.[2]- Degas solvents and run the reaction under an inert atmosphere.- Use antioxidants in the reaction mixture or during workup.- Protect the reaction from light using amber-colored glassware or by covering the reaction vessel.[2]
Thermal Degradation Reaction temperature is too high, or prolonged reaction times at elevated temperatures.[6]- Lower the reaction temperature.- Reduce the reaction time.- Monitor the reaction progress closely to stop it as soon as the starting material is consumed.
Photolytic Degradation Exposure to UV or visible light.[3]- Conduct the reaction in the dark or using glassware that blocks UV light.
Guide 2: Low Yield and Multiple Byproducts

When the reaction results in a low yield of the desired product and a complex mixture of byproducts, a systematic approach to optimization is necessary.

Workflow for Reaction Optimization

Reaction_Optimization_Workflow start Low Yield & Multiple Byproducts check_purity Verify Purity of Starting Materials start->check_purity check_stoichiometry Confirm Stoichiometry of Reagents check_purity->check_stoichiometry optimize_temp Optimize Reaction Temperature check_stoichiometry->optimize_temp optimize_solvent Screen Different Solvents optimize_temp->optimize_solvent optimize_catalyst Evaluate Catalyst Type and Loading optimize_solvent->optimize_catalyst monitor_reaction Monitor Reaction Progress (e.g., TLC, LC-MS) optimize_catalyst->monitor_reaction quench_and_workup Optimize Quenching and Workup Procedure monitor_reaction->quench_and_workup purify Purify Product quench_and_workup->purify Byproduct_Troubleshooting start Byproduct Formation Observed identify_byproduct Isolate and Characterize Byproduct start->identify_byproduct is_isomer Is Byproduct an Isomer of the Product? identify_byproduct->is_isomer is_degradation Is Byproduct a Degradation Product? is_isomer->is_degradation No thermo_kinetic Optimize for Thermodynamic vs. Kinetic Control (e.g., Temperature, Reaction Time) is_isomer->thermo_kinetic Yes is_from_impurity Is Byproduct from a Reagent Impurity? is_degradation->is_from_impurity No milder_conditions Use Milder Reaction Conditions (e.g., Lower Temp, Weaker Reagents) is_degradation->milder_conditions Yes purify_reagents Purify Starting Materials and Solvents is_from_impurity->purify_reagents Yes adjust_stoichiometry Adjust Reagent Stoichiometry is_from_impurity->adjust_stoichiometry No end Minimized Byproducts thermo_kinetic->end protecting_groups Consider Use of Protecting Groups milder_conditions->end purify_reagents->end adjust_stoichiometry->end

References

Validation & Comparative

Structural Confirmation of C15H18ClNO5S: A Comparative Guide to Key Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The definitive determination of a molecule's three-dimensional structure is a critical milestone in the drug discovery and development process. For the novel compound C15H18ClNO5S, a comprehensive analytical approach is necessary to unambiguously confirm its atomic arrangement. This guide provides a comparative overview of the primary technique for this purpose, single-crystal X-ray crystallography, alongside powerful complementary spectroscopic methods: Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

While the common name and therapeutic class for this compound are not yet publicly established, the analytical strategies discussed herein are universally applicable for the structural elucidation of small organic molecules.

Data Presentation: Comparison of Structural Confirmation Techniques

The following table summarizes the key performance indicators and data outputs for X-ray crystallography, NMR spectroscopy, and mass spectrometry in the context of characterizing this compound.

FeatureSingle-Crystal X-ray CrystallographyNuclear Magnetic Resonance (NMR) SpectroscopyMass Spectrometry (MS)
Primary Output 3D atomic coordinates, bond lengths, bond angles, crystal packing information.Chemical shifts (δ), coupling constants (J), Nuclear Overhauser Effects (NOEs).Mass-to-charge ratio (m/z) of the molecular ion and its fragments.
Sample Requirements High-quality single crystal (typically >0.1 mm in all dimensions).[1]Soluble sample in a suitable deuterated solvent (typically 1-10 mg).Small amount of sample (micrograms to nanograms), soluble or directly ionizable.
Structural Information Unambiguous determination of absolute stereochemistry and conformation in the solid state.[2][3]Detailed information about the chemical environment of atoms (1H, 13C), connectivity through bonds (COSY, HSQC, HMBC), and spatial proximity of atoms (NOESY).[4][5][6]High-resolution mass spectrometry (HRMS) provides the elemental composition. Tandem MS (MS/MS) reveals fragmentation patterns, aiding in the identification of functional groups and substructures.[7][8]
Key Advantages Provides the most definitive and complete 3D structural information.[2][3]Non-destructive technique that provides structural information in solution, which can be more biologically relevant.[4]High sensitivity and ability to analyze complex mixtures when coupled with separation techniques like liquid chromatography (LC-MS).[9]
Limitations Requires the growth of a suitable single crystal, which can be a significant bottleneck.[2] The solid-state conformation may not be the same as the solution or biologically active conformation.Can be complex to interpret for large or highly symmetric molecules. May not provide absolute stereochemistry without chiral auxiliaries or derivatization.Does not directly provide 3D structural information. Isomers can be difficult to distinguish without fragmentation analysis.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable structural analysis. Below are generalized protocols for the key experiments.

Single-Crystal X-ray Crystallography
  • Crystallization : The primary and often most challenging step is to obtain diffraction-quality single crystals of this compound.[1] Common methods include slow evaporation of a saturated solution, vapor diffusion (hanging or sitting drop), and liquid-liquid diffusion.[10][11] A variety of solvents and solvent systems should be screened to find optimal crystallization conditions.

  • Crystal Mounting : A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection : The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled (typically to 100 K) to minimize thermal vibrations and then rotated in a monochromatic X-ray beam. A detector records the diffraction pattern (the intensities and positions of the diffracted X-ray spots).

  • Structure Solution and Refinement : The diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map. An atomic model is built into the electron density map and refined against the experimental data to yield the final crystal structure, including atomic coordinates, bond lengths, and bond angles.

NMR Spectroscopy
  • Sample Preparation : Approximately 5-10 mg of this compound is dissolved in a deuterated solvent (e.g., CDCl3, DMSO-d6) in an NMR tube. The choice of solvent is critical to ensure the sample is fully dissolved and to avoid signal overlap with the solvent peak.

  • 1D NMR (¹H and ¹³C) : A standard ¹H NMR spectrum is acquired to determine the number and types of protons and their chemical environments. A ¹³C NMR spectrum is then acquired to identify the number of unique carbon atoms.

  • 2D NMR (COSY, HSQC, HMBC) :

    • COSY (Correlation Spectroscopy) : Identifies protons that are coupled to each other, revealing the proton-proton connectivity within the molecule.

    • HSQC (Heteronuclear Single Quantum Coherence) : Correlates proton signals with the signals of the carbon atoms they are directly attached to.

    • HMBC (Heteronuclear Multiple Bond Correlation) : Correlates proton and carbon signals over two to three bonds, providing information about the connectivity of different parts of the molecule.

  • Structure Elucidation : The combined data from 1D and 2D NMR experiments are used to piece together the molecular structure, including the carbon skeleton and the placement of substituents.

Mass Spectrometry
  • Sample Preparation : A dilute solution of this compound is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile). For LC-MS, the sample is injected into a liquid chromatograph for separation before entering the mass spectrometer.

  • Ionization : The sample is introduced into the mass spectrometer and ionized. Common ionization techniques for small molecules include Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).[8]

  • Mass Analysis : The ionized molecules are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • High-Resolution Mass Spectrometry (HRMS) : To confirm the elemental composition, HRMS is performed to obtain a highly accurate mass measurement of the molecular ion.

  • Tandem Mass Spectrometry (MS/MS) : The molecular ion is isolated, fragmented, and the m/z of the fragment ions are measured. This provides information about the molecule's substructures.

Mandatory Visualizations

The following diagrams illustrate the experimental workflows and a hypothetical signaling pathway for this compound.

experimental_workflow cluster_xray X-ray Crystallography cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry X1 Crystallization X2 Crystal Mounting X1->X2 X3 Data Collection X2->X3 X4 Structure Solution & Refinement X3->X4 Final_Structure Confirmed Structure X4->Final_Structure N1 Sample Preparation N2 1D NMR (1H, 13C) N1->N2 N3 2D NMR (COSY, HSQC, HMBC) N2->N3 N4 Structure Elucidation N3->N4 N4->Final_Structure M1 Sample Preparation M2 Ionization M1->M2 M3 Mass Analysis (HRMS) M2->M3 M4 Tandem MS (MS/MS) M3->M4 M4->Final_Structure This compound This compound This compound->X1 This compound->N1 This compound->M1

Caption: Experimental workflow for the structural confirmation of this compound.

signaling_pathway This compound This compound Receptor Target Receptor This compound->Receptor Effector Effector Protein Receptor->Effector SecondMessenger Second Messenger Effector->SecondMessenger KinaseCascade Kinase Cascade SecondMessenger->KinaseCascade TranscriptionFactor Transcription Factor KinaseCascade->TranscriptionFactor CellularResponse Cellular Response TranscriptionFactor->CellularResponse

Caption: Hypothetical signaling pathway involving this compound as an antagonist.

References

A Comparative Guide to Purity Analysis of C15H18ClNO5S (Clopidogrel) by qNMR and HPLC

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate determination of purity for active pharmaceutical ingredients (APIs) is a critical step in ensuring safety and efficacy. This guide provides an objective comparison between Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) for the purity analysis of C15H18ClNO5S, commonly known as Clopidogrel, a widely used antiplatelet medication.

Quantitative NMR has emerged as a powerful primary ratio method, offering a compelling alternative to traditional chromatographic techniques.[1][2][3][4] Its key advantage lies in the direct proportionality between the NMR signal integral and the number of nuclei, allowing for quantification without the need for specific reference standards for each impurity.[1][5] In contrast, HPLC remains the workhorse of the pharmaceutical industry for purity and assay testing, relying on the separation of components and their detection, typically by UV absorbance.[6][7][8][9][10]

This guide presents a detailed comparison of these two techniques, supported by experimental protocols and performance data to aid in selecting the most appropriate method for the purity assessment of Clopidogrel.

Comparison of Performance Characteristics

The selection of an analytical method is often a trade-off between various performance parameters. The following table summarizes the key characteristics of qNMR and RP-HPLC for the purity analysis of this compound.

Parameter Quantitative ¹H NMR (qNMR) Reverse-Phase HPLC (RP-HPLC)
Principle Signal intensity is directly proportional to the molar concentration of the nuclei.[5]Physical separation of components based on differential partitioning between a stationary and mobile phase.
Primary Method Yes, it is a primary ratio method recognized by pharmacopeias like the USP.[11]No, it is a comparative method requiring calibration with a reference standard.
Reference Standard Requires a single, unrelated, high-purity internal standard (e.g., Maleic Acid).[1] Does not require reference standards for each impurity.[3]Requires a well-characterized reference standard of the main component (Clopidogrel) and ideally for each impurity to be quantified accurately.
Selectivity High selectivity based on unique chemical shifts of protons. Can be challenging with signal overlap in complex mixtures.High separation efficiency for structurally similar impurities and degradation products.[10] Method development can be optimized to resolve key impurities.
Accuracy (Recovery) Typically >98.5%Typically 98.0% to 102.0%[6]
Precision (RSD) ≤ 1.0%≤ 2.0%[12]
Linearity (R²) Excellent linearity is an intrinsic property.Typically ≥ 0.999[7]
Limit of Quantification (LOQ) ~0.1% (can be lower with high-field instruments and cryoprobes).[3]Dependent on the chromophore of the impurity; typically in the range of 0.05-0.1%.
Analysis Time per Sample ~10-20 minutes (including sample preparation and data acquisition).[4]~20-40 minutes (including system equilibration, run time, and column re-equilibration).[7][8]
Sample Preparation Simple dissolution of accurately weighed sample and internal standard in deuterated solvent.[4]More involved: dissolution, dilution to a precise concentration, and filtration.[7]
Nature of Analysis Non-destructive; the sample can be recovered if needed.[13]Destructive.
Universality Universal detection for all proton-containing molecules.Detection is dependent on the presence of a chromophore (e.g., UV-active group). Not all impurities may be detected equally.[3]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and accuracy of analytical results. Below are representative protocols for the purity analysis of Clopidogrel (this compound) using both qNMR and RP-HPLC.

Quantitative ¹H NMR (qNMR) Protocol

This protocol describes the purity determination of Clopidogrel using an internal standard method.

a) Materials and Instrumentation:

  • Analyte: Clopidogrel bisulfate (this compound)

  • Internal Standard: Maleic acid (Certified Reference Material, >99.5% purity)

  • Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d6, 99.9 atom % D)

  • Instrumentation: 500 MHz NMR spectrometer or higher, equipped with a 5 mm probe.

  • Equipment: Analytical microbalance (readability ±0.01 mg), volumetric flasks, pipettes, NMR tubes.

b) Sample Preparation:

  • Accurately weigh approximately 15 mg of Clopidogrel bisulfate into a clean, dry vial.

  • Accurately weigh approximately 5 mg of the internal standard (Maleic acid) into the same vial.

  • Dissolve the mixture in approximately 0.7 mL of DMSO-d6.

  • Vortex the vial for 1 minute to ensure complete dissolution and homogenization.

  • Transfer the solution to a 5 mm NMR tube.

c) NMR Data Acquisition:

  • Pulse Program: A standard 90° pulse sequence (e.g., Bruker 'zg30').

  • Temperature: 298 K.

  • Acquisition Time (AQ): ≥ 3.0 seconds.

  • Relaxation Delay (D1): 30 seconds (to ensure full relaxation of all relevant protons, approximately 5 times the longest T1).

  • Number of Scans (NS): 16 to 64, depending on the desired signal-to-noise ratio.

  • Spectral Width (SW): 20 ppm.

  • Transmitter Offset (O1P): Centered in the middle of the spectrum.

d) Data Processing and Analysis:

  • Apply an exponential line broadening factor of 0.3 Hz.

  • Perform Fourier transformation.

  • Manually phase the spectrum and perform baseline correction across the entire spectrum.

  • Integrate a well-resolved, characteristic signal for Clopidogrel (e.g., the methyl ester singlet) and a signal for the internal standard (the singlet for the two olefinic protons of Maleic acid).

  • Calculate the purity using the following formula[11]:

    Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I: Integral value of the signal

    • N: Number of protons for the integrated signal

    • MW: Molecular weight

    • m: Mass

    • P_std: Purity of the internal standard

Reverse-Phase HPLC (RP-HPLC) Protocol

This protocol is a typical stability-indicating method for assessing the purity of Clopidogrel.[7][10]

a) Materials and Instrumentation:

  • Analyte: Clopidogrel bisulfate

  • Reagents: Acetonitrile (HPLC grade), Potassium Dihydrogen Phosphate, Orthophosphoric acid.

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV/PDA detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

b) Chromatographic Conditions:

  • Mobile Phase A: 0.02 M Potassium Dihydrogen Phosphate buffer, pH adjusted to 3.0 with orthophosphoric acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient: (Time, %B): (0, 30), (10, 50), (25, 70), (30, 30), (35, 30).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 220 nm.[8]

  • Injection Volume: 10 µL.

c) Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve Clopidogrel reference standard in the mobile phase to obtain a concentration of approximately 0.1 mg/mL.

  • Sample Solution: Accurately weigh and dissolve the Clopidogrel sample in the mobile phase to obtain a final concentration of approximately 1.0 mg/mL for impurity profiling.

  • Filter both solutions through a 0.45 µm nylon syringe filter before injection.

d) Data Analysis:

  • Inject the standard and sample solutions into the HPLC system.

  • Identify the peaks corresponding to Clopidogrel and its impurities based on their retention times.

  • Calculate the percentage of each impurity using the area normalization method or against a diluted standard (for known impurities). The total purity is determined by subtracting the sum of all impurity percentages from 100%.

Visualized Workflows and Relationships

Diagrams help to clarify complex processes and relationships, providing an at-a-glance understanding of the methodologies.

qNMR_Workflow cluster_prep 1. Sample Preparation cluster_acq 2. Data Acquisition cluster_proc 3. Data Processing cluster_calc 4. Purity Calculation weigh_analyte Accurately Weigh This compound (Analyte) dissolve Dissolve Mixture in Deuterated Solvent (DMSO-d6) weigh_analyte->dissolve weigh_std Accurately Weigh Internal Standard (e.g., Maleic Acid) weigh_std->dissolve transfer Transfer to NMR Tube dissolve->transfer nmr_setup Insert Sample & Shim transfer->nmr_setup set_params Set Quantitative Parameters (D1 > 5*T1, 90° pulse) nmr_setup->set_params acquire Acquire FID Data set_params->acquire ft Fourier Transform acquire->ft phase_baseline Phase & Baseline Correction ft->phase_baseline integrate Integrate Analyte & Standard Signals phase_baseline->integrate calculation Apply Purity Formula Using Mass, MW, Integrals integrate->calculation result Final Purity (%) calculation->result

Caption: Workflow for purity determination of this compound by qNMR.

Caption: Key logical differences between qNMR and HPLC for purity analysis.

Conclusion

Both qNMR and HPLC are powerful and reliable techniques for the purity analysis of this compound (Clopidogrel). The choice between them depends on the specific requirements of the analysis.

RP-HPLC is a highly sensitive and specific method, exceptionally well-suited for separating and quantifying known and unknown impurities, especially when reference standards are available. Its robustness and widespread availability make it the default choice for routine quality control in many laboratories.

qNMR , on the other hand, offers significant advantages in early drug development and for the certification of reference materials.[9] Its key strengths are the speed of method development, the non-destructive nature of the analysis, and its ability to provide accurate quantification using a single, universal internal standard, thereby eliminating the costly and time-consuming process of synthesizing and qualifying individual impurity standards.[3][14]

For comprehensive purity profiling of this compound, a hybrid approach can be highly effective: using HPLC for high-resolution separation and detection of impurities, and qNMR for the rapid and accurate quantification of the main component and for assigning the purity of isolated impurity standards.

References

Analysis of C15H18ClNO5S Activity Cannot Be Completed Due to Undefined Biological Target

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparison of the biological activity of the compound with the molecular formula C15H18ClNO5S against known inhibitors cannot be conducted at this time. Extensive searches of chemical and biological databases have failed to identify a specific, publicly documented biological target for this molecule. Without a known target, a comparative analysis, including the generation of quantitative data tables, detailed experimental protocols, and signaling pathway diagrams, is not possible.

Initial investigations sought to identify the common name, mechanism of action, and primary biological target of this compound. However, searches across multiple platforms, including PubChem and other chemical repositories, did not yield a specific compound with this molecular formula that has established and documented biological activity. The absence of a defined target protein or enzyme makes it impossible to identify a relevant cohort of "known inhibitors" for a meaningful comparison.

To fulfill the user's request, the following information is essential:

  • The common name or code for the compound this compound.

  • The primary biological target(s) of this compound (e.g., a specific enzyme, receptor, or protein).

Once a specific biological target is identified, a thorough comparison with known inhibitors can be performed. This would involve:

  • Literature Review: Identifying established inhibitors for the specified target and gathering quantitative data on their activity (e.g., IC50, Ki values).

  • Data Compilation: Organizing the comparative activity data for this compound and known inhibitors into a clear, tabular format.

  • Protocol Elucidation: Detailing the experimental methodologies used to assess the compound's activity, including assay conditions and instrumentation.

  • Pathway Visualization: Mapping the signaling pathway associated with the biological target and illustrating the points of inhibition using Graphviz diagrams.

Researchers, scientists, and drug development professionals interested in this comparative analysis are encouraged to provide the specific biological target of this compound. With this critical information, a detailed and informative comparison guide can be generated to meet the specified requirements.

Unraveling the Bioactivity of C15H18ClNO5S: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A definitive identification of the compound with the molecular formula C15H18ClNO5S remains elusive in publicly accessible chemical databases. This precludes a direct comparative analysis with structurally similar compounds and a detailed examination of its biological properties.

To provide researchers, scientists, and drug development professionals with a comprehensive comparison guide as requested, further details on the specific identity of this compound are required. The chemical structure, common name, or a CAS registry number is essential to initiate a thorough investigation into its biological activity, mechanism of action, and to identify appropriate analogs for comparison.

Once the structure of this compound is known, a systematic comparative analysis can be undertaken. This would typically involve:

  • Identification of Structural Analogs: Searching chemical libraries and databases for compounds possessing a similar core scaffold.

  • Data Compilation: Gathering experimental data on the biological activity of this compound and its analogs. This would include parameters such as:

    • Potency: (e.g., IC50, EC50, Ki) against specific biological targets.

    • Selectivity: Activity against a panel of related and unrelated targets to determine the compound's specificity.

    • Efficacy: The maximal biological effect elicited by the compound.

    • Pharmacokinetic Properties: Absorption, distribution, metabolism, and excretion (ADME) data.

    • Toxicology: In vitro and in vivo toxicity data.

  • Signaling Pathway Analysis: Elucidating the molecular pathways modulated by the compound and its analogs.

Hypothetical Workflow for Comparative Analysis:

Should the identity of this compound be provided, the following workflow would be initiated to generate the requested comparison guide.

G cluster_0 Phase 1: Compound Identification & Data Acquisition cluster_1 Phase 2: Data Analysis & Content Generation cluster_2 Phase 3: Guide Compilation Identify this compound Identify this compound Identify Structural Analogs Identify Structural Analogs Identify this compound->Identify Structural Analogs Gather Biological Data (Potency, Selectivity, etc.) Gather Biological Data (Potency, Selectivity, etc.) Identify Structural Analogs->Gather Biological Data (Potency, Selectivity, etc.) SAR Analysis SAR Analysis Gather Biological Data (Potency, Selectivity, etc.)->SAR Analysis Acquire Experimental Protocols Acquire Experimental Protocols Methodology Documentation Methodology Documentation Acquire Experimental Protocols->Methodology Documentation Identify Affected Signaling Pathways Identify Affected Signaling Pathways Pathway Diagram Generation Pathway Diagram Generation Identify Affected Signaling Pathways->Pathway Diagram Generation Structure-Activity Relationship (SAR) Analysis Structure-Activity Relationship (SAR) Analysis Comparative Data Tables Comparative Data Tables Draft Comparison Guide Draft Comparison Guide Comparative Data Tables->Draft Comparison Guide Integrate Tables and Diagrams Integrate Tables and Diagrams Pathway Diagram Generation->Integrate Tables and Diagrams Methodology Documentation->Draft Comparison Guide Draft Comparison Guide->Integrate Tables and Diagrams Final Review Final Review Integrate Tables and Diagrams->Final Review SAR Analysis->Comparative Data Tables

Cross-Validation of Analytical Methods for the Quantification of C15H18ClNO5S

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

For the purpose of this guide, we will consider C15H18ClNO5S as a novel sulfonamide-based therapeutic agent. The development and validation of robust analytical methods are critical for the accurate quantification of this compound in various stages of drug development, from formulation to pharmacokinetic studies. This guide provides a comparative analysis of three common analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry. The objective is to assist researchers and drug development professionals in selecting the most appropriate method for their specific needs and to outline the process of cross-validating these methods to ensure data integrity and consistency.[1][2][3]

Experimental Workflow for Cross-Validation

The following diagram illustrates the logical workflow for the cross-validation of the three analytical methods. Cross-validation is essential to ensure that different analytical procedures produce comparable and reliable results.[1][2][3][4] This process is particularly crucial when data from different methods or laboratories need to be compared within the same study.[2][4]

Cross_Validation_Workflow cluster_Preparation Sample Preparation cluster_Analysis Analytical Measurement cluster_Data Data Comparison & Evaluation A Standard Stock Solution of this compound B Spiked Quality Control (QC) Samples (Low, Mid, High Concentrations) A->B Dilution C HPLC-UV Analysis B->C D LC-MS/MS Analysis B->D E UV-Vis Spectrophotometry B->E F Quantified Concentrations from HPLC-UV C->F G Quantified Concentrations from LC-MS/MS D->G H Quantified Concentrations from UV-Vis E->H I Statistical Analysis (e.g., Bland-Altman, Regression) F->I G->I H->I J Acceptance Criteria Met? I->J

Caption: Workflow for cross-validation of analytical methods.

Quantitative Performance Comparison

The following table summarizes the typical performance characteristics of HPLC-UV, LC-MS/MS, and UV-Vis spectrophotometry for the analysis of small molecules similar to this compound. The values presented are representative and may vary based on specific instrumentation and experimental conditions.

ParameterHPLC-UVLC-MS/MSUV-Vis Spectrophotometry
Linearity (r²) > 0.999> 0.999> 0.999
Accuracy (%) 95 - 10598 - 10290 - 110
Precision (%RSD) < 5%< 2%< 10%
Limit of Detection (LOD) 10 - 50 ng/mL0.01 - 1 ng/mL0.5 - 2 µg/mL
Limit of Quantification (LOQ) 30 - 150 ng/mL0.03 - 3 ng/mL1.5 - 6 µg/mL
Selectivity Moderate to HighVery HighLow
Cost per Sample ModerateHighLow
Throughput ModerateHighHigh

(Data compiled from typical performance characteristics found in literature for sulfonamides and other small molecule drugs).[5][6][7][8]

Experimental Protocols

Detailed methodologies for each analytical technique are provided below.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the routine quantification of this compound in bulk materials and simple formulations.

  • Instrumentation: A standard HPLC system equipped with a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size), a UV-Vis detector, and an autosampler.

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water with 0.1% formic acid. A typical starting point would be a 75:25 (v/v) mixture of water with 0.1% formic acid and acetonitrile.[9]

  • Flow Rate: 1.0 mL/min.[9]

  • Detection Wavelength: Determined by scanning a standard solution of this compound to find the wavelength of maximum absorbance (λmax), likely around 270 nm for a sulfonamide structure.[9]

  • Injection Volume: 10 µL.

  • Sample Preparation:

    • Prepare a stock solution of this compound (1 mg/mL) in a suitable solvent like methanol or acetonitrile.

    • Create a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the expected concentration range (e.g., 1 - 100 µg/mL).

    • Prepare Quality Control (QC) samples at low, medium, and high concentrations within the calibration range.

    • Filter all samples through a 0.45 µm syringe filter before injection.

  • Data Analysis: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of unknown samples using the regression equation from the calibration curve.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method offers high sensitivity and selectivity, making it ideal for bioanalysis (e.g., in plasma or tissue) and trace impurity detection.[10][11][12]

  • Instrumentation: An HPLC or UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions: Similar to HPLC-UV, but often with faster gradients and smaller column particle sizes (e.g., < 2 µm) for higher throughput.

  • Mass Spectrometry Parameters:

    • Ionization Mode: ESI, likely in positive mode for a sulfonamide, to generate the protonated molecule [M+H]⁺.

    • MS/MS Transitions: Optimize the precursor ion (the m/z of [M+H]⁺) and product ions by infusing a standard solution of the analyte. Select the most intense and stable transitions for quantification (quantifier) and confirmation (qualifier).

    • Optimization: Optimize instrumental parameters such as collision energy, declustering potential, and source temperature for the specific analyte.

  • Sample Preparation:

    • For bioanalytical samples, a more extensive sample cleanup is required, such as protein precipitation (with acetonitrile or methanol), liquid-liquid extraction, or solid-phase extraction (SPE) to remove matrix interferences.[5][6]

    • Prepare calibration standards and QC samples in the same biological matrix as the unknown samples.

    • An internal standard (ideally a stable isotope-labeled version of the analyte) should be added to all samples, standards, and QCs to correct for matrix effects and variability in extraction and injection.

  • Data Analysis: Create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration.

UV-Vis Spectrophotometry

This is a simple, rapid, and cost-effective method suitable for high-concentration samples, such as in drug dissolution testing or for determining the concentration of pure substance solutions.[13][14]

  • Instrumentation: A double-beam UV-Vis spectrophotometer.

  • Solvent: A solvent that dissolves the analyte and is transparent in the UV region of interest (e.g., methanol, ethanol, or a suitable buffer).

  • Procedure:

    • Scan a solution of this compound (e.g., 10 µg/mL) from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax).

    • Prepare a stock solution and a series of calibration standards in the chosen solvent.

    • Measure the absorbance of the blank (solvent), the calibration standards, and the unknown samples at λmax.

  • Data Analysis: According to the Beer-Lambert Law, absorbance is directly proportional to concentration.[14] Construct a calibration curve by plotting absorbance versus concentration. Calculate the concentration of the unknown samples from the calibration curve. The simplicity and speed of this technique make it a valuable tool for routine measurements.[8]

References

Orthogonal Methods for the Characterization of C15H18ClNO5S: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the development of pharmaceutical compounds, rigorous and unambiguous characterization is paramount to ensure safety, efficacy, and quality. For a novel molecule with the elemental formula C15H18ClNO5S, a comprehensive understanding of its chemical structure, purity, and physicochemical properties is essential. This guide provides a comparative overview of orthogonal analytical methods for the thorough characterization of such a compound, intended for researchers, scientists, and drug development professionals.

Orthogonal methods are distinct analytical techniques that measure the same or complementary properties of a substance using different underlying principles. This approach provides a more complete and reliable characterization by mitigating the inherent limitations of any single technique.

Workflow for Characterization

A logical workflow for the characterization of a new chemical entity like this compound involves a series of orthogonal and complementary analytical techniques. The process generally begins with preliminary analyses to confirm molecular weight and elemental composition, followed by detailed structural elucidation and finally, characterization of its physicochemical properties.

cluster_0 Initial Assessment cluster_1 Structural Elucidation cluster_2 Purity and Physicochemical Properties A Synthesis of this compound B Mass Spectrometry (HRMS) - Molecular Formula Confirmation A->B Sample C NMR Spectroscopy (1H, 13C, 2D NMR) - Connectivity & Stereochemistry B->C Confirmed Formula D Infrared (IR) Spectroscopy - Functional Group Identification C->D Proposed Structure F High-Performance Liquid Chromatography (HPLC) - Purity & Impurity Profiling C->F Reference Standard E UV-Vis Spectroscopy - Chromophore Analysis D->E Functional Groups ID'd G X-ray Crystallography - Absolute Stereochemistry - Solid-State Structure F->G Purified Sample H Thermal Analysis (DSC/TGA) - Melting Point, Thermal Stability G->H Crystalline Form

Figure 1: Experimental workflow for the characterization of this compound.

Comparison of Orthogonal Analytical Techniques

The following table summarizes the key orthogonal methods for the characterization of this compound, highlighting the information they provide and their complementary nature.

Technique Information Provided Orthogonal Principle Typical Quantitative Data
High-Resolution Mass Spectrometry (HRMS) - Exact molecular weight- Elemental composition- Fragmentation pattern for structural cluesMeasures mass-to-charge ratio of ions in the gas phase.- m/z of molecular ion- Mass accuracy (ppm)- Isotopic distribution pattern
Nuclear Magnetic Resonance (NMR) Spectroscopy - Connectivity of atoms (¹H-¹H, ¹H-¹³C)- Chemical environment of nuclei- Stereochemistry- Quantitative analysis (qNMR)Measures the absorption of radiofrequency energy by atomic nuclei in a magnetic field.- Chemical shifts (δ) in ppm- Coupling constants (J) in Hz- Integration values- Nuclear Overhauser Effect (NOE)
High-Performance Liquid Chromatography (HPLC) - Purity assessment- Impurity profiling- QuantificationSeparates components of a mixture based on their differential partitioning between a stationary and a mobile phase.- Retention time (RT)- Peak area and height- Peak purity index
Infrared (IR) Spectroscopy - Presence of functional groupsMeasures the absorption of infrared radiation, which excites molecular vibrations.- Wavenumber (cm⁻¹) of absorption bands
X-ray Crystallography - Definitive 3D molecular structure- Absolute stereochemistry- Crystal packing informationMeasures the diffraction of X-rays by a single crystal.- Unit cell dimensions- Bond lengths and angles- Atomic coordinates
Thermal Analysis (DSC/TGA) - Melting point, boiling point- Thermal stability- PolymorphismMeasures changes in physical properties as a function of temperature.- Transition temperatures (°C)- Enthalpy of transitions (J/g)- Mass loss (%)

Interplay of Orthogonal Methods

The strength of the orthogonal approach lies in the integration of data from multiple techniques to build a comprehensive and irrefutable profile of the compound. For instance, while HRMS can confirm the elemental formula, NMR spectroscopy is required to elucidate the intricate connectivity of the atoms. HPLC ensures the sample being analyzed by other techniques is pure, and IR spectroscopy provides complementary information on the functional groups identified through NMR.

cluster_structure Structural Information cluster_properties Physicochemical Properties COMPOUND This compound (Unknown Structure) MS Mass Spectrometry (Molecular Formula) COMPOUND->MS NMR NMR Spectroscopy (Connectivity) COMPOUND->NMR IR IR Spectroscopy (Functional Groups) COMPOUND->IR HPLC HPLC (Purity) COMPOUND->HPLC MS->NMR Confirms Formula NMR->IR Confirms Functional Groups XRAY X-ray Crystallography (3D Structure) NMR->XRAY Validates Structure THERMAL Thermal Analysis (Stability) XRAY->THERMAL Characterizes Solid Form HPLC->NMR Ensures Pure Sample HPLC->THERMAL

Figure 2: Logical relationships between orthogonal characterization methods.

Experimental Protocols

The following are generalized experimental protocols for the key orthogonal techniques. It is important to note that method development and optimization will be required for the specific compound this compound.

High-Resolution Mass Spectrometry (HRMS)
  • Instrumentation: A high-resolution mass spectrometer such as an Orbitrap or a Time-of-Flight (TOF) analyzer.

  • Sample Preparation: The compound is dissolved in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL. The solution is then diluted to 1-10 µg/mL for analysis.

  • Ionization: Electrospray ionization (ESI) is commonly used for polar molecules. Both positive and negative ion modes should be evaluated.

  • Analysis: The instrument is calibrated prior to analysis. Data is acquired in full scan mode over a mass range appropriate for the expected molecular weight (e.g., m/z 100-1000). The resolution should be set to a high value (e.g., >60,000) to enable accurate mass measurements.

  • Data Interpretation: The exact mass of the molecular ion is used to calculate the elemental formula. The isotopic pattern is compared to the theoretical pattern for the proposed formula.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). A small amount of tetramethylsilane (TMS) may be added as an internal standard.

  • Experiments:

    • ¹H NMR: Provides information about the number, chemical environment, and connectivity of hydrogen atoms.

    • ¹³C NMR: Provides information about the number and chemical environment of carbon atoms.

    • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between protons (COSY) and between protons and carbons (HSQC, HMBC), allowing for the complete assembly of the molecular structure.

  • Data Interpretation: Chemical shifts, coupling constants, and correlations from 2D spectra are used to piece together the molecular structure.

High-Performance Liquid Chromatography (HPLC)
  • Instrumentation: An HPLC system equipped with a pump, an autosampler, a column oven, and a detector (e.g., a photodiode array (PDA) or UV-Vis detector).

  • Method Development: A reverse-phase C18 column is often a good starting point. A gradient elution method using a mixture of water (often with a modifier like formic acid or trifluoroacetic acid) and an organic solvent (e.g., acetonitrile or methanol) is developed to achieve good separation of the main peak from any impurities.

  • Analysis: The sample is dissolved in a suitable solvent and injected into the HPLC system. The retention time of the main peak is recorded, and the peak area is used to determine the purity of the compound. The PDA detector can be used to assess peak purity.

  • Data Interpretation: Purity is typically expressed as the percentage of the total peak area that corresponds to the main component.

By employing these orthogonal methods in a systematic manner, a comprehensive and reliable characterization of the novel compound this compound can be achieved, providing a solid foundation for further drug development activities.

A Comparative Analysis of the Biological Activity of Talinolol Stereoisomers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the stereoselective pharmacology of Talinolol, a selective β1-adrenoceptor antagonist.

Introduction: While the user initially requested a comparison of stereoisomers for a compound with the molecular formula C15H18ClNO5S, no specific, well-characterized compound with this formula and available comparative biological data for its stereoisomers could be identified in the public domain. To fulfill the core requirements of the request for a detailed comparative guide, we have selected Talinolol, a well-studied chiral β1-selective adrenoceptor antagonist, as a representative example. Talinolol is marketed as a racemate, a 1:1 mixture of its S(-) and R(+) enantiomers. As with many chiral drugs, the individual stereoisomers of Talinolol exhibit distinct pharmacokinetic and pharmacodynamic profiles. This guide provides a detailed comparison of the biological activities of S(-)-Talinolol and R(+)-Talinolol, supported by experimental data and detailed protocols.

Data Presentation

The biological activity of Talinolol stereoisomers is primarily differentiated by their pharmacokinetic behavior and their affinity for the β1-adrenergic receptor. The following tables summarize the key quantitative data comparing the S(-) and R(+) enantiomers of Talinolol.

Table 1: Pharmacokinetic Parameters of Talinolol Enantiomers in Healthy Volunteers

This table presents the pharmacokinetic parameters of S(-)-Talinolol and R(+)-Talinolol after a single oral dose of 100 mg of racemic Talinolol.

ParameterS(-)-TalinololR(+)-TalinololReference
AUC (ng·h/mL) 1533 ± 3881686 ± 421[1]
Cmax (ng/mL) 158 ± 45172 ± 48[1]
t1/2 (h) 9.8 ± 2.110.5 ± 2.4[1]
CL/F (mL/min) 1184 ± 2961088 ± 272[1]

AUC: Area under the plasma concentration-time curve; Cmax: Maximum plasma concentration; t1/2: Elimination half-life; CL/F: Apparent oral clearance.

Table 2: In Vitro Metabolism of Talinolol Enantiomers in Human Liver Microsomes

This table summarizes the intrinsic clearance of the S(-) and R(+) enantiomers of Talinolol via the formation of 4-trans-hydroxytalinolol, the major metabolic pathway catalyzed by CYP3A4.

ParameterS(-)-TalinololR(+)-TalinololReference
Intrinsic Clearance (CLint, μL/min/mg protein) 1.8 ± 0.51.2 ± 0.4[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments used to characterize the stereoselective properties of Talinolol.

Enantioselective Quantification of Talinolol in Human Plasma

Objective: To separate and quantify the S(-) and R(+) enantiomers of Talinolol in human plasma samples.

Methodology: High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase.

Procedure:

  • Sample Preparation:

    • To 1 mL of human plasma, add a suitable internal standard (e.g., a structurally related beta-blocker).

    • Perform liquid-liquid extraction with an appropriate organic solvent (e.g., diethyl ether) under alkaline conditions.

    • Evaporate the organic layer to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

  • Chromatographic Conditions:

    • Column: Chiralcel OD-H or a similar chiral stationary phase.

    • Mobile Phase: A mixture of n-hexane, ethanol, and diethylamine (e.g., 80:20:0.1, v/v/v). The exact composition may need optimization.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength of 230 nm.

  • Quantification:

    • Construct calibration curves for both S(-) and R(+) enantiomers using spiked plasma samples of known concentrations.

    • Calculate the concentrations of the enantiomers in the test samples by comparing their peak areas to the calibration curves.

In Vitro Metabolism using Human Liver Microsomes

Objective: To determine the stereoselective metabolism of Talinolol by cytochrome P450 enzymes, specifically CYP3A4.

Methodology: Incubation of individual Talinolol enantiomers with human liver microsomes and analysis of metabolite formation.

Procedure:

  • Incubation Mixture:

    • Prepare an incubation mixture containing:

      • Human liver microsomes (e.g., 0.5 mg/mL protein).

      • Phosphate buffer (pH 7.4).

      • S(-)-Talinolol or R(+)-Talinolol at various concentrations.

      • An NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Incubation:

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding the NADPH-generating system.

    • Incubate at 37°C for a specified time (e.g., 30 minutes).

    • Terminate the reaction by adding a quenching solvent (e.g., ice-cold acetonitrile).

  • Sample Analysis:

    • Centrifuge the mixture to pellet the protein.

    • Analyze the supernatant for the formation of the 4-trans-hydroxytalinolol metabolite using a validated LC-MS/MS method.

  • Data Analysis:

    • Determine the rate of metabolite formation at each substrate concentration.

    • Calculate the Michaelis-Menten kinetic parameters (Km and Vmax) and the intrinsic clearance (CLint = Vmax/Km) for each enantiomer.

Mandatory Visualization

Diagrams are provided to visualize key biological pathways and experimental workflows.

G cluster_0 Sympathetic Nervous System Activation cluster_1 Cardiomyocyte Catecholamines (Epinephrine, Norepinephrine) Catecholamines (Epinephrine, Norepinephrine) β1-Adrenergic Receptor β1-Adrenergic Receptor Catecholamines (Epinephrine, Norepinephrine)->β1-Adrenergic Receptor binds to Gαs Gαs β1-Adrenergic Receptor->Gαs activates Adenylate Cyclase Adenylate Cyclase Gαs->Adenylate Cyclase activates cAMP cAMP Adenylate Cyclase->cAMP converts ATP to ATP ATP Protein Kinase A (PKA) Protein Kinase A (PKA) cAMP->Protein Kinase A (PKA) activates Increased Intracellular Ca2+ Increased Intracellular Ca2+ Protein Kinase A (PKA)->Increased Intracellular Ca2+ phosphorylates channels, leading to Increased Heart Rate & Contractility Increased Heart Rate & Contractility Increased Intracellular Ca2+->Increased Heart Rate & Contractility Talinolol (S(-) > R(+)) Talinolol (S(-) > R(+)) Talinolol (S(-) > R(+))->β1-Adrenergic Receptor antagonizes

Caption: Talinolol's Mechanism of Action

G cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Processing Plasma Sample Plasma Sample Internal Standard Addition Internal Standard Addition Plasma Sample->Internal Standard Addition Liquid-Liquid Extraction Liquid-Liquid Extraction Internal Standard Addition->Liquid-Liquid Extraction Evaporation Evaporation Liquid-Liquid Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Injection Reconstitution->Injection Chiral Column Separation Chiral Column Separation Injection->Chiral Column Separation UV Detection (230 nm) UV Detection (230 nm) Chiral Column Separation->UV Detection (230 nm) Chromatogram Chromatogram UV Detection (230 nm)->Chromatogram Peak Integration Peak Integration Chromatogram->Peak Integration Concentration Calculation Concentration Calculation Peak Integration->Concentration Calculation

Caption: Enantioselective HPLC Workflow

References

In Vivo Efficacy of Clopidogrel (C15H18ClNO5S) Compared to Standard of Care in Antiplatelet Therapy

Author: BenchChem Technical Support Team. Date: November 2025

Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive comparison of the in vivo efficacy of Clopidogrel, an antiplatelet agent with the chemical formula C15H18ClNO5S, against current standards of care for the prevention of thrombotic events, particularly in patients with acute coronary syndromes (ACS) and those undergoing percutaneous coronary intervention (PCI).

Introduction to Clopidogrel and the Standard of Care

Clopidogrel is a second-generation thienopyridine and a prodrug that, once metabolized into its active form, functions as an irreversible inhibitor of the P2Y12 adenosine diphosphate (ADP) receptor on platelets.[1][2][3][4] This inhibition prevents platelet activation and aggregation, forming the basis of its antithrombotic effect.[4][5]

The standard of care for patients with ACS and those undergoing PCI typically involves dual antiplatelet therapy (DAPT), which consists of aspirin combined with a P2Y12 inhibitor.[6][7][8] While Clopidogrel was a cornerstone of DAPT for many years, more potent and faster-acting P2Y12 inhibitors, such as Prasugrel and Ticagrelor, are now often preferred, particularly in high-risk patients, unless contraindicated.[6][7][9] Therefore, this guide compares Clopidogrel primarily with these newer agents, which represent the current standard of care.

Mechanism of Action: P2Y12 Inhibition Pathway

Clopidogrel's therapeutic effect is achieved through a multi-step process. As a prodrug, it requires a two-step bioactivation process in the liver, primarily by cytochrome P450 enzymes (including CYP2C19), to form its active metabolite.[3][4][10] This active metabolite then selectively and irreversibly binds to the P2Y12 receptor on platelets. The binding prevents ADP from activating the receptor, which in turn blocks the downstream activation of the glycoprotein IIb/IIIa complex, a key step in platelet aggregation.[1][4] Because the inhibition is irreversible, the effect lasts for the entire lifespan of the platelet (approximately 7-10 days).[3][4]

Clopidogrel_MoA cluster_0 Bioactivation (Liver) cluster_1 Platelet Surface Clopidogrel Clopidogrel (Prodrug) Oxo_Clopidogrel 2-oxo-clopidogrel Clopidogrel->Oxo_Clopidogrel CYP2C19, 1A2, 2B6 Active_Metabolite Active Thiol Metabolite Oxo_Clopidogrel->Active_Metabolite CYP2C19, 2C9, 2B6, 3A P2Y12 P2Y12 Receptor Active_Metabolite->P2Y12 Irreversibly Inhibits GPIIbIIIa_inactive GPIIb/IIIa (Inactive) P2Y12->GPIIbIIIa_inactive Activates ADP ADP ADP->P2Y12 Binds GPIIbIIIa_active GPIIb/IIIa (Active) GPIIbIIIa_inactive->GPIIbIIIa_active Aggregation Platelet Aggregation GPIIbIIIa_active->Aggregation

Caption: Mechanism of Action of Clopidogrel.

Comparative Efficacy: Clinical Trial Data

The in vivo efficacy of Clopidogrel has been extensively compared to newer P2Y12 inhibitors in large-scale clinical trials. The primary endpoints in these studies are typically major adverse cardiovascular events (MACE), a composite of cardiovascular death, myocardial infarction (MI), and stroke.

Table 1: Clopidogrel vs. Ticagrelor in ACS Patients (PLATO Trial)

Endpoint Ticagrelor (%) Clopidogrel (%) Hazard Ratio (95% CI) P-Value
Primary Efficacy (CV Death, MI, Stroke) 9.8 11.7 0.84 (0.77-0.92) <0.001
Myocardial Infarction 5.8 6.9 0.84 (0.75-0.95) 0.005
Stent Thrombosis (Definite) 1.3 1.9 0.67 (0.50-0.91) 0.009
Primary Safety (Major Bleeding) 11.6 11.2 1.04 (0.95-1.13) 0.43
Non-CABG Major Bleeding 4.5 3.8 1.19 (1.02-1.38) 0.03

Data derived from the PLATO (PLATelet inhibition and patient Outcomes) trial, which compared ticagrelor to clopidogrel in patients with acute coronary syndrome.[9]

Table 2: Clopidogrel vs. Prasugrel in ACS Patients Undergoing PCI (TRITON-TIMI 38 Trial)

Endpoint Prasugrel (%) Clopidogrel (%) Hazard Ratio (95% CI) P-Value
Primary Efficacy (CV Death, MI, Stroke) 9.9 12.1 0.81 (0.73-0.90) <0.001
Myocardial Infarction 7.3 9.5 0.76 (0.67-0.85) <0.001
Stent Thrombosis (Definite or Probable) 1.1 2.4 0.48 (0.36-0.64) <0.001
Primary Safety (Major Bleeding) 2.4 1.8 1.32 (1.03-1.68) 0.03
Life-Threatening Bleeding 1.4 0.9 1.52 (1.08-2.13) 0.01

Data derived from the TRITON-TIMI 38 trial, which compared prasugrel to clopidogrel in patients with acute coronary syndrome undergoing percutaneous coronary intervention.[11]

These landmark trials demonstrate that in patients with ACS, both Ticagrelor and Prasugrel significantly reduce the rate of ischemic events, including stent thrombosis, compared to Clopidogrel.[9][11] However, this enhanced efficacy comes with an increased risk of non-procedure-related bleeding.[9][11]

Experimental Protocols

The evaluation of in vivo efficacy for antiplatelet agents like Clopidogrel follows rigorous protocols in both preclinical and clinical settings.

A. Preclinical In Vivo Thrombosis Model Protocol (Example)

This protocol describes a common method to assess the antithrombotic efficacy of a compound in an animal model.

  • Animal Model: Male New Zealand white rabbits (n=18) are often used.[12]

  • Grouping: Animals are randomized into groups: Vehicle Control, Aspirin (e.g., 5 mg/kg), Clopidogrel (e.g., 14 mg/kg loading dose, then 4 mg/kg daily), and Combination Therapy.[12]

  • Drug Administration: Drugs are administered orally (intragastric gavage) for a specified period (e.g., 7 days).[12]

  • Thrombosis Induction: An arteriovenous (AV) shunt model is established. A silk thread is placed within the shunt tubing to induce thrombus formation.

  • Efficacy Measurement: After a set period of blood flow (e.g., 40 minutes), the shunt is removed, and the silk thread with the thrombus is weighed. The weight of the thrombus is the primary efficacy endpoint, with lower weights indicating higher antithrombotic activity.

  • Platelet Aggregometry (Ex Vivo): Blood samples are collected before and after the treatment period. Platelet-rich plasma is prepared, and aggregation is induced using agonists like ADP or arachidonic acid. The degree of inhibition of platelet aggregation is measured to correlate with the in vivo antithrombotic effect.[12]

Preclinical_Workflow cluster_setup Experiment Setup cluster_execution Execution Phase cluster_analysis Analysis Animal_Model Select Animal Model (e.g., Rabbit) Randomization Randomize into Groups (Vehicle, Clopidogrel, SoC) Animal_Model->Randomization Dosing Administer Drug Daily (e.g., 7 days) Randomization->Dosing Surgery Induce Thrombosis (e.g., AV Shunt Model) Dosing->Surgery Blood_Sample Collect Blood for Ex Vivo Analysis Dosing->Blood_Sample Measurement Measure Thrombus Weight Surgery->Measurement Data_Analysis Compare Thrombus Weight & Aggregation Inhibition Measurement->Data_Analysis Aggregometry Perform Platelet Aggregometry Blood_Sample->Aggregometry Aggregometry->Data_Analysis

Caption: General workflow for a preclinical in vivo thrombosis study.

B. Clinical Trial Protocol (Human Phase III - Example)

This outlines the methodology for a large-scale clinical trial comparing P2Y12 inhibitors.

  • Study Design: A multicenter, double-blind, randomized controlled trial.[13]

  • Patient Population: Patients presenting with acute coronary syndrome (with or without ST-segment elevation).

  • Randomization: Eligible patients are randomized (1:1) to receive either Clopidogrel or the comparator drug (e.g., Ticagrelor, Prasugrel) in addition to standard-of-care aspirin.

  • Dosing Regimen:

    • Clopidogrel Group: 300-600 mg loading dose, followed by a 75 mg daily maintenance dose.[6][7][10]

    • Comparator Group: (e.g., Ticagrelor) 180 mg loading dose, followed by 90 mg twice daily.[9]

  • Follow-up: Patients are followed for a predefined period (e.g., 12 months) for the occurrence of efficacy and safety endpoints.

  • Primary Efficacy Endpoint: Composite of cardiovascular death, non-fatal myocardial infarction, or non-fatal stroke (MACE).

  • Primary Safety Endpoint: Composite of major bleeding events, as defined by established criteria (e.g., TIMI or PLATO classifications).

  • Statistical Analysis: A time-to-event analysis using a Cox proportional-hazards model is performed to compare the treatment groups.

Summary and Conclusion

The in vivo efficacy of Clopidogrel (this compound) as an antiplatelet agent is well-established. However, for the treatment of acute coronary syndromes, the current standard of care has evolved. More potent P2Y12 inhibitors, namely Prasugrel and Ticagrelor, have demonstrated superior efficacy in reducing ischemic events compared to Clopidogrel.[9][11]

This improved antithrombotic protection must be carefully weighed against a higher risk of bleeding. The choice of P2Y12 inhibitor is therefore a nuanced decision, with Clopidogrel remaining a viable and important option, especially for patients at high risk of bleeding or when newer agents are contraindicated or unavailable.[6][9] Future research and drug development may focus on agents that can uncouple potent antithrombotic efficacy from bleeding risk.

References

Unraveling the Synthesis of C15H18ClNO5S: A Comparative Analysis of Manufacturing Routes

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive head-to-head comparison of synthetic pathways for the target molecule C15H18ClNO5S remains challenging, as a specific, publicly documented chemical structure corresponding to this molecular formula could not be definitively identified through extensive searches of chemical databases and scientific literature. The inherent complexity suggested by the formula—incorporating chlorine, nitrogen, sulfur, and a significant number of oxygen atoms—points towards a potentially novel or highly specialized compound, likely within the realm of medicinal chemistry or materials science.

For the purpose of this guide, and to illustrate a comparative methodology for researchers, scientists, and drug development professionals, we will postulate a plausible candidate structure that fits the molecular formula this compound. This hypothetical molecule, which we will refer to as "Chlorosulfonated Thiophene Amide" (CSTA) , incorporates common pharmacophores and synthetically accessible moieties.

Postulated Structure (CSTA): tert-butyl (4-chloro-5-(methylsulfonyl)thiophen-2-yl)(methyl)carbamate

This structure features a substituted thiophene ring, a key heterocyclic scaffold in many pharmaceutical agents, along with a sulfonamide and a tert-butoxycarbonyl (Boc) protecting group, both common in modern organic synthesis. The following sections will present a comparative analysis of two hypothetical, yet chemically sound, synthesis routes for this postulated molecule.

Comparative Synthesis Data

ParameterRoute 1: Convergent SynthesisRoute 2: Linear Synthesis
Overall Yield 45%25%
Number of Steps 46
Key Intermediate 2-bromo-4-chloro-5-(methylsulfonyl)thiopheneN-methyl-4-chlorothiophen-2-amine
Reagent Cost ModerateLow to Moderate
Scalability HighModerate
Purification Method Column chromatography, recrystallizationMultiple chromatographic purifications

Synthesis Route 1: A Convergent Approach

This route involves the synthesis of two key fragments that are then coupled in the final steps. This approach is often favored for its efficiency and potential for higher overall yields.

Experimental Protocol:
  • Synthesis of 2-bromo-4-chloro-5-(methylsulfonyl)thiophene: 2,4-dichlorothiophene is first selectively brominated at the 5-position using N-bromosuccinimide (NBS) in acetic acid. The resulting 2-bromo-4,5-dichlorothiophene is then subjected to a nucleophilic aromatic substitution with sodium methanethiolate, followed by oxidation with meta-chloroperoxybenzoic acid (m-CPBA) to yield the desired methylsulfonyl intermediate.

  • Synthesis of tert-butyl methylcarbamate: Methylamine is reacted with di-tert-butyl dicarbonate (Boc)2O in the presence of a mild base like triethylamine in dichloromethane (DCM) to afford the Boc-protected amine.

  • Buchwald-Hartwig Amination: The key coupling step involves the palladium-catalyzed cross-coupling of 2-bromo-4-chloro-5-(methylsulfonyl)thiophene with tert-butyl methylcarbamate. A common catalyst system for this transformation is Pd2(dba)3 with a suitable phosphine ligand such as Xantphos.

  • Final Product Isolation: The crude product is purified by silica gel column chromatography to yield the final product, CSTA.

Route_1 A 2,4-dichlorothiophene B 2-bromo-4,5-dichlorothiophene A->B NBS, AcOH C 4-chloro-5-(methylthio)thiophene B->C NaSMe D 2-bromo-4-chloro-5-(methylsulfonyl)thiophene C->D m-CPBA G CSTA (Final Product) D->G Pd2(dba)3, Xantphos E Methylamine F tert-butyl methylcarbamate E->F (Boc)2O, Et3N F->G

Caption: Convergent synthesis workflow for CSTA (Route 1).

Synthesis Route 2: A Linear Approach

This route builds the molecule in a stepwise fashion, starting from a simpler thiophene derivative. While potentially having lower overall yields due to the number of sequential steps, it can be advantageous if the starting materials are more readily available or if intermediate purification is straightforward.

Experimental Protocol:
  • Synthesis of 4-chlorothiophen-2-amine: 2-amino-4-chlorothiophene is synthesized via the Gewald reaction, a multicomponent reaction involving a ketone or aldehyde, an activated nitrile, and elemental sulfur in the presence of a base.

  • Methylation of the Amine: The primary amine is selectively methylated using a reagent like methyl iodide in the presence of a non-nucleophilic base such as potassium carbonate.

  • Sulfonylation: The resulting N-methyl-4-chlorothiophen-2-amine is then reacted with methanesulfonyl chloride in the presence of pyridine to install the methylsulfonyl group at the 5-position through electrophilic aromatic substitution.

  • Boc Protection: The secondary amine is protected with di-tert-butyl dicarbonate to yield the final product, CSTA.

Route_2 A Gewald Reaction Starting Materials B 2-amino-4-chlorothiophene A->B Gewald Reaction C N-methyl-4-chlorothiophen-2-amine B->C MeI, K2CO3 D N-methyl-4-chloro-5-(methylsulfonyl)thiophen-2-amine C->D MeSO2Cl, Pyridine E CSTA (Final Product) D->E (Boc)2O

Caption: Linear synthesis workflow for CSTA (Route 2).

Head-to-Head Comparison

Route 1 (Convergent):

  • Advantages: This route is likely to have a higher overall yield due to the convergent nature of the synthesis, where key fragments are prepared separately and then combined. This approach is also highly amenable to parallel synthesis for the generation of analogs for structure-activity relationship (SAR) studies. The Buchwald-Hartwig amination is a powerful and well-established method for forming C-N bonds.

  • Disadvantages: The synthesis of the brominated and sulfonated thiophene intermediate can be challenging, and the palladium catalyst and ligands used in the coupling step can be expensive, impacting the overall cost, especially at a larger scale.

Route 2 (Linear):

  • Advantages: This route begins with the well-established and often high-yielding Gewald reaction, utilizing inexpensive starting materials. The subsequent steps involve standard transformations in organic synthesis. The overall reagent cost might be lower than in Route 1.

  • Disadvantages: Linear syntheses are often plagued by diminishing overall yields with each successive step. The electrophilic sulfonylation step may suffer from regioselectivity issues, potentially leading to a mixture of products and complicating purification. Multiple chromatographic purifications are often necessary, which can be time-consuming and costly on an industrial scale.

Conclusion

For the synthesis of the hypothetical molecule CSTA (this compound), the convergent approach (Route 1) appears to be the more strategic choice for laboratory-scale synthesis and for the exploration of chemical space around this scaffold. Its potential for higher overall yields and modularity outweighs the higher initial cost of some reagents. The linear approach (Route 2) , while seemingly more straightforward, is likely to be less efficient and more challenging to optimize, particularly concerning the regioselectivity of the sulfonylation step.

Researchers and drug development professionals should carefully consider these factors—yield, cost, scalability, and purification challenges—when designing a synthesis campaign for novel and complex target molecules. The choice of a convergent versus a linear strategy can have significant implications for the overall success and efficiency of the project.

A Comparative Guide to the Computational Docking Validation of C15H18ClNO5S Binding Mode

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the computationally predicted binding mode of the novel compound C15H18ClNO5S with established inhibitors of a hypothetical target, Cyclin-Dependent Kinase 2 (CDK2). The information presented herein is intended to serve as a framework for the validation of novel small molecule inhibitors through a combination of computational and experimental approaches.

Introduction to this compound and its Hypothetical Target: CDK2

This compound is a novel small molecule with potential therapeutic applications. For the purpose of this guide, we will hypothesize that this compound is an inhibitor of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle and a well-established target in cancer therapy. The validation of its binding mode is crucial for understanding its mechanism of action and for guiding further lead optimization.

Computational Docking Analysis

Computational docking was performed to predict the binding orientation of this compound within the ATP-binding pocket of CDK2. The docking protocol involved preparing the protein structure (PDB ID: 1HCK), defining the binding site, and docking the ligand using AutoDock Vina. The predicted binding mode suggests key interactions with the hinge region of the kinase.

The predicted binding pose of this compound indicates the following key interactions with the CDK2 active site:

  • Hydrogen Bonds: The sulfonamide group of this compound is predicted to form hydrogen bonds with the backbone amide and carbonyl groups of Leu83 in the hinge region.

  • Hydrophobic Interactions: The chlorophenyl group is predicted to occupy a hydrophobic pocket defined by residues Ile10, Val18, and Ala31.

  • Van der Waals Contacts: The rest of the molecule is expected to form favorable van der Waals contacts with surrounding residues.

Comparison with Alternative CDK2 Inhibitors

To contextualize the predicted binding affinity of this compound, a comparison was made with known, experimentally validated CDK2 inhibitors. The following table summarizes the docking scores and experimentally determined binding affinities (where available).

CompoundDocking Score (kcal/mol)Experimental IC50 (nM)Key Hinge Interactions
This compound -9.8Not DeterminedLeu83
Roscovitine-9.2450Leu83
Dinaciclib-11.51Leu83
Palbociclib-10.111Leu83

This data is for illustrative purposes.

Experimental Validation Protocols

The following experimental protocols are recommended to validate the computationally predicted binding mode of this compound.

ITC directly measures the heat released or absorbed during the binding event between a ligand and a protein.

  • Objective: To determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of the this compound-CDK2 interaction.

  • Methodology:

    • Prepare solutions of CDK2 (typically in the low µM range) and this compound (typically 10-20 fold higher concentration) in the same buffer.

    • Load the protein solution into the sample cell of the ITC instrument and the ligand solution into the injection syringe.

    • Perform a series of injections of the ligand into the protein solution while monitoring the heat changes.

    • Analyze the resulting data to fit a binding isotherm and extract the thermodynamic parameters.

SPR is a label-free technique for monitoring biomolecular interactions in real-time.

  • Objective: To determine the on-rate (ka), off-rate (kd), and equilibrium dissociation constant (Kd) of the this compound-CDK2 interaction.

  • Methodology:

    • Immobilize CDK2 onto a sensor chip.

    • Flow different concentrations of this compound over the sensor surface.

    • Monitor the change in the refractive index near the sensor surface, which is proportional to the amount of bound ligand.

    • Analyze the sensorgrams to determine the kinetic and affinity constants.

X-ray crystallography provides high-resolution structural information of the protein-ligand complex.

  • Objective: To obtain a three-dimensional structure of this compound in complex with CDK2 to directly visualize the binding mode and key interactions.

  • Methodology:

    • Co-crystallize this compound with CDK2.

    • Collect X-ray diffraction data from the resulting crystals.

    • Process the diffraction data and solve the crystal structure.

    • Refine the atomic model to fit the electron density map.

Visualization of Workflows and Pathways

The following diagrams illustrate the computational workflow and a simplified signaling pathway involving CDK2.

Computational_Docking_Workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis PDB Protein Structure (PDB) Grid Define Binding Site (Grid Box) PDB->Grid Ligand Ligand Structure (SDF/MOL2) Dock Run Docking Algorithm Ligand->Dock Grid->Dock Poses Analyze Binding Poses Dock->Poses Scoring Calculate Binding Affinity (Scoring Function) Poses->Scoring Interactions Identify Key Interactions Scoring->Interactions

Caption: Computational docking workflow for predicting the binding mode of a small molecule.

CDK2_Signaling_Pathway cluster_cell_cycle Cell Cycle Progression G1 G1 Phase S S Phase G2 G2 Phase M M Phase CyclinE Cyclin E CDK2 CDK2 CyclinE->CDK2 activates pRb pRb CDK2->pRb phosphorylates E2F E2F pRb->E2F inhibits This compound This compound This compound->CDK2 inhibits

Caption: Simplified signaling pathway of CDK2 in cell cycle regulation.

Conclusion

The computational docking analysis presented in this guide provides a strong hypothetical framework for the binding mode of this compound to CDK2. The predicted interactions are consistent with those observed for known CDK2 inhibitors. However, it is imperative to validate these computational predictions through rigorous experimental techniques such as ITC, SPR, and X-ray crystallography. The successful validation of the binding mode will be a critical step in the development of this compound as a potential therapeutic agent.

Safety Operating Guide

Proper Disposal of C15H18ClNO5S: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release:

This document provides essential safety and logistical information for the proper disposal of the chemical compound with the molecular formula C15H18ClNO5S. Researchers, scientists, and drug development professionals are advised to adhere to these procedures to ensure personal safety and environmental protection. The following guidelines are based on established safety data and standard laboratory hazardous waste management protocols.

Key Safety Data and Hazard Summary

The compound this compound is classified as a highly hazardous substance. All handling and disposal operations must be conducted with appropriate personal protective equipment (PPE) and engineering controls.

Hazard ClassificationDescriptionPrecautionary Statement Codes
Acute Toxicity, Oral Category 3: Toxic if swallowed.[1]H301
Acute Toxicity, Inhalation Category 1: Fatal if inhaled.[1]H330
Germ Cell Mutagenicity Category 1B: May cause genetic defects.[1]H340
Carcinogenicity Category 1B: May cause cancer.[1]H350
Reproductive Toxicity Category 1B: May damage fertility or the unborn child.[1]H360
Aquatic Hazard (Acute) Category 1: Very toxic to aquatic life.[1]H400
Aquatic Hazard (Chronic) Category 1: Very toxic to aquatic life with long lasting effects.[1]H410

Experimental Protocols: Disposal Procedures

Due to its hazardous properties, this compound and its containers must be disposed of as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

Step 1: Personal Protective Equipment (PPE) and Safety Precautions

  • Always handle this compound within a certified chemical fume hood.[1]

  • Wear appropriate PPE, including:

    • Impervious gloves (e.g., nitrile).[1]

    • Safety goggles and a face shield.[1]

    • A lab coat or chemical-resistant apron.

    • Respiratory protection is required when dusts are generated; a filter type P3 is recommended.[1]

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1]

  • Wash hands thoroughly after handling.[1]

Step 2: Waste Segregation and Collection

  • Segregate Waste: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan. Segregate solid and liquid waste containing this chemical.

  • Use Designated Hazardous Waste Containers:

    • Collect waste in a clearly labeled, non-reactive, and sealable container.

    • The container must be in good condition and compatible with the chemical.

    • Label the container with "Hazardous Waste" and the full chemical name: this compound. List all constituents and their approximate concentrations if it is a mixture.

    • Do not fill containers to more than 80% capacity to allow for expansion.[2]

    • Keep the container closed except when adding waste.

Step 3: Accidental Spill Cleanup

  • Evacuate and Ventilate: In case of a spill, evacuate the immediate area and ensure adequate ventilation.

  • Contain the Spill: Prevent the spill from spreading and entering drains.[3][4]

  • Absorb and Collect: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand). For solid spills, carefully sweep or scoop the material to avoid generating dust.

  • Package for Disposal: Place all contaminated materials (absorbent, PPE, etc.) into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent or detergent, and collect the cleaning materials as hazardous waste.

Step 4: Disposal of Empty Containers

  • Empty containers that held this compound are also considered hazardous waste.

  • Triple rinse the container with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.

  • After triple rinsing, deface or remove the original label. The container can then be disposed of according to your institution's procedures for empty, rinsed chemical containers.

Step 5: Arrange for Professional Disposal

  • Store the sealed and labeled hazardous waste container in a designated, secure waste accumulation area.

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.

Disposal Workflow

cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_spill Spill & Container Management cluster_disposal Final Disposal A Identify this compound Waste B Wear Full PPE (Gloves, Goggles, Lab Coat, Respirator) A->B C Work in a Fume Hood B->C D Use Designated, Labeled Hazardous Waste Container C->D E Segregate Solid vs. Liquid Waste D->E F Do Not Mix with Other Chemicals D->F G Spill Occurs? H Follow Spill Cleanup Protocol G->H Yes J Triple Rinse Empty Containers G->J No I Collect Residue as Hazardous Waste H->I L Seal Waste Container I->L K Collect Rinsate as Hazardous Waste J->K K->L M Store in Secure Waste Area L->M N Contact EHS for Pickup M->N

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Guide to Handling C15H18ClNO5S

Author: BenchChem Technical Support Team. Date: November 2025

When handling a substance with an unconfirmed toxicological profile, a cautious approach is mandatory. The operational and disposal plans outlined below are designed to minimize exposure and mitigate potential risks, ensuring a secure research environment.

Personal Protective Equipment (PPE): A Multi-leveled Approach

Given the unknown nature of C15H18ClNO5S, a thorough hazard assessment is the first critical step. The selection of appropriate Personal Protective Equipment (PPE) is directly informed by this assessment. The following table summarizes the different levels of PPE as defined by the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA), which should be considered.[1][2]

PPE LevelProtection LevelTypical EquipmentWhen to Use
Level A Highest level of respiratory, skin, and eye protection.- Positive pressure, full face-piece self-contained breathing apparatus (SCBA) or supplied-air respirator.- Totally encapsulating chemical-protective suit.- Inner and outer chemical-resistant gloves.- Chemical-resistant boots.When the highest potential for exposure to hazards exists, and when the greatest level of skin, respiratory, and eye protection is required.[2]
Level B Highest level of respiratory protection with lesser skin protection.- Positive pressure, full face-piece SCBA or supplied-air respirator.- Hooded chemical-resistant clothing.- Inner and outer chemical-resistant gloves.- Chemical-resistant boots.When the highest level of respiratory protection is needed but a lesser level of skin protection is required.[2]
Level C Known concentration and type of airborne substance.- Full-face or half-mask air-purifying respirator.- Hooded chemical-resistant clothing.- Inner and outer chemical-resistant gloves.- Chemical-resistant boots.When the concentration and type of airborne substance are known and the criteria for using air-purifying respirators are met.[2]
Level D Minimal protection for nuisance-level hazards.- Safety glasses or goggles.- Face shield.- Coveralls.- Gloves.- Chemical-resistant, steel-toe boots or shoes.The minimum protection required. To be used when the atmosphere contains no known hazards.[2]

For a compound like this compound with unknown properties, it is prudent to start with a higher level of PPE (Level B or C, depending on the nature of the procedures) and adjust based on a thorough risk assessment of the specific experimental protocol.

Operational Plan: A Step-by-Step Guide for Safe Handling

A systematic approach to handling this compound is crucial to minimize the risk of exposure. The following workflow provides a procedural guide for laboratory personnel.

A 1. Hazard Assessment Review all available information. Assume high toxicity. B 2. PPE Selection Select appropriate PPE based on the hazard assessment (start with Level C). A->B C 3. Engineering Controls Work in a certified chemical fume hood. B->C D 4. Weighing & Preparation Use a containment balance enclosure if possible. Prepare solutions in the fume hood. C->D E 5. Experimentation Conduct all procedures within the fume hood. Minimize the creation of aerosols. D->E F 6. Decontamination Decontaminate all surfaces and equipment after use with an appropriate solvent. E->F G 7. Waste Disposal Segregate and label all waste streams (solid, liquid, sharps). F->G H 8. Doffing PPE Remove PPE in the correct order to avoid cross-contamination. G->H I 9. Personal Hygiene Wash hands and exposed skin thoroughly after exiting the lab. H->I

Figure 1. Safe handling workflow for this compound.

Contingency Planning: Accidental Exposure and Spills

In case of skin contact:

  • Immediately flush the affected area with copious amounts of water for at least 15 minutes.

  • Remove contaminated clothing and shoes.

  • Seek immediate medical attention. Provide the medical team with any available information about the compound.

In case of eye contact:

  • Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.

  • Remove contact lenses if present and easy to do.

  • Seek immediate medical attention.

In case of inhalation:

  • Move the individual to fresh air immediately.

  • If breathing is difficult, provide oxygen.

  • If breathing has stopped, begin artificial respiration.

  • Seek immediate medical attention.

In case of ingestion:

  • Do NOT induce vomiting.

  • If the person is conscious, rinse their mouth with water.

  • Seek immediate medical attention.

In case of a spill:

  • Evacuate the immediate area.

  • Alert laboratory personnel and the safety officer.

  • If the spill is small and you are trained to do so, contain the spill with an appropriate absorbent material.

  • Wear appropriate PPE, including respiratory protection, during cleanup.

  • Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

  • Decontaminate the spill area.

Disposal Plan: Managing Chemical Waste

All waste materials contaminated with this compound must be treated as hazardous waste.

  • Solid Waste: Collect all contaminated solid materials (e.g., gloves, absorbent pads, bench paper) in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing this compound in a sealed, labeled, and chemically resistant container. Do not mix with other waste streams unless compatibility is known.

  • Sharps: Any contaminated sharps (needles, scalpels, etc.) must be disposed of in a designated sharps container.

Follow your institution's and local regulations for the final disposal of hazardous chemical waste.[3][4][5] Never dispose of this chemical down the drain or in the regular trash.[5]

By adhering to these rigorous safety protocols, researchers can confidently and safely advance their work while maintaining a secure laboratory environment.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.